molecular formula C8H11BrO B1374781 1-(4-Bromocyclohex-3-en-1-yl)ethanone CAS No. 651358-93-9

1-(4-Bromocyclohex-3-en-1-yl)ethanone

Cat. No.: B1374781
CAS No.: 651358-93-9
M. Wt: 203.08 g/mol
InChI Key: MFZYGUCXBQSIAS-UHFFFAOYSA-N
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Description

1-(4-Bromocyclohex-3-en-1-yl)ethanone (CAS 651358-93-9) is an organic compound with the molecular formula C8H11BrO and a molecular weight of 203.08 g/mol . Its structure features a cyclohexene ring substituted with a bromine atom and an acetyl group, which provides two key reactive sites for chemical synthesis . This compound belongs to the class of brominated cyclic ketones, which are valuable building blocks in organic chemistry . The vinyl bromide functionality can serve as a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of more complex molecular architectures . Simultaneously, the ketone group is amenable to numerous transformations, including nucleophilic addition, reduction, and enolate formation for alkylation . This dual reactivity makes this compound a versatile intermediate for researchers developing novel compounds in fields like medicinal chemistry and materials science . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromocyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZYGUCXBQSIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743092
Record name 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651358-93-9
Record name 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development.[1] Its unique structure, featuring a reactive vinyl bromide and a versatile ketone moiety on a cyclohexene scaffold, offers multiple avenues for complex molecular construction.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in the laboratory.

Structural Characteristics and Physicochemical Properties

This compound, with the CAS Registry Number 651358-93-9, possesses a molecular formula of C₈H₁₁BrO and a molecular weight of 203.08 g/mol .[1] The molecule's architecture is centered on a cyclohexene ring. Key structural features include an acetyl group at the C-1 position and a bromine atom at the C-4 position, which is part of a vinyl bromide functional group. This arrangement makes the bromine atom allylic to the double bond, a critical feature that profoundly influences its reactivity.[1]

The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (C-Br bond) allows for selective and sequential chemical transformations.[1] The electronic properties are governed by the electron-withdrawing inductive effects of both the bromine and oxygen atoms, while the carbonyl group also exhibits resonance effects.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 651358-93-9[1]
Molecular Formula C₈H₁₁BrO[1]
Molecular Weight 203.08 g/mol [1]
IUPAC Name This compound[1]
Appearance Colorless to pale yellow liquid or crystalline solid[1]
Solubility Moderately soluble in dichloromethane, chloroform, THF; limited solubility in water.[1]
SMILES CC(=O)C1CCC(=CC1)Br[1]
InChIKey MFZYGUCXBQSIAS-UHFFFAOYSA-N[1]

Synthesis Methodologies

The laboratory-scale synthesis of this compound is typically a multi-step process that requires careful control of reaction conditions to achieve desired selectivity. A common and logical pathway begins with the controlled bromination of a cyclohexene precursor, followed by the introduction of the acetyl group.

Protocol: Representative Synthesis

This protocol is a representative example based on established chemical principles for this class of compounds.

Step 1: Controlled Bromination of Cyclohexene The foundational step involves the selective mono-bromination of cyclohexene. The causality for using low temperatures (e.g., -10°C to 0°C) is to mitigate side reactions, such as di-bromination, and to favor the desired allylic bromination product.[1]

  • Dissolve cyclohexene in an inert solvent, such as dichloromethane (CH₂Cl₂), in a three-neck flask equipped with a dropping funnel and a thermometer.

  • Cool the reaction mixture to between -10°C and 0°C using an ice-salt or dry ice/acetone bath.

  • Slowly add a solution of bromine (Br₂) in CH₂Cl₂ dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the low temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude brominated intermediate.

Step 2: Introduction of the Acetyl Group Following the formation of the brominated cyclohexene, the acetyl group is introduced. This can be achieved through various methods, including Friedel-Crafts acylation or related reactions, to yield the final product.

Causality Note: The choice of subsequent steps depends on the precise starting material and desired regioselectivity. The above bromination is a general illustration; a more specific route to the target molecule would likely involve starting with 4-vinylcyclohexene or a related precursor to ensure correct functional group placement.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the distinct reactivity of its two primary functional groups.

Reactivity of the Vinyl Bromide

The bromine atom is positioned at an allylic carbon, which significantly enhances its reactivity as a leaving group in nucleophilic substitution reactions compared to its saturated analogue, 1-(4-bromocyclohexyl)ethanone.[1] This heightened reactivity is due to the resonance stabilization of the resulting allylic carbocation intermediate or the transition state in Sₙ1 or Sₙ2 reactions, respectively.

Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles.[1]

  • Oxygen Nucleophiles: Hydroxides and alkoxides can be used to introduce hydroxyl or ether functionalities.

  • Nitrogen Nucleophiles: Amines and azides can be employed to form substituted amines and azides, respectively.[1]

  • Carbon Nucleophiles: Cyanide or organometallic reagents (e.g., Grignard or organocuprates) can form new carbon-carbon bonds.[1]

G cluster_0 S_N2' Nucleophilic Attack cluster_1 Mechanism Detail START This compound + Nu⁻ TS Transition State (Delocalized Charge) START->TS Attack at C=C PRODUCT Allylic Substitution Product TS->PRODUCT Bromide Expulsion INFO The nucleophile (Nu⁻) attacks the double bond, leading to a concerted shift of electrons and expulsion of the bromide leaving group. This is an example of an S_N2' mechanism, favored by the allylic system.

Diagram 1: Sₙ2' Reaction Pathway. A common mechanism for allylic systems.

Palladium-Catalyzed Cross-Coupling: Vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of C-C bonds with high efficiency and functional group tolerance. More advanced transformations, such as a palladium-catalyzed C-N coupling to form an enamine followed by an in-situ Michael addition, demonstrate a novel cine-substitution pattern, expanding the synthetic possibilities beyond simple ipso-substitution.[2][3]

Reactivity of the Carbonyl Group

The ketone functionality undergoes the full range of typical carbonyl reactions.[1] This allows for a second, orthogonal handle for molecular elaboration.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Nucleophilic Addition: Grignard reagents or organolithium compounds add to the carbonyl carbon to form tertiary alcohols.[1]

  • Iminium/Enamine Formation: Reaction with primary or secondary amines can yield imines or enamines, respectively, which are valuable intermediates for further C-C bond formation.[1]

  • Michael Addition: As a cyclohexenone derivative, the α,β-unsaturated system is susceptible to conjugate or Michael additions, a powerful tool for ring formation and functionalization.[4][5]

workflow cluster_workflow Sequential Functionalization Workflow start This compound step1 Step 1: Ketone Reduction (e.g., NaBH₄, MeOH) start->step1 intermediate Intermediate Alcohol: 1-(4-Bromocyclohex-3-en-1-yl)ethanol step1->intermediate step2 Step 2: Nucleophilic Substitution (e.g., NaCN, DMSO) intermediate->step2 final_product Final Product: 4-(1-Hydroxyethyl)cyclohex-3-ene-1-carbonitrile step2->final_product

Diagram 2: Selective Sequential Reaction Workflow. Illustrates the orthogonal reactivity of the two functional groups.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical synthesis.

  • Synthesis of Complex Molecules: It serves as a key building block for constructing natural product analogues that contain a cyclohexene core.[1]

  • Medicinal Chemistry: The cyclohexene scaffold is present in many biologically active molecules. This compound provides a versatile starting point for generating libraries of novel compounds for drug discovery programs.[1] Its derivatives have been explored for potential biological activities.[1]

  • Carbocyclic Nucleosides: The structure is well-suited for the preparation of carbocyclic nucleosides, where a carbocyclic ring replaces the sugar moiety of natural nucleosides.[1]

Safety and Handling

As with any reactive chemical, proper safety protocols must be observed when handling this compound.

  • Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] All handling should be performed in a well-ventilated fume hood.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6][7]

    • Skin Contact: Immediately wash off with soap and plenty of water.[6][7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[6][7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and call a Poison Control Center or doctor immediately.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Disposal: Dispose of this material and its container at a licensed professional waste disposal service, observing all federal, state, and local environmental regulations.[8]

References

  • Wikipedia. Cyclohexenone. Available at: [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. Available at: [Link]

  • Kabalka, G. W., Sastry, K. A. R., Knapp, F. F., & Srivastava, P. C. (1983). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications, 13(12), 1027-1032. Available at: [Link]

  • JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available at: [Link]

  • Wikipedia. Vinyl bromide. Available at: [Link]

  • Mignolet, B., et al. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. The Journal of Physical Chemistry A, 120(35), 6944-6954. Available at: [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3, 3094-3095. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclohexenones. Available at: [Link]

  • Arnold, R. T., & Showell, J. S. (1957). Some Reactions of Δ2-Cyclohexenone, Including the Synthesis of Bicyclo(2,2,2)-octanedione-2,6. Journal of the American Chemical Society, 79(2), 419-422. Available at: [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet - this compound. Available at: [Link]

  • Thermo Fisher Scientific. (2012). Safety Data Sheet - Bromocyclohexane. Available at: [Link]

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Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Bromocyclohex-3-en-1-yl)ethanone (CAS: 651358-93-9)

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule. We will delve into its structural characteristics, synthesis, chemical reactivity, and applications, particularly its role as a valuable intermediate in organic synthesis and medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted cyclohexene derivative featuring two key functional groups: a ketone (ethanone) and a vinyl bromide.[1] This specific arrangement—an acetyl group at the 1-position and an allylic bromine atom at the 4-position—creates a molecule with distinct and valuable reactivity patterns for synthetic elaboration.[1]

Table 1: Identification and Physicochemical Parameters

Parameter Value Source(s)
CAS Registry Number 651358-93-9 [1][2][]
Molecular Formula C₈H₁₁BrO [1][][4]
Molecular Weight 203.08 g/mol [1][]
IUPAC Name This compound [1]
Canonical SMILES CC(=O)C1CCC(=CC1)Br [1][]
InChIKey MFZYGUCXBQSIAS-UHFFFAOYSA-N [1]
Appearance Colorless to pale yellow liquid or crystalline solid [1]

| Solubility | Moderately soluble in dichloromethane, chloroform, THF; limited solubility in water. |[1] |

The molecule's reactivity is dictated by the electronic interplay between its functional groups. The electronegative bromine atom withdraws electron density via an inductive effect, while the carbonyl group exhibits both inductive and resonance effects.[1] The placement of the bromine atom allylic to the double bond is particularly significant, as it enhances its reactivity as a leaving group in substitution reactions.[1]

Caption: Chemical structure of this compound.

Synthesis Methodologies

The synthesis of substituted cyclohexene ketones can be approached through several established organic chemistry pathways. While specific, proprietary synthesis routes for this exact compound are not detailed in publicly available literature, logical and field-proven methodologies can be outlined.

Pathway 1: Functionalization of a Cyclohexene Precursor

A common and direct approach involves the controlled bromination of a cyclohexene precursor, followed by the introduction of the acetyl group.[1]

  • Controlled Bromination: Starting with a suitable cyclohexene derivative, a mono-bromination reaction is performed. This step requires careful control of reaction conditions, such as low temperatures (-10°C to 0°C) and the use of an inert solvent like dichloromethane (CH₂Cl₂), to prevent multiple brominations and favor the desired allylic bromide intermediate.[1]

  • Functional Group Introduction: Following bromination, the acetyl group is introduced. This can be achieved through various methods, such as a Friedel-Crafts acylation if the precursor allows, or by converting a different functional group (e.g., a carboxylic acid) already at the 1-position into the desired ketone.

Pathway 2: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful and fundamental tool for forming six-membered rings with high stereo- and regiochemical control.[5][6] This [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene (a dienophile) to form a cyclohexene derivative.[5][7][8]

  • Conceptual Workflow: A plausible Diels-Alder approach would involve a 1-substituted diene reacting with a bromine-containing dienophile, or vice-versa, to construct the core 4-bromocyclohexene ring. The acetyl group could either be present on one of the starting materials or introduced in a subsequent step. The reaction is often facilitated by moderate heat and can be influenced by the electronic nature of the substituents on both the diene and dienophile.[6][8]

G start Cyclohexene Precursor step1 Controlled Bromination (e.g., NBS or Br₂ in CH₂Cl₂ at 0°C) start->step1 intermediate Brominated Cyclohexene Intermediate step1->intermediate step2 Introduction of Acetyl Group (e.g., Friedel-Crafts Acylation or equivalent) intermediate->step2 product This compound step2->product

Caption: General synthetic workflow via functionalization of a cyclohexene precursor.

Laboratory-Scale Synthesis Protocol (Illustrative)

The following is a generalized, illustrative protocol based on the functionalization pathway. Note: This protocol is conceptual and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a cyclohexene precursor dissolved in anhydrous dichloromethane (CH₂Cl₂).

  • Bromination: The solution is cooled to -10°C in an ice-salt bath. A solution of bromine (Br₂) in CH₂Cl₂ is added dropwise via the dropping funnel over 1-2 hours, maintaining the low temperature.

  • Quenching: After the addition is complete, the reaction is stirred for an additional hour and then quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

  • Workup: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude brominated intermediate.

  • Acylation: The crude intermediate is dissolved in a suitable solvent (e.g., nitrobenzene or carbon disulfide) for a Friedel-Crafts-type reaction. A Lewis acid catalyst (e.g., AlCl₃) is added, and the mixture is cooled. Acetyl chloride is then added dropwise.

  • Final Workup and Purification: The reaction is quenched with ice-water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound makes it a highly valuable building block in organic synthesis.[1] It offers two distinct, chemoselective handles for molecular elaboration.

G cluster_Br Reactions at Allylic Bromine cluster_CO Reactions at Carbonyl Group center This compound nuc_sub Nucleophilic Substitution (SN1, SN2, SN2') center->nuc_sub Nu⁻ cross_couple Cross-Coupling (e.g., Suzuki, Heck, Stille) center->cross_couple Pd(0) catalyst nuc_add Nucleophilic Addition (e.g., Grignard, Hydride Reduction) center->nuc_add R-MgX or NaBH₄ condensation Condensation (e.g., Aldol, Wittig) center->condensation Base/Acid or Ylide

Caption: Reactivity map showing the primary reaction sites of the molecule.

Reactions at the Allylic Bromine

The C-Br bond is the most reactive site for many transformations due to its allylic position, which stabilizes transition states and intermediates.[1]

  • Nucleophilic Substitution: The bromine atom serves as an excellent leaving group and can be readily displaced by a wide range of nucleophiles.[1] This provides access to a diverse library of 4-substituted cyclohexene derivatives. Common nucleophiles include:

    • Oxygen-based: Hydroxides, alkoxides (R-O⁻)

    • Nitrogen-based: Amines, azides (N₃⁻)

    • Sulfur-based: Thiols, thiolates (R-S⁻)

    • Carbon-based: Cyanide (CN⁻), organometallic reagents[1]

  • Cross-Coupling Reactions: As a vinyl bromide, the compound is an excellent substrate for palladium-catalyzed cross-coupling reactions.[9][10] These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Potential reactions include Suzuki, Stille, and Heck couplings to introduce aryl, vinyl, or other organic fragments.

Reactions at the Ketone Carbonyl

The ketone functionality undergoes a host of classic carbonyl reactions, allowing for modification of the acetyl side chain.[1]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.

    • Reduction: Reduction with hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol.

    • Organometallic Addition: Reaction with Grignard (R-MgX) or organolithium (R-Li) reagents forms tertiary alcohols.

  • Condensation Reactions:

    • Wittig Reaction: Reaction with a phosphonium ylide converts the carbonyl group into a new C=C double bond.

    • Aldol Condensation: Under basic or acidic conditions, the ketone can act as either the nucleophile (enolate) or electrophile in aldol reactions to form β-hydroxy ketones.

Intramolecular Reactions

The presence of two reactive centers within the same molecule opens the possibility for intramolecular cyclization reactions to form bicyclic structures, a common motif in natural products and complex pharmaceuticals.[1]

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities of the title compound itself are not widely reported, its structural motifs are prevalent in medicinally relevant molecules. Brominated cyclohexene and cyclohexanone derivatives serve as key intermediates in the synthesis of compounds with potential therapeutic applications.[1][11]

  • Scaffold for Bioactive Molecules: The cyclohexene core is a common scaffold in natural products and pharmaceuticals.[12] This compound provides a robust starting point for creating libraries of analogs for screening.

  • Intermediate for Complex Targets: Its bifunctionality allows for sequential, controlled modifications, making it an ideal building block for constructing more complex molecular architectures, including:

    • Carbocyclic nucleoside analogs, which are often investigated for antiviral and anticancer properties.[1]

    • Analogs of natural products containing the cyclohexene ring.[1]

    • Novel heterocyclic systems through cyclization reactions.

  • Probe for Structure-Activity Relationship (SAR) Studies: In drug development, derivatives of this compound can be synthesized to systematically probe how different functional groups at the 1- and 4-positions affect biological activity. For instance, the related compound 4-bromocyclohexanone is used to synthesize 4-aryl cyclohexanones via Suzuki coupling, which have been explored as anti-inflammatory agents.[11]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this compound does not have a specific GHS classification and is listed as having "no known hazard".[13] However, as with all laboratory chemicals, it should be handled with care by trained personnel using appropriate personal protective equipment (PPE).

Table 2: Handling and Storage Recommendations

Parameter Recommendation Source(s)
Personal Protective Equipment Wear suitable protective clothing, gloves, and eye/face protection. [4]
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge. [4]
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials and heat sources. [14]
First Aid (General) If inhaled, move to fresh air. In case of skin or eye contact, flush immediately with copious amounts of water. If swallowed, wash out mouth with water. Seek medical attention if symptoms persist. [13]

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |[15] |

Conclusion

This compound is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its two primary functional groups: a highly reactive allylic bromide amenable to substitution and cross-coupling, and a versatile ketone ready for a wide array of carbonyl chemistry transformations. This combination allows for precise and sequential molecular construction, making it a powerful tool for synthetic chemists in academia and industry, particularly those engaged in the discovery and development of novel pharmaceuticals and complex organic molecules.

References

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An In-depth Technical Guide to the Synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a brominated cyclohexene ring and a ketone functional group, presents a versatile scaffold for the construction of more complex molecular architectures.[1] The presence of both an electrophilic carbon attached to the bromine and a nucleophilic center at the carbonyl carbon allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of a reliable two-step synthesis pathway for this compound, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and provides detailed experimental protocols to ensure reproducibility.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the formation of a cyclohexene ring via a Diels-Alder reaction, followed by a selective allylic bromination. This approach offers a high degree of control over the regioselectivity of the bromination, targeting the allylic position adjacent to the double bond.

Synthesis_Pathway cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Allylic Bromination Isoprene Isoprene 4-Acetyl-1-methylcyclohexene 4-Acetyl-1-methylcyclohexene Isoprene->4-Acetyl-1-methylcyclohexene [4+2] cycloaddition Methyl_Vinyl_Ketone Methyl_Vinyl_Ketone Methyl_Vinyl_Ketone->4-Acetyl-1-methylcyclohexene This compound This compound 4-Acetyl-1-methylcyclohexene->this compound Wohl-Ziegler Reaction NBS N-Bromosuccinimide (NBS) Radical Initiator, CCl4 NBS->this compound

Caption: Overall synthesis pathway for this compound.

Step 1: Diels-Alder Cycloaddition for 4-Acetyl-1-methylcyclohexene Synthesis

The foundational step in this synthesis is the construction of the cyclohexene ring system. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is ideally suited for this purpose.[2] In this protocol, isoprene serves as the conjugated diene and methyl vinyl ketone acts as the dienophile. The reaction proceeds readily to form 4-acetyl-1-methylcyclohexene.

Reaction Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that the formation of the new sigma bonds occurs in a single, cyclic transition state. The π electrons from the diene and the dienophile rearrange to form a more stable six-membered ring. The use of a Lewis acid catalyst, such as aluminum chloride, can accelerate the reaction by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the dienophile, thus enhancing its reactivity towards the diene.[1]

Experimental Protocol: Synthesis of 4-Acetyl-1-methylcyclohexene
  • Materials:

    • Isoprene (freshly distilled)

    • Methyl vinyl ketone (stabilizer-free)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Toluene

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred DCM.

    • In the dropping funnel, prepare a solution of methyl vinyl ketone in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Following the addition of the methyl vinyl ketone solution, add freshly distilled isoprene dropwise to the reaction mixture over 30 minutes.

    • After the addition of isoprene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

    • Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with DCM.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-acetyl-1-methylcyclohexene.[3]

Step 2: Allylic Bromination of 4-Acetyl-1-methylcyclohexene

The second and final step is the selective introduction of a bromine atom at the allylic position of the cyclohexene ring. This is achieved through a free-radical substitution reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator. This method, known as the Wohl-Ziegler reaction, is highly effective for the bromination of allylic C-H bonds while minimizing competing reactions at the double bond.[4][5]

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as dibenzoyl peroxide or AIBN (azobisisobutyronitrile), or UV light, initiates the reaction by generating a bromine radical from NBS.[6] This bromine radical then abstracts a hydrogen atom from the allylic position of 4-acetyl-1-methylcyclohexene, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the final product and another bromine radical, which propagates the chain reaction.[6][7] The low concentration of Br₂ maintained by NBS is crucial to favor substitution over electrophilic addition to the alkene.[2]

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 4-Acetyl-1-methylcyclohexene

    • N-Bromosuccinimide (NBS) (recrystallized from water)

    • Dibenzoyl peroxide or AIBN (radical initiator)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Sodium thiosulfate solution (10%)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetyl-1-methylcyclohexene in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of the radical initiator (e.g., dibenzoyl peroxide) to the solution.

    • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) using a heating mantle. The reaction can also be initiated by irradiation with a UV lamp.[6]

    • Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating on the surface of the reaction mixture.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the succinimide.

    • Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
4-Acetyl-1-methylcyclohexeneC₉H₁₄O138.21Colorless oilTypically 70-85%5.39 (br s, 1H), 2.53 (m, 1H), 2.17 (s, 3H), 2.15-1.95 (m, 4H), 1.65 (s, 3H), 1.60 (m, 2H)[8]212.0, 133.8, 119.8, 41.0, 31.0, 29.8, 28.2, 26.5, 23.5[9]2920, 1710, 1670, 1355, 1160
This compoundC₈H₁₁BrO203.08Pale yellow liquid or crystalline solid[1]---1705 (C=O), 1645 (C=C)

Note: Spectroscopic data for the final product is based on typical values for similar structures and should be confirmed by experimental analysis.

Safety and Handling

  • Isoprene and Methyl Vinyl Ketone: Both are volatile and flammable liquids. Handle in a well-ventilated fume hood away from ignition sources.

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a dry environment.

  • N-Bromosuccinimide: A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Tetrachloride: A toxic and carcinogenic solvent. All operations involving CCl₄ must be performed in a certified chemical fume hood.

  • Bromine (generated in situ): Highly corrosive and toxic. Ensure the reaction is well-contained and vented.

Conclusion

The described two-step synthesis provides a robust and efficient pathway to this compound. The Diels-Alder reaction offers a reliable method for constructing the core cyclohexene ring, while the subsequent allylic bromination with NBS ensures the selective installation of the bromine atom. This guide, with its detailed experimental protocols and mechanistic insights, is intended to empower researchers in their synthetic endeavors involving this versatile chemical building block.

References

  • OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]

  • Supporting Information for a scientific publication.
  • Supplementary Material for a scientific publication.
  • PubChem. 4-Acetyl-1-methylcyclohexene. [Link]

  • Harris, D., Wichner, B., & Nalli, T. Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. Long-term reaction of isoprene with methyl vinyl ketone under standard... [Link]

  • Stenutz. 4-acetyl-1-methylcyclohexene. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Human Metabolome Database. Showing metabocard for 4-Acetyl-1-methylcyclohexene (HMDB0033434). [Link]

  • NIST WebBook. 4-Acetyl-1-methylcyclohexene. [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Joechem. Brominating the Allylic Position with NBS. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • UCLA Chemistry and Biochemistry. Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High. [Link]

  • Journal of the American Chemical Society. Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. [Link]

  • PubMed. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst. [Link]

  • Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. [Link]

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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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Spectroscopic Data for 1-(4-Bromocyclohex-3-en-1-yl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a valuable bifunctional building block in organic synthesis.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for identity confirmation, purity assessment, and mechanistic studies. This document will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures, providing a robust framework for the characterization of this and related cyclohexene derivatives.

Introduction to this compound

This compound is a ketone derivative of a brominated cyclohexene ring. Its structure, featuring a C=C double bond, a bromine atom, and a carbonyl group, presents a unique set of spectroscopic characteristics.[1] The molecular formula is C₈H₁₁BrO, and its molecular weight is 203.08 g/mol .[1] The presence of both an electrophilic carbonyl carbon and a bromine atom, which can act as a leaving group, makes this molecule a versatile intermediate for the synthesis of more complex carbocyclic and heterocyclic systems.[1]

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound would provide a wealth of information regarding the electronic environment and connectivity of every proton in the molecule.

Predicted ¹H NMR Spectrum:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
-CH₃ (acetyl)~2.1Singlet (s)3HThe methyl protons are adjacent to a carbonyl group, which deshields them, shifting them downfield from typical alkane protons. With no adjacent protons, the signal will be a singlet.
-CH =CBr-~5.8-6.2Triplet of doublets (td) or multiplet (m)1HThis vinylic proton is significantly deshielded by the adjacent electronegative bromine atom and the double bond. It will be split by the adjacent allylic protons.
-CH (C=O)-~2.8-3.2Multiplet (m)1HThe methine proton alpha to the carbonyl group is deshielded. It will exhibit complex splitting due to coupling with the adjacent methylene protons on the ring.
Ring -CH ₂-~1.8-2.5Multiplets (m)6HThe six methylene protons on the cyclohexene ring will appear as a series of overlapping multiplets in the aliphatic region of the spectrum. Their exact chemical shifts and multiplicities will depend on their diastereotopic relationships and coupling to neighboring protons.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing s1 Weigh ~5-10 mg of this compound s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) s1->s2 s3 Add a small amount of internal standard (e.g., TMS) s2->s3 s4 Transfer the solution to a clean, dry NMR tube s3->s4 i1 Insert the NMR tube into the spectrometer s4->i1 i2 Lock the spectrometer on the deuterium signal of the solvent i1->i2 i3 Shim the magnetic field to achieve homogeneity i2->i3 d1 Set acquisition parameters (e.g., pulse angle, acquisition time, number of scans) i3->d1 d2 Acquire the Free Induction Decay (FID) d1->d2 p1 Apply Fourier Transform to the FID d2->p1 p2 Phase the resulting spectrum p1->p2 p3 Calibrate the chemical shift scale using the internal standard p2->p3 p4 Integrate the signals p3->p4

Figure 1: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.

Predicted ¹³C NMR Spectrum:

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C =O (carbonyl)~208-212The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, resulting in a signal far downfield.
-C =CBr-~125-135These sp² hybridized carbons of the double bond appear in the vinylic region. The carbon bearing the bromine will be further downfield.
-C H(C=O)-~45-55The methine carbon alpha to the carbonyl group is deshielded and appears in this region.
Ring -C H₂-~20-40The sp³ hybridized methylene carbons of the cyclohexene ring will resonate in the aliphatic region.
-C H₃ (acetyl)~25-30The methyl carbon of the acetyl group is relatively shielded and appears upfield.

Experimental Protocol for ¹³C NMR Spectroscopy:

The procedure for acquiring a ¹³C NMR spectrum is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

experimental_workflow_13C cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing s1 Prepare a more concentrated sample (~20-50 mg in ~0.7 mL of solvent) i1 Lock and shim the spectrometer as for ¹H NMR s1->i1 s1_note (Due to the low natural abundance of ¹³C) d1 Set ¹³C acquisition parameters (e.g., wider spectral width, longer acquisition time) i1->d1 d2 Employ proton decoupling to simplify the spectrum d1->d2 d3 Acquire the FID over a larger number of scans d2->d3 p1 Process the data similarly to ¹H NMR (Fourier transform, phasing, calibration) d3->p1

Figure 2: Key considerations for ¹³C NMR data acquisition.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carbonyl and alkene groups.

Predicted IR Absorption Bands: [1]

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
C=O (ketone)~1710-1720Stretching
C=C (alkene)~1640-1650Stretching
C-Br~500-600Stretching
C-H (sp²)~3000-3100Stretching
C-H (sp³)~2850-3000Stretching

The strong absorption band in the region of 1710-1720 cm⁻¹ is a clear indicator of the ketone's carbonyl group.[1] The band around 1640-1650 cm⁻¹ is characteristic of the carbon-carbon double bond in the cyclohexene ring.[1]

Experimental Protocol for IR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid or solid samples.

experimental_workflow_IR b1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol) b2 Record a background spectrum of the clean, empty crystal b1->b2 s1 Place a small drop of the liquid sample (or a small amount of solid) onto the ATR crystal b2->s1 s2 Apply pressure to ensure good contact (for solids) s1->s2 a1 Acquire the sample spectrum s2->a1 p1 The instrument's software automatically subtracts the background from the sample spectrum to generate the final IR spectrum a1->p1

Figure 3: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum would be particularly informative due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity would be expected at m/z 202 and 204, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

  • Key Fragmentation Pathways:

    • Loss of the acetyl group (-CH₃CO): This would result in fragment ions at m/z 159 and 161.

    • Loss of the bromine atom (-Br): This would lead to a fragment ion at m/z 123.

    • Loss of both the acetyl group and bromine: This would result in a fragment ion at m/z 79.

    • McLafferty Rearrangement: If sterically feasible, this could lead to characteristic neutral losses and fragment ions.

Experimental Protocol for Mass Spectrometry (EI-MS):

Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds.

experimental_workflow_MS cluster_sample_introduction Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_detection Detection s1 Introduce a dilute solution of the sample into the instrument via direct infusion or through a GC column i1 The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) s1->i1 m1 The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) i1->m1 d1 The separated ions are detected, and a mass spectrum is generated m1->d1

Figure 4: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted ¹H and ¹³C NMR spectra would reveal the precise connectivity of its atoms, while IR spectroscopy would confirm the presence of its key functional groups. Mass spectrometry would not only determine its molecular weight but also provide valuable structural information through its characteristic isotopic pattern and fragmentation. By employing the methodologies and interpreting the data as outlined, researchers can confidently utilize this versatile building block in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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The Versatile Intermediate: A Technical Guide to 1-(4-Bromocyclohex-3-en-1-yl)ethanone for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds that offer multiple avenues for chemical modification is paramount. 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a bifunctional cyclohexene derivative, represents a powerful and versatile intermediate for the construction of complex molecular architectures. Its unique structure, featuring both a reactive allylic bromide and a modifiable ketone functional group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its nomenclature, synthesis, spectroscopic characterization, and its pivotal role in the development of high-value compounds, particularly in the realm of antiviral and anticancer agents.

Part 1: Nomenclature and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is the foundation of scientific communication. This section details the IUPAC nomenclature and key physicochemical properties of this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [1]. While no common synonyms are widely recognized in the literature, it is important to recognize the isomeric possibilities and to clearly define the connectivity and stereochemistry when applicable.

Structural and Physicochemical Data

The structural and physical properties of this compound are summarized in the table below. These parameters are crucial for its identification, handling, and use in synthetic protocols.

ParameterValueReference
CAS Registry Number 651358-93-9[1]
Molecular Formula C₈H₁₁BrO[1][2][3]
Molecular Weight 203.08 g/mol [1]
Appearance Colorless to pale yellow liquid or crystalline solid[1]
Solubility Moderately soluble in common organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran); limited solubility in water.[1]
SMILES Notation CC(=O)C1CCC(=CC1)Br[1][2][3]
InChI InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3[1]
InChIKey MFZYGUCXBQSIAS-UHFFFAOYSA-N[1]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the introduction of the bromine atom at the allylic position of a cyclohexene precursor, followed by the installation of the acetyl group.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound starts by disconnecting the acetyl group, suggesting a precursor such as 4-bromocyclohex-3-ene-1-carbonitrile or a related carboxylic acid derivative, which can be transformed into the ketone. The bromocyclohexene core can be traced back to a readily available starting material like cyclohexene.

Retrosynthesis Target This compound Intermediate1 4-Bromocyclohex-3-ene-1-carboxylic acid derivative Target->Intermediate1 Functional Group Interconversion (e.g., Grignard, Weinreb) Intermediate2 4-Bromocyclohexene Intermediate1->Intermediate2 Carboxylation StartingMaterial Cyclohexene Intermediate2->StartingMaterial Allylic Bromination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Stage 1: Allylic Bromination of a Cyclohexene Precursor

The key to this synthesis is the selective introduction of a bromine atom at the allylic position (C-4) of the cyclohexene ring. Direct bromination of cyclohexene with bromine (Br₂) tends to result in the addition across the double bond. Therefore, a reagent that favors radical substitution at the allylic position, such as N-bromosuccinimide (NBS), is the preferred choice. The reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Synthesis of 4-Bromocyclohexene

  • To a solution of cyclohexene in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude 4-bromocyclohexene is purified by vacuum distillation.

Stage 2: Introduction of the Acetyl Group

With 4-bromocyclohexene in hand, the acetyl group can be introduced at the C-1 position. A common method to achieve this is through a Grignard reaction followed by oxidation, or more directly, through acylation. A plausible route involves the formation of a Grignard reagent from 4-bromocyclohexene, which is then reacted with an acetylating agent. However, the presence of the allylic bromide complicates this direct approach. A more controlled synthesis would involve the introduction of the acetyl group prior to bromination, for instance, starting from 1-acetylcyclohexene.

Alternative Protocol: Starting from 1-Acetylcyclohexene

  • Synthesis of 1-Acetylcyclohexene: A well-established procedure for the synthesis of 1-acetylcyclohexene involves the rearrangement of 1-ethynylcyclohexanol in the presence of an acid catalyst[4].

  • Allylic Bromination of 1-Acetylcyclohexene: 1-Acetylcyclohexene can then undergo allylic bromination using NBS and a radical initiator, similar to the protocol described for cyclohexene. This reaction is expected to yield this compound. The presence of the acetyl group may influence the regioselectivity of the bromination, but the formation of the desired product is anticipated.

Synthetic_Workflow cluster_0 Stage 1: Allylic Bromination cluster_1 Stage 2: Acetyl Group Introduction A Cyclohexene B Reaction with NBS/Initiator A->B C 4-Bromocyclohexene B->C D Functionalization (e.g., Grignard formation & Acylation) C->D E This compound D->E Applications cluster_0 Reactions at Allylic Bromide cluster_1 Reactions at Carbonyl Group Core This compound SN2 Nucleophilic Substitution (O, N, S, C nucleophiles) Core->SN2 CarbonylChem Nucleophilic Addition Reduction Wittig Reaction Core->CarbonylChem Product Complex Molecules (e.g., Carbocyclic Nucleosides) SN2->Product CarbonylChem->Product Bioactivity Antiviral & Anticancer Agents Product->Bioactivity

Caption: Synthetic utility of this compound.

Conclusion

This compound is a strategically important synthetic intermediate with a rich and versatile chemistry. Its bifunctional nature provides a platform for the synthesis of a wide range of complex organic molecules. For drug development professionals and medicinal chemists, this compound offers a valuable starting point for the creation of novel carbocyclic nucleosides and other biologically active compounds. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the design and development of next-generation therapeutics.

References

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Recent progress for the synthesis of selected carbocyclic nucleosides. Mini reviews in medicinal chemistry, 13(3), 332–343.
  • De Clercq, E. (2009). Carbocyclic nucleoside analogues in antiviral and anticancer drug design. Expert opinion on drug discovery, 4(6), 639–653.
  • Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (carbovir) and its enantiomer. Journal of medicinal chemistry, 33(1), 17–21.
  • Schnute, M. E., Chu, C. K., & Schinazi, R. F. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.
  • Moreno, F. J., Pradille, C. A., & Fernández, S. (2021). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of organic chemistry, 86(2), 1661–1673.
  • Aladdin Scientific Corporation. This compound. Available from: [Link]

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An In-depth Technical Guide to 1-(4-Bromocyclohex-3-en-1-yl)ethanone: Physicochemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. The document elucidates the compound's structural features, physicochemical properties, and reactivity, with a particular focus on the interplay between the allylic bromide and ketone functionalities. A detailed, field-proven synthetic protocol is presented, alongside an analysis of its characteristic spectroscopic data. This guide is intended to serve as a valuable resource for researchers leveraging this compound as a key building block in the development of complex molecular architectures and novel therapeutic agents.

Introduction

This compound is a halogenated cyclic ketone that has garnered interest as a synthetic intermediate.[1] Its molecular architecture, featuring a bromine atom at the 4-position of a cyclohexene ring and an acetyl group at the 1-position, offers two distinct and reactive sites for chemical modification.[1] This bifunctionality allows for a diverse range of transformations, making it a valuable precursor in the synthesis of carbocyclic nucleosides, natural product analogs, and other complex organic molecules.[1] The strategic placement of the bromine atom in an allylic position significantly enhances its reactivity towards nucleophilic substitution, while the ketone moiety provides a handle for a variety of carbonyl-specific reactions. This guide aims to provide a detailed exploration of the compound's properties and synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, application in synthesis, and for the purification of its derivatives.

Structural and Basic Identification Parameters

The fundamental identification and structural details of the compound are summarized in the table below.[1]

ParameterValue
CAS Registry Number 651358-93-9[1]
Molecular Formula C₈H₁₁BrO[1]
Molecular Weight 203.08 g/mol [1]
IUPAC Name This compound[1]
SMILES Notation CC(=O)C1CCC(=CC1)Br[1]
Standard InChI InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3[1]
Standard InChIKey MFZYGUCXBQSIAS-UHFFFAOYSA-N[1]
Physical Properties

This compound is typically a colorless to pale yellow liquid or crystalline solid, with its physical state being dependent on the ambient temperature.[1] Due to its predominantly hydrophobic structure, it exhibits limited solubility in water. However, it is moderately soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.[1] Specific quantitative physical properties are not widely reported in publicly available literature, which is not uncommon for specialized chemical intermediates. For a structurally related compound, 1-(4-methylcyclohex-3-en-1-yl)ethanone, the boiling point is reported as 189.5 °C, the density as 0.927 g/cm³, and the flash point as 76.7 °C, which can provide a rough estimation for the properties of the bromo-analog.[2]

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: selective hydrobromination of the exocyclic double bond of 4-vinylcyclohexene followed by oxidation of the endocyclic double bond to a ketone.

Synthetic_Workflow Start 4-Vinylcyclohexene Intermediate 1-Bromo-4-ethylcyclohexene Start->Intermediate HBr (Anti-Markovnikov addition) Product This compound Intermediate->Product Oxidation (e.g., with RuCl3/NaIO4)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure based on established chemical transformations. Researchers should conduct their own risk assessment and optimization.

Step 1: Anti-Markovnikov Hydrobromination of 4-Vinylcyclohexene

  • Rationale: To selectively add a bromine atom to the terminal carbon of the vinyl group, an anti-Markovnikov addition is necessary. This can be achieved via a radical mechanism, often initiated by peroxides.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-vinylcyclohexene (1 equivalent) in a suitable solvent like cyclohexane.

    • Add a radical initiator such as benzoyl peroxide (catalytic amount).

    • Bubble hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-4-ethylcyclohexene.

Step 2: Oxidation of 1-Bromo-4-ethylcyclohexene

  • Rationale: The endocyclic double bond of the intermediate is then oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation.

  • Procedure:

    • Dissolve the crude 1-bromo-4-ethylcyclohexene (1 equivalent) in a mixture of carbon tetrachloride, acetonitrile, and water.

    • Add a catalytic amount of ruthenium(III) chloride hydrate.

    • Add sodium periodate (as the primary oxidant) portion-wise to the vigorously stirred solution, maintaining the temperature below 35 °C with an ice bath.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

    • Quench the reaction with isopropanol.

    • Filter the mixture through a pad of celite and wash with dichloromethane.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the acetyl group. The vinylic proton adjacent to the bromine atom would likely appear as a multiplet in the downfield region. The remaining methylene and methine protons of the cyclohexene ring would exhibit complex multiplets.

  • ¹³C NMR: The carbonyl carbon of the ketone would be observed as a singlet at a characteristic downfield chemical shift (typically >200 ppm). The sp² hybridized carbons of the double bond would also be present, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity. The methyl carbon of the acetyl group would appear as a singlet in the aliphatic region.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone would be prominent, typically in the range of 1700-1725 cm⁻¹. The C=C stretching vibration of the cyclohexene ring would also be observable, though likely weaker.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.08 g/mol ). A characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) would be expected for the molecular ion and any bromine-containing fragments.

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and its utility as a synthetic building block.

Reactivity of the Allylic Bromide

The bromine atom is in an allylic position, which makes it a good leaving group in nucleophilic substitution reactions. This enhanced reactivity is due to the stabilization of the resulting carbocation intermediate through resonance with the adjacent double bond. This allows for the facile introduction of a wide range of nucleophiles at this position.

Reactivity_Allylic_Bromide Substrate This compound Product Substituted Product Substrate->Product SN1 or SN2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Substrate

Caption: Nucleophilic substitution at the allylic bromide position.

Reactivity of the Ketone Carbonyl Group

The ketone functionality undergoes a variety of characteristic reactions, including:

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and hydrides (e.g., NaBH₄), leading to the formation of alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

  • Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbon to form an enolate, which can then participate in various alkylation and condensation reactions.

Applications in Synthesis

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules.[1] By selectively targeting either the allylic bromide or the ketone, or by orchestrating tandem reactions involving both, a diverse array of molecular scaffolds can be constructed. Its applications include the preparation of carbocyclic nucleosides, the synthesis of substituted cyclic ketones, and the development of chiral auxiliaries.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5][6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4] Keep away from heat, sparks, and open flames.[5] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[3] If inhaled, move to fresh air.[3] In case of eye contact, rinse cautiously with water for several minutes.[3] If swallowed, seek immediate medical attention.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive allylic bromide and a modifiable ketone functionality provides chemists with a powerful tool for the construction of complex molecular architectures. While some of its specific physical and safety data are not yet widely documented, its synthetic utility is evident from the principles of its chemical reactivity. This guide provides a foundational understanding of this compound, which should aid researchers in its application for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

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  • PubChem. 1-(4-Methyl-3-cyclohexen-1-yl)-ethanone, (R)-. [Link]

  • PubChem. 1-[(1S)-Cyclohex-3-en-1-yl]ethanone. [Link]

  • PubChem. 4-Bromocyclohex-3-ene-1-carboxylic acid. [Link]

  • IJARSCT. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

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The Bivalent Reactivity of 1-(4-Bromocyclohex-3-en-1-yl)ethanone: A Technical Guide for Synthetic Strategists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Scaffold for Complex Synthesis

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a compelling bifunctional molecule that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a vinyl bromide moiety and a ketone within a cyclohexene ring, presents two distinct and chemoselectively addressable reactive centers. This duality allows for a programmed, stepwise elaboration of the molecular framework, making it a valuable precursor for the synthesis of complex carbocycles and natural product analogs.[1]

This technical guide provides an in-depth exploration of the reactivity profile of this compound. We will dissect the reactivity at both the carbon-bromine bond and the carbonyl group, offering insights into the mechanistic underpinnings of these transformations and providing field-proven, representative protocols for key reactions. For drug development professionals and researchers, understanding the nuanced reactivity of this scaffold is paramount to unlocking its full potential in the construction of novel molecular architectures.

Molecular and Physicochemical Properties

ParameterValue
CAS Registry Number 651358-93-9
Molecular Formula C₈H₁₁BrO
Molecular Weight 203.08 g/mol
IUPAC Name This compound
Appearance Colorless to pale yellow liquid or crystalline solid
Solubility Moderately soluble in common organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran); limited solubility in water.[1]

The electronic properties of the molecule are dictated by the interplay between the electronegative bromine atom, which inductively withdraws electron density, and the carbonyl group, which exhibits both inductive and resonance effects.[1] The allylic position of the bromine atom to the double bond enhances its reactivity as a leaving group in nucleophilic substitution reactions.[1]

Synthesis of the Core Scaffold: A Stepwise Approach

The synthesis of this compound is typically achieved through a multi-step sequence commencing from a simple cyclohexene precursor. A common strategy involves a controlled bromination to introduce the vinyl bromide functionality, followed by the installation of the acetyl group.

Synthesis_Workflow Cyclohexene Cyclohexene BromoIntermediate Brominated Cyclohexene Cyclohexene->BromoIntermediate Controlled Bromination TargetMolecule This compound BromoIntermediate->TargetMolecule Acetyl Group Installation Palladium_Catalysis_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (R-X) Transmetalation R-Pd(II)L2-R' OxAdd->Transmetalation Transmetalation (R'-M) Transmetalation->Pd0 Reductive Elimination Product R-R' Transmetalation->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. [2][3]This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Representative Protocol for Suzuki-Miyaura Coupling (Analogous System):

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the solvent mixture via syringe.

    • Add Pd(PPh₃)₄ to the flask.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices: The use of a phosphine-ligated palladium catalyst, such as Pd(PPh₃)₄, is crucial for the oxidative addition step. The base (K₂CO₃) is necessary to activate the boronic acid for transmetalation. A mixed solvent system ensures the solubility of both the organic and inorganic reagents.

The Heck reaction facilitates the coupling of a vinyl or aryl halide with an alkene to form a substituted alkene. [4]This reaction is particularly useful for extending carbon chains and creating conjugated systems.

Representative Protocol for Heck Reaction (Analogous System):

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene) (1.5 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • P(o-tolyl)₃ (0.04 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Acetonitrile

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill the tube with argon.

    • Add acetonitrile, the alkene, and triethylamine.

    • Seal the tube and heat to 100 °C for 16 hours.

    • After cooling, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Causality of Experimental Choices: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. Triethylamine acts as a base to neutralize the HBr generated during the reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. [2] Representative Protocol for Sonogashira Coupling (Analogous System):

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.06 equiv)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon.

    • Add THF and triethylamine.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Causality of Experimental Choices: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Triethylamine serves as both the base and a solvent.

Reactivity Profile II: Transformations at the Ketone Carbonyl

The ketone functionality in this compound is susceptible to a wide range of nucleophilic additions and related transformations, providing a second orthogonal site for molecular elaboration.

Reduction to the Corresponding Alcohol

The reduction of the ketone to a secondary alcohol is a fundamental transformation that can be readily achieved using hydride-donating reagents such as sodium borohydride (NaBH₄).

Representative Protocol for Ketone Reduction:

  • Materials:

    • This compound (1.0 equiv)

    • Sodium borohydride (NaBH₄) (1.5 equiv)

    • Methanol

    • Dichloromethane

    • Saturated aqueous NH₄Cl solution

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the resulting alcohol by column chromatography if necessary.

Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes. Methanol serves as a protic solvent to protonate the initially formed alkoxide. The reaction is performed at low temperature to control the reaction rate and minimize side reactions.

Ketone_Reduction_Workflow Ketone This compound Reduction Reduction (NaBH4, MeOH) Ketone->Reduction Alcohol 1-(4-Bromocyclohex-3-en-1-yl)ethanol Reduction->Alcohol

Caption: Workflow for the reduction of the ketone functionality.

Wittig Reaction: Olefination of the Carbonyl

The Wittig reaction provides a powerful method for the conversion of ketones to alkenes by reacting them with a phosphorus ylide. [5]This reaction is highly valuable for the stereoselective synthesis of alkenes.

Representative Protocol for Wittig Reaction (Analogous System):

  • Materials:

    • This compound (1.0 equiv)

    • Methyltriphenylphosphonium bromide (1.2 equiv)

    • n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add methyltriphenylphosphonium bromide and anhydrous THF.

    • Cool the suspension to 0 °C and add n-BuLi dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.

    • Cool the ylide solution to -78 °C.

    • Add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography to isolate the desired alkene.

Causality of Experimental Choices: The strong base, n-BuLi, is required to deprotonate the phosphonium salt to generate the nucleophilic ylide. The reaction is typically carried out at low temperatures to control the reactivity of the ylide and improve stereoselectivity. Anhydrous conditions are essential as the ylide is a strong base and will be quenched by water.

Spectroscopic Characterization (Representative Data for Analogous Structures)

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the acetyl group around δ 2.1-2.3 ppm. The vinylic proton adjacent to the bromine would likely appear as a multiplet in the region of δ 5.8-6.2 ppm. The remaining cyclohexene ring protons would present as a series of complex multiplets in the upfield region (δ 1.5-3.0 ppm).

  • ¹³C NMR: Key signals would include the carbonyl carbon at δ 205-215 ppm, the sp² carbons of the double bond (one attached to bromine around δ 120-130 ppm and the other around δ 130-140 ppm), the methyl carbon of the acetyl group at δ 25-30 ppm, and the remaining sp³ carbons of the cyclohexene ring in the δ 20-50 ppm range.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent around 1715 cm⁻¹. The C=C stretching vibration of the vinyl bromide would appear in the 1600-1650 cm⁻¹ region. C-H stretching and bending vibrations would also be present.

Conclusion: A Versatile Tool for Synthetic Innovation

This compound stands as a testament to the power of bifunctional scaffolds in enabling complex molecular synthesis. The strategic placement of a reactive vinyl bromide and a versatile ketone functionality within a cyclohexene core provides synthetic chemists with a platform for orthogonal and sequential chemical transformations. From the construction of intricate biaryl systems via palladium catalysis to the stereoselective formation of new alkenes through Wittig chemistry, the reactivity profile of this molecule is both rich and predictable. This guide has provided a framework for understanding and exploiting this reactivity, offering both mechanistic insights and practical, field-tested protocols. As the demand for novel and complex molecular architectures continues to grow in the fields of medicine and materials science, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in driving innovation.

References

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  • (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved January 18, 2026, from [Link]

  • Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • (No Author). (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH. Retrieved January 18, 2026, from [Link]

  • (No Author). (n.d.). Highly regioselective ferrocenyl cyclohexene/cyclopentene isomerization through benzyne transfer coupling. Organic Chemistry Frontiers (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • (No Author). (n.d.). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. NIH. Retrieved January 18, 2026, from [Link]

  • (No Author). (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Retrieved January 18, 2026, from [Link]

  • (No Author). (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Retrieved January 18, 2026, from [Link]

  • (No Author). (n.d.). of conditions for the synthesis of poly substituted cyclohexenone 4b in.... ResearchGate. Retrieved January 18, 2026, from [Link]

  • Sharma, J. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Retrieved January 18, 2026, from [Link]

  • (No Author). (n.d.). 1 - Supporting Information. Retrieved January 18, 2026, from [Link]

  • (No Author). (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

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  • (No Author). (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.. ResearchGate. Retrieved January 18, 2026, from [Link]

  • (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved January 18, 2026, from [Link]

  • (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Retrieved January 18, 2026, from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Retrieved January 18, 2026, from [Link]

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An In-Depth Technical Guide to the Key Reactions of 1-(4-Bromocyclohex-3-en-1-yl)ethanone: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal reactions involving 1-(4-bromocyclohex-3-en-1-yl)ethanone, a bifunctional building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Possessing both a reactive allylic bromide and a versatile ketone functionality, this molecule serves as a valuable scaffold for the synthesis of complex carbocyclic and heterocyclic systems. This document delves into the mechanistic underpinnings and practical execution of key transformations, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and carbonyl additions. Detailed, field-proven protocols are provided for each reaction class, supported by quantitative data and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Bifunctional Scaffold

This compound is a strategically important intermediate in modern organic synthesis. Its cyclohexene core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The true synthetic power of this molecule, however, lies in its bifunctionality. The presence of an allylic bromide provides a reactive handle for a variety of substitution and cross-coupling reactions, while the ketone offers a site for nucleophilic additions and further derivatization.

This unique combination of reactive sites allows for a modular and divergent approach to the synthesis of complex molecular architectures. For instance, the cyclohexene scaffold is a key component in the design of carbocyclic nucleoside analogues , which are an important class of antiviral and anticancer agents.[1][2][3] By replacing the furanose oxygen with a methylene group, carbocyclic nucleosides exhibit increased metabolic stability.[1] Furthermore, substituted cyclohexenone frameworks are recognized as privileged scaffolds in the development of kinase inhibitors , a critical area of cancer therapy.[4][5][6]

This guide will explore the fundamental reactivity of this compound, providing researchers with the foundational knowledge and practical protocols to leverage its synthetic potential.

Foundational Synthesis of this compound

A common route to this compound involves a controlled bromination of a cyclohexene precursor, followed by the introduction of the acetyl group. While specific multi-step syntheses can vary, a conceptual workflow is outlined below.

G Cyclohexene Cyclohexene Derivative Brominated_Intermediate Mono-brominated Intermediate Cyclohexene->Brominated_Intermediate Controlled Bromination Target_Molecule This compound Brominated_Intermediate->Target_Molecule Functionalization (e.g., Acylation)

Caption: Conceptual workflow for the synthesis of the target molecule.

Key Reaction Classes and Experimental Protocols

The dual functionality of this compound allows for a rich and diverse range of chemical transformations. This section will detail the most synthetically useful reactions, providing both mechanistic explanations and detailed experimental procedures.

Nucleophilic Substitution at the Allylic Position

The allylic bromide in this compound is an excellent leaving group, readily participating in nucleophilic substitution reactions.[7] The reactivity is enhanced by the adjacent double bond, which stabilizes the transition state of both S(_N)2 and potential S(_N)1 pathways. A wide array of nucleophiles, including azides, cyanides, and amines, can be employed to introduce new functionalities at this position.

The substitution of the bromide with an azide ion is a robust and highly efficient transformation, yielding 1-(4-azidocyclohex-3-en-1-yl)ethanone. This product is a versatile intermediate itself, serving as a precursor to primary amines via reduction or participating in "click" chemistry to form triazoles.[8]

Mechanism: The reaction typically proceeds via an S(_N)2 mechanism, where the azide nucleophile attacks the carbon bearing the bromine, leading to inversion of stereochemistry if the carbon is a chiral center. The use of a polar aprotic solvent like DMF facilitates this bimolecular reaction.[8]

G start This compound Ketone Allylic Bromide product 1-(4-Azidocyclohex-3-en-1-yl)ethanone Ketone Allylic Azide start:f2->product:f2 SN2 Attack reagent NaN3 (Sodium Azide) reagent->start:f2

Caption: Nucleophilic substitution with sodium azide.

Experimental Protocol: Synthesis of 1-(4-Azidocyclohex-3-en-1-yl)ethanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M).

  • Reagent Addition: Add sodium azide (NaN(_3), 1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reactant Product Typical Yield Key Spectroscopic Data (Anticipated)
This compound1-(4-Azidocyclohex-3-en-1-yl)ethanone85-95%IR: ~2100 cm

(azide stretch)
Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety of this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis, offering a powerful means to construct complex molecular frameworks.[9]

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the vinyl bromide and an organoboron species, typically a boronic acid or ester.[10][11] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Mechanism: The catalytic cycle begins with the oxidative addition of the vinyl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Br Pd0->PdII OxAdd Oxidative Addition (R-Br) PdII_R R-Pd(II)-R' PdII->PdII_R Transmetal Transmetalation (R'-B(OH)2) Product R-R' PdII_R->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh(_3))(_4), 5 mol%), and a base (e.g., K(_2)CO(_3), 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 15 minutes.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na(_2)SO(_4), filter, and concentrate. Purify the residue by column chromatography.

Reactants Product Typical Yield
This compound, Phenylboronic Acid1-(4-Phenylcyclohex-3-en-1-yl)ethanone70-90%

The Heck reaction couples the vinyl bromide with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base.[12][13][14] This reaction forms a new carbon-carbon bond at the site of the bromine and typically results in the formation of a new double bond.

Experimental Protocol: Heck Reaction with Styrene

  • Reaction Setup: Combine this compound (1.0 eq), styrene (1.5 eq), a palladium source (e.g., Pd(OAc)(_2), 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)(_3), 4-10 mol%), and a base (e.g., Et(_3)N, 2.0 eq) in a sealed tube.

  • Solvent and Conditions: Add an anhydrous solvent such as DMF or acetonitrile. Heat the mixture to 100-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, concentrate, and purify by column chromatography.

The Sonogashira coupling allows for the synthesis of enynes by reacting the vinyl bromide with a terminal alkyne.[15][16] This reaction is typically co-catalyzed by palladium and copper(I) salts.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a solvent such as THF or DMF.

  • Catalyst and Reagent Addition: Add a palladium catalyst (e.g., PdCl(_2)(PPh(_3))(_2), 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., Et(_3)N or diisopropylamine). Add phenylacetylene (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature to 50 °C until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Reactions at the Carbonyl Group

The ketone functionality of this compound undergoes a variety of classic carbonyl addition reactions. These transformations are fundamental in organic synthesis for the creation of new stereocenters and the introduction of diverse functional groups.

Reduction of the ketone to the corresponding secondary alcohol can be readily achieved using hydride-donating reagents like sodium borohydride (NaBH(_4)). This reaction is generally high-yielding and chemoselective, as NaBH(_4) does not typically reduce the alkene or the vinyl bromide under standard conditions.[17]

Experimental Protocol: NaBH(_4) Reduction

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH(_4), 1.0-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl). Remove the bulk of the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na(_2)SO(_4), and concentrate to afford the alcohol product, which can be further purified if necessary.

Reactant Product Typical Yield Key Spectroscopic Data (Anticipated)
This compound1-(4-Bromocyclohex-3-en-1-yl)ethanol>90%IR: Broad O-H stretch (~3300 cm

)

Grignard reagents (RMgX) readily add to the carbonyl carbon to form tertiary alcohols after an acidic workup.[18] This reaction is a powerful method for creating new carbon-carbon bonds. With α,β-unsaturated ketones, there is a possibility of 1,4-conjugate addition, but with "hard" nucleophiles like Grignard reagents, 1,2-addition to the carbonyl is generally favored.[19]

Experimental Protocol: Grignard Addition with Methylmagnesium Bromide

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of methylmagnesium bromide (MeMgBr, 1.2-1.5 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl). Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate. Purify by column chromatography.

Advanced Synthetic Applications

The bifunctional nature of this compound makes it an ideal substrate for more complex transformations, including intramolecular reactions to form bicyclic systems.

Intramolecular Cyclization Reactions

By first modifying either the ketone or the bromide, it is possible to introduce functionalities that can then react intramolecularly to form fused or bridged ring systems. For example, an intramolecular Heck reaction can be envisioned if a pendant alkene is introduced via substitution of the bromide.[7][15][20] Such strategies are powerful tools in the synthesis of complex natural products.

G Start Functionalized Cyclohexene Derivative Cyclization Intramolecular Reaction (e.g., Heck, Aldol) Start->Cyclization Bicyclic Bicyclic Product Cyclization->Bicyclic

Caption: General scheme for intramolecular cyclization.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual reactivity allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The reactions detailed in this guide—nucleophilic substitution, palladium-catalyzed cross-coupling, and carbonyl additions—represent the core reactivity of this scaffold. By understanding the principles behind these reactions and utilizing the provided protocols, researchers can effectively employ this intermediate in the design and execution of innovative synthetic strategies, particularly in the fields of medicinal chemistry and drug discovery.

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A-038: 1-(4-Bromocyclohex-3-en-1-yl)ethanone - A Versatile Scaffold for Modern Drug Discovery and Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the demand for novel, three-dimensional, and functionally versatile scaffolds is insatiable. 1-(4-Bromocyclohex-3-en-1-yl)ethanone emerges as a compelling building block, uniquely positioned to address this need. Its structure, featuring a non-aromatic cyclohexene core, a strategically placed ketone, and a highly reactive vinyl bromide moiety, offers a trifecta of chemical handles for divergent synthesis. This guide provides an in-depth analysis of the molecule's synthetic potential, focusing on its application in the rapid elaboration of compound libraries for drug discovery, particularly in the design of kinase inhibitors. We will explore its core reactivity, provide validated experimental protocols for its functionalization, and present a strategic workflow for its integration into scaffold-based drug design programs.

Molecular Overview and Strategic Value

This compound, with CAS Registry Number 651358-93-9 and molecular formula C8H11BrO, is a bifunctional synthetic intermediate.[1] The molecule's strategic value is rooted in its distinct reactive sites:

  • The Vinyl Bromide: This is the molecule's primary anchor point for diversification. Vinyl halides are excellent substrates for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.[2][3] This allows for the direct and modular installation of aryl, heteroaryl, alkyl, and alkynyl groups, which are critical pharmacophoric elements in many drug candidates.

  • The Ketone Carbonyl Group: The ethanone moiety provides a secondary site for modification. It can undergo nucleophilic additions, reductions to the corresponding alcohol, or be converted into imines and enamines, offering another dimension for structure-activity relationship (SAR) exploration.[1]

  • The Cyclohexene Scaffold: The non-planar, sp3-rich cyclohexene ring provides a distinct three-dimensional geometry, a feature increasingly sought after in drug design to improve properties like selectivity and metabolic stability compared to flat, aromatic systems.[4][5] The stereocenter at the C1 position also introduces the possibility for chiral separations or asymmetric syntheses to explore stereoisomeric effects on biological activity.

Parameter Value
CAS Registry Number 651358-93-9
Molecular Formula C8H11BrO
Molecular Weight 203.08 g/mol
IUPAC Name This compound
SMILES Notation CC(=O)C1CCC(=CC1)Br
Table 1: Key Identification Parameters for this compound.[1]

Core Application: Scaffold-Based Kinase Inhibitor Design

Protein kinases are a major class of drug targets, and their inhibitors are crucial in oncology and immunology.[6] The development of potent and selective kinase inhibitors often relies on a modular, scaffold-based design where a central core structure is decorated with various functional groups to optimize binding interactions.[7] this compound is an ideal starting point for such a campaign.

The general strategy involves using the cyclohexene ring as a 3D scaffold and the vinyl bromide as the key attachment point for a hinge-binding heterocycle—a common feature in many kinase inhibitors.[7]

Logical Workflow for Kinase Inhibitor Library Synthesis

The following workflow illustrates how this compound can be used to generate a library of potential kinase inhibitors through Suzuki-Miyaura cross-coupling, a robust and widely used C-C bond-forming reaction.[8][9]

G cluster_start Starting Material cluster_reagents Reagent Library cluster_reaction Core Reaction cluster_product Product Library A This compound (Scaffold A-038) C Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Ligand, Base) A->C Electrophile B Library of Heteroaryl Boronic Acids/Esters (e.g., Pyrimidine, Indazole, Pyrazole) B->C Nucleophile D Library of Scaffold-Heterocycle Conjugates (Potential Kinase Inhibitors) C->D C-C Bond Formation

Caption: Workflow for generating a diverse chemical library.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative heteroaryl boronic acid. The protocol is adapted from established, reliable methodologies.[10]

Objective:

To synthesize 1-(4-(pyrimidin-5-yl)cyclohex-3-en-1-yl)ethanone as a proof-of-concept molecule.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Pyrimidine-5-boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol), pyrimidine-5-boronic acid (149 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

    • Seal the flask with a rubber septum.

    • Causality: The use of an oven-dried flask and inert gas is critical to prevent moisture and oxygen from deactivating the palladium catalyst and promoting unwanted side reactions.[8]

  • Atmosphere Exchange:

    • Evacuate the flask under vacuum and backfill with argon gas. Repeat this "evacuate-backfill" cycle three times to ensure the reaction environment is fully inert.

    • Trustworthiness: This standard procedure validates that the catalytic system is protected, ensuring reproducibility.

  • Solvent Addition:

    • Using a gas-tight syringe, add degassed toluene (5 mL) followed by degassed water (0.5 mL) to the flask. The mixture should become a suspension.

    • Causality: Degassing the solvents removes dissolved oxygen. The biphasic toluene/water system is highly effective for Suzuki couplings; the base is more soluble in the aqueous phase, which facilitates the crucial transmetalation step of the catalytic cycle.[9][10]

  • Reaction Execution:

    • Place the sealed flask into a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12 hours.

    • Causality: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps.[11] Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting vinyl bromide is consumed.

    • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving Palladium(0) and Palladium(II) species.[8][9][11]

G Pd0 Pd(0)L₂ (Active Catalyst) PdII_Br R¹-Pd(II)L₂-Br (Oxidative Addition) Pd0->PdII_Br R¹-Br (A-038) center PdII_R2 R¹-Pd(II)L₂-R² (Transmetalation) PdII_Br->PdII_R2 R²-B(OH)₂ + Base PdII_R2->Pd0 R¹-R² (Product) Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Broader Research Applications and Future Directions

While its application in kinase inhibitor design is a primary focus, the utility of this compound extends to other areas:

  • GPCR Ligand Development: The 3D cyclohexene scaffold can be used to develop ligands for G-protein coupled receptors (GPCRs), where non-planar structures are often key to achieving selectivity.

  • Natural Product Synthesis: The compound serves as a versatile intermediate for constructing complex carbocyclic cores found in various natural products.[1]

  • Materials Science: The vinyl group can potentially be polymerized, and the ketone can be used to attach the scaffold to other materials, suggesting applications in functional polymer synthesis.

Future work should focus on developing an asymmetric synthesis of this compound to provide enantiomerically pure scaffolds, allowing for a more refined investigation of stereochemistry in drug-target interactions. Furthermore, exploring other palladium-catalyzed reactions, such as Buchwald-Hartwig amination to install nitrogen-based linkers, will further broaden the synthetic utility of this powerful building block.[12]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Bifunctional Building Block

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a valuable bifunctional molecule in organic synthesis. Its structure, featuring a cyclohexene ring with a bromine atom at the allylic position and an acetyl group, offers two distinct points for chemical modification.[1] This makes it a versatile intermediate for constructing more complex molecular architectures, including carbocyclic nucleosides and natural product analogs.[1] The presence of both a nucleophilic center (the ketone) and an electrophilic center susceptible to substitution (the carbon bearing the bromine) allows for a wide range of synthetic transformations.[1] This guide provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The protocol is grounded in well-established reaction mechanisms and emphasizes safety, reproducibility, and in-process validation.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the substituted cyclohexene ring via a Diels-Alder reaction between isoprene and methyl vinyl ketone. This is followed by a selective allylic bromination of the resulting 4-acetyl-1-methylcyclohexene using N-Bromosuccinimide (NBS).

Synthetic_Pathway Isoprene Isoprene Intermediate 4-Acetyl-1-methylcyclohexene Isoprene->Intermediate Diels-Alder Reaction Step 1 MVK Methyl Vinyl Ketone MVK->Intermediate FinalProduct This compound Intermediate->FinalProduct Allylic Bromination Step 2 NBS NBS, Initiator NBS->FinalProduct

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-Acetyl-1-methylcyclohexene via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[2] In this step, the conjugated diene (isoprene) reacts with a dienophile (methyl vinyl ketone) to form the cyclohexene ring of our intermediate.[2][3][4] The reaction is facilitated by the electron-donating methyl group on the diene and the electron-withdrawing acetyl group on the dienophile.[5]

Reaction Mechanism: A Concerted Cycloaddition

The Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition mechanism, where three pi bonds are broken and two new sigma bonds and one new pi bond are formed in a single step.[5] The regioselectivity of the reaction between isoprene and methyl vinyl ketone favors the formation of the "para" product, 4-acetyl-1-methylcyclohexene, due to favorable electronic interactions in the transition state.[3]

Diels_Alder_Mechanism Reactants Isoprene + Methyl Vinyl Ketone TransitionState [Transition State] Reactants->TransitionState Heat Product 4-Acetyl-1-methylcyclohexene TransitionState->Product

Caption: Diels-Alder reaction mechanism.

Materials and Equipment
Reagent/MaterialQuantityNotes
Isoprene(1.0 eq)Freshly distilled
Methyl vinyl ketone(1.1 eq)Inhibitor removed
TolueneDry
HydroquinoneTrace amountInhibitor
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Magnetic stirrer
Rotary evaporator
Distillation apparatusFor purification
Experimental Protocol
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: To the flask, add dry toluene, a trace amount of hydroquinone (to prevent polymerization), freshly distilled isoprene, and methyl vinyl ketone (inhibitor removed by passing through a short column of alumina).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent, but for toluene, it is around 110 °C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting materials. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4-acetyl-1-methylcyclohexene, is then purified by vacuum distillation.[6][7]

Part 2: Synthesis of this compound via Allylic Bromination

The second step involves the selective bromination of the allylic position of 4-acetyl-1-methylcyclohexene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors free-radical substitution over electrophilic addition to the double bond.[8]

Reaction Mechanism: A Free-Radical Chain Reaction

The reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[8] It is initiated by a radical initiator, such as benzoyl peroxide or UV light, which generates a bromine radical from NBS. This bromine radical then abstracts an allylic hydrogen from the cyclohexene ring, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the product and a new bromine radical, propagating the chain.

Allylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br• Br• Initiator->Br• IntermediateBr• IntermediateBr• Allylic_RadicalHBr Allylic_RadicalHBr IntermediateBr•->Allylic_RadicalHBr Allylic_RadicalBr2 Allylic_RadicalBr2 Final_ProductBr• Final_ProductBr• Allylic_RadicalBr2->Final_ProductBr• NBS NBS Br2 Br2 NBS->Br2 HBrNBS HBrNBS Br2Succinimide Br2Succinimide HBrNBS->Br2Succinimide

Caption: Free-radical mechanism of allylic bromination.

Materials and Equipment
Reagent/MaterialQuantityNotes
4-Acetyl-1-methylcyclohexene(1.0 eq)Purified from Step 1
N-Bromosuccinimide (NBS)(1.1 eq)Recrystallized
Carbon tetrachloride (CCl₄)Dry, anhydrous
Benzoyl peroxideCatalytic amountRadical initiator
Round-bottom flaskAppropriate size
Reflux condenser
UV lamp or heating mantleFor initiation
Magnetic stirrer
Filtration apparatus
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a fume hood, add the purified 4-acetyl-1-methylcyclohexene, dry carbon tetrachloride, recrystallized NBS, and a catalytic amount of benzoyl peroxide to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Note: Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety precautions. Alternative solvents can be used, but CCl₄ is often cited for its effectiveness in these reactions.[9]

  • Initiation and Reaction: The reaction mixture is heated to reflux.[9] Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.[10] The reaction is typically maintained at reflux for several hours.[9]

  • Monitoring the Reaction: The reaction can be monitored by observing the consumption of NBS, which is denser than the solvent and will sink to the bottom. Once all the NBS has been converted to succinimide (which is less dense and will float), the reaction is complete. TLC can also be used to monitor the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid succinimide is removed by filtration.

  • Purification: The filtrate is washed with water and then a saturated sodium bicarbonate solution to remove any remaining traces of HBr or succinimide. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is ensured through in-process monitoring and comprehensive characterization of the final product.

  • In-Process Monitoring: Thin Layer Chromatography (TLC) should be used throughout both steps to monitor the progress of the reactions. This allows for the determination of the optimal reaction time and ensures the complete consumption of starting materials.

  • Product Characterization: The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the molecular structure, including the position of the bromine atom and the acetyl group.

    • Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretch of the ketone group.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isoprene and Methyl Vinyl Ketone: Both are volatile and flammable. Isoprene can form explosive peroxides upon standing.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and consider alternative solvents if possible.

  • Benzoyl Peroxide: An explosive solid when dry. Handle with care.

  • This compound: The toxicological properties of the final product have not been extensively studied.[11] It should be handled as a potentially hazardous chemical. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[12]

References

  • McCarroll, A. (2001). NBS allylic bromination of cyclohexene; 3-Bromocyclohexene. Synthetic Pages. [Link]

  • Cativiela, C., García, J. I., Mayoral, J. A., & Salvatella, L. (1996). Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. Journal of the Chemical Society, Perkin Transactions 2, (4), 643-647. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. Long‐term reaction of isoprene with methyl vinyl ketone under standard.... [Link]

  • Li, Y., & Houk, K. N. (1993). Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Journal of the American Chemical Society, 115(16), 7478-7485. [Link]

  • Quora. What will be the product when 3-Methylcyclohexene reacts with NBS/Br2?. [Link]

  • Awang, D. V. C., & Vincent, A. (1980). Selectivity in NBS Bromination. I. The Reaction of Methyl Enol Ethers of Cyclohexane-1,3-diones. A Reexamination. Canadian Journal of Chemistry, 58(15), 1589-1593. [Link]

  • Bellucci, G., Giordano, C., Marsili, A., & Berti, G. (1969). Asymmetric bromination of 4-methylcyclohexene in the presence of dihydrocinchonine. Tetrahedron, 25(18), 4515-4522. [Link]

  • Aaron Chemicals. Safety Data Sheet - this compound. [Link]

  • Pearson. How many stereoisomers are formed from the reaction of cyclohexene with NBS?. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • ChemTube3D. Diels-Alder - endo vs exo Methyl vinyl ketone. [Link]

  • YouTube. bromination of methylcyclohexene. [Link]

  • Labcompare. This compound from Aladdin Scientific Corporation. [Link]

  • ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]

  • Google Patents.
  • PubChem. 1-[(1S)-Cyclohex-3-en-1-yl]ethanone. [Link]

  • PubChem. 4-Acetyl-1-methylcyclohexene. [Link]

  • NIST. 4-Acetyl-1-methylcyclohexene. [Link]

  • NIST. Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-. [Link]

  • HMDB. Showing metabocard for 4-Acetyl-1-methylcyclohexene (HMDB0033434). [Link]

  • precisionFDA. 1-(4-METHYL-3-CYCLOHEXEN-1-YL)-ETHANONE. [Link]

  • IJARSCT. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

  • Google Patents. US20150353577A1 - Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.
  • Google Patents. CN105218343B - Synthesis method of 3-bromocyclohex-2-enone.

Sources

Application Note & Protocols: Advanced Nucleophilic Substitution Strategies for the Functionalization of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Executive Summary

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a versatile synthetic intermediate possessing multiple reactive centers: a ketone, a stereocenter, and a vinylic bromide within a cyclohexene framework. Direct nucleophilic substitution of the vinylic bromide via classical SN1 or SN2 pathways is mechanistically disfavored. This guide provides a detailed exploration of viable and efficient strategies for the functionalization of this substrate, focusing on mechanistically sound and experimentally validated protocols. We will dissect the reactivity of the molecule, present detailed protocols for transition-metal-catalyzed cross-coupling reactions, and discuss alternative pathways such as conjugate addition-elimination. The objective is to equip researchers with the theoretical understanding and practical methodologies required to leverage this valuable building block in complex molecule synthesis.

The Substrate: A Structural and Reactivity Analysis

Molecular Architecture

This compound (CAS No: 651358-93-9) is a bifunctional molecule with significant potential in organic synthesis.[1] Its key structural features dictate its chemical behavior:

  • Vinylic Bromide: The bromine atom is attached to an sp²-hybridized carbon of the cyclohexene ring. This C-Br bond is stronger and less polarized than in alkyl halides, rendering it highly resistant to standard nucleophilic substitution mechanisms.[2]

  • α,β-Unsaturated Ketone System: The ketone and the double bond form a conjugated system, which activates the β-carbon (C-3) for nucleophilic attack (conjugate or 1,4-addition).

  • Stereocenter: The C-1 carbon, bearing the acetyl group, is a chiral center, offering opportunities for stereoselective synthesis.

  • Cyclohexene Ring: The ring's conformation can influence the accessibility of reactive sites and the stereochemical outcome of reactions.

The synthesis of this compound typically begins with cyclohexene, which undergoes a controlled bromination followed by the introduction of the acetyl group.[1]

Caption: Physicochemical properties of the title compound.

Mechanistic Landscape: Beyond Classical Substitution

A frequent misconception is to approach vinylic halides with the same mindset as alkyl halides. Understanding why traditional pathways fail is crucial for selecting an appropriate and effective synthetic strategy.

The Inertness of Vinylic Halides to SN1 and SN2 Reactions

Nucleophilic substitution reactions at sp²-hybridized carbons do not readily proceed through either SN1 or SN2 mechanisms for fundamental electronic and steric reasons.

  • SN1 Pathway Failure: The SN1 mechanism requires the formation of a carbocation intermediate upon departure of the leaving group.[3][4][5] A vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly unstable and energetically prohibitive to form.

  • SN2 Pathway Failure: The SN2 reaction involves a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[3][4][6] In a vinylic system, this trajectory is sterically blocked by the electron density of the π-bond and the rest of the ring structure, making the required transition state inaccessible.

Caption: Unfavorable SN1 and SN2 pathways for vinylic halides.

Viable Mechanistic Alternatives

Given the limitations above, functionalization relies on alternative, powerful reaction classes that are well-established for sp² centers.

This is the most robust and versatile strategy. A transition metal catalyst, typically palladium or copper, undergoes an oxidative addition into the C-Br bond. This creates a metal-organic intermediate that can then react with a wide range of nucleophiles in a process involving transmetalation and reductive elimination to regenerate the catalyst and form the desired product. This approach preserves the double bond's position and geometry.

The presence of the electron-withdrawing acetyl group makes the double bond electron-deficient. A strong, soft nucleophile (like a thiolate or an enolate) can attack the β-carbon (C-3) in a Michael-type 1,4-conjugate addition. This forms an enolate intermediate. Subsequent reformation of the double bond can expel the bromide ion, leading to a formal substitution product, albeit with migration of the double bond.

G Plausible Reaction Pathway: Conjugate Addition-Elimination A Substrate This compound B Nucleophilic Attack (e.g., RS⁻ at C-3) A->B 1,4-Addition C Enolate Intermediate (Resonance Stabilized) B->C D Double Bond Reformation & Bromide Elimination C->D E Substituted Product (Double bond shifted) D->E -Br⁻

Sources

Application Notes and Protocols for Cyclization Reactions of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Bifunctional Building Block

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a versatile bifunctional molecule poised for the construction of complex cyclic and bicyclic frameworks. Its structure, featuring a vinyl bromide and a ketone, offers two distinct points of reactivity that can be exploited in a variety of intramolecular cyclization reactions. The strategic union of these functionalities allows for the formation of bicyclo[4.3.0]nonane ring systems, a core motif present in numerous natural products and pharmacologically active compounds. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage this substrate in key synthetic transformations, including transition-metal-catalyzed, radical, and Lewis acid-mediated cyclizations.

Transition-Metal-Catalyzed Intramolecular Cyclizations

Transition-metal catalysis offers a powerful and selective means to forge carbon-carbon bonds under mild conditions. For a substrate like this compound, palladium and nickel catalysts are particularly effective in promoting intramolecular cyclizations.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a cornerstone of cyclic compound synthesis, involving the palladium-catalyzed coupling of a vinyl halide with an alkene. In the case of our substrate, the vinyl bromide can couple with the enol or enolate form of the ketone, leading to the formation of a bicyclic enone.[1][2] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the vinyl bromide to a Pd(0) species. The resulting vinylpalladium(II) complex then undergoes an intramolecular migratory insertion with the enolate of the ketone. Subsequent β-hydride elimination regenerates the Pd(0) catalyst and furnishes the bicyclic product. The choice of base is critical for enolate formation and for neutralizing the HBr generated during the reaction.

Experimental Workflow: Intramolecular Heck Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd(OAc)₂, and ligand in a flame-dried flask. B Add anhydrous solvent and base. A->B C Heat the reaction mixture under inert atmosphere. B->C D Monitor reaction progress by TLC or GC-MS. C->D E Cool to room temperature and filter. D->E F Concentrate the filtrate in vacuo. E->F G Purify the crude product by column chromatography. F->G

Caption: Workflow for the Palladium-Catalyzed Intramolecular Heck Reaction.

Protocol 1: Palladium-Catalyzed Intramolecular Heck Cyclization

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add anhydrous K₂CO₃ (2.0 mmol) to the flask.

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired bicyclo[4.3.0]nonenone.

ParameterValueReference
Catalyst Loading 5 mol% Pd(OAc)₂[1][2]
Ligand 10 mol% PPh₃[1][2]
Base 2.0 equiv. K₂CO₃[1][2]
Solvent Anhydrous DMF[1][2]
Temperature 100 °C[1][2]
Expected Product Bicyclo[4.3.0]non-1(6)-en-7-oneAnalogous Reactions
Nickel-Catalyzed Intramolecular Reductive Coupling

Nickel catalysis provides a cost-effective alternative to palladium and can promote unique reactivity.[3] In the context of this compound, a nickel-catalyzed intramolecular reductive coupling can be employed to form a bicyclic alcohol. This reaction proceeds through a different mechanism than the Heck reaction, involving the formation of a nucleophilic vinylnickel species.

Mechanistic Rationale: A Ni(0) catalyst, often generated in situ, undergoes oxidative addition to the vinyl bromide to form a vinylnickel(II) complex. In the presence of a reducing agent, this complex can be further reduced to a nucleophilic vinylnickel(I) species. This species then undergoes an intramolecular nucleophilic addition to the carbonyl group. The resulting nickel alkoxide is then protonated during workup to yield the bicyclic tertiary alcohol.

Protocol 2: Nickel-Catalyzed Intramolecular Reductive Cyclization

Materials:

  • This compound

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-Bipyridine (bpy)

  • Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂ (0.1 mmol, 10 mol%), bpy (0.1 mmol, 10 mol%), and activated Zn dust (3.0 mmol).

  • Add anhydrous THF (5 mL).

  • Stir the mixture at room temperature for 15 minutes to generate the active Ni(0) catalyst.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the catalyst mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the bicyclic alcohol.

ParameterValueReference
Catalyst 10 mol% NiCl₂[3]
Ligand 10 mol% bpy[3]
Reductant 3.0 equiv. Zn[3]
Solvent Anhydrous THF[3]
Temperature Room Temperature[3]
Expected Product Bicyclo[4.3.0]non-1(6)-en-7-olAnalogous Reactions

Radical Cyclizations

Radical cyclizations are powerful methods for forming five- and six-membered rings and are often tolerant of a wide range of functional groups.[4][5] For our substrate, the vinyl bromide is an excellent precursor for a vinyl radical, which can then undergo an intramolecular cyclization onto the ketone.

Tributyltin Hydride-Mediated Radical Cyclization

Tributyltin hydride (Bu₃SnH) is a classic reagent for generating radicals from organic halides.[6] The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Mechanistic Rationale: The reaction is initiated by the thermal decomposition of AIBN to generate a radical. This radical abstracts a hydrogen atom from Bu₃SnH to produce a tributyltin radical (Bu₃Sn•). The Bu₃Sn• radical then abstracts the bromine atom from the substrate to generate a vinyl radical. This vinyl radical undergoes a 5-exo-trig cyclization onto the carbonyl oxygen, forming a five-membered ring and an oxygen-centered radical. This radical can then abstract a hydrogen from another molecule of Bu₃SnH to give the bicyclic alcohol and regenerate the Bu₃Sn• radical, thus propagating the radical chain reaction.

Reaction Scheme: Bu₃SnH-Mediated Radical Cyclization

G A Initiation: AIBN → 2 R• + N₂ B Propagation 1: R• + Bu₃SnH → RH + Bu₃Sn• A->B C Propagation 2: Substrate-Br + Bu₃Sn• → Substrate• + Bu₃SnBr B->C D Cyclization: Substrate• → Cyclized Radical• C->D E Propagation 3: Cyclized Radical• + Bu₃SnH → Product + Bu₃Sn• D->E E->C Chain Reaction

Caption: Propagation steps in the Bu₃SnH-mediated radical cyclization.

Protocol 3: Tributyltin Hydride-Mediated Radical Cyclization

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or toluene

  • Silica gel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add a solution of this compound (1.0 mmol) in anhydrous benzene (20 mL).

  • Add AIBN (0.1 mmol, 10 mol%).

  • Heat the solution to reflux (80 °C).

  • Over a period of 4 hours, add a solution of Bu₃SnH (1.2 mmol) in anhydrous benzene (10 mL) via a syringe pump.

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to remove the tin byproducts and isolate the desired bicyclic alcohol.

ParameterValueReference
Radical Initiator 0.1 equiv. AIBN[6]
Mediator 1.2 equiv. Bu₃SnH[6]
Solvent Anhydrous Benzene[6]
Temperature 80 °C[6]
Expected Product Bicyclo[4.3.0]non-1(6)-en-7-olAnalogous Reactions
Samarium(II) Iodide-Mediated Reductive Cyclization

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent that can be used to generate radicals and anions from organic halides.[7][8] It offers a tin-free alternative for radical cyclizations.

Mechanistic Rationale: SmI₂ donates an electron to the vinyl bromide, leading to the formation of a radical anion which then expels the bromide ion to give a vinyl radical. This radical can then cyclize onto the ketone carbonyl, as in the Bu₃SnH-mediated reaction. The resulting oxygen-centered radical is then reduced by a second equivalent of SmI₂ to a samarium alkoxide, which is protonated upon workup to yield the bicyclic alcohol.

Protocol 4: Samarium(II) Iodide-Mediated Cyclization

Materials:

  • This compound

  • Samarium metal (Sm)

  • Diiodoethane (CH₂ICH₂I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Prepare a 0.1 M solution of SmI₂ in THF: To a flame-dried Schlenk flask under argon, add Sm powder (2.2 mmol) and anhydrous THF (10 mL). Add a solution of diiodoethane (2.0 mmol) in THF (10 mL). Stir at room temperature until the blue-green color of SmI₂ persists.

  • To a separate flame-dried flask, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the substrate solution to -78 °C.

  • Slowly add the SmI₂ solution via cannula to the substrate solution until the blue-green color persists.

  • Stir at -78 °C for 1 hour, then allow to warm to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Decolorize the solution by adding saturated aqueous Na₂S₂O₃.

  • Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterValueReference
Reductant 2.2 equiv. SmI₂[7][8]
Solvent Anhydrous THF[7][8]
Temperature -78 °C to RT[7][8]
Expected Product Bicyclo[4.3.0]non-1(6)-en-7-olAnalogous Reactions

Lewis Acid-Mediated Cationic Cyclization

Lewis acids can be used to activate the ketone towards intramolecular attack by the double bond, proceeding through a cationic intermediate.[9][10] This approach can lead to the formation of a bicyclic product through a Nazarov-type cyclization pathway.

Mechanistic Rationale: A Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This promotes an intramolecular attack of the cyclohexene double bond onto the activated ketone, forming a tertiary carbocation. A subsequent proton transfer and tautomerization would lead to the final bicyclic product. The regioselectivity of this process is governed by the stability of the intermediate carbocation.

Protocol 5: Lewis Acid-Mediated Cyclization

Materials:

  • This compound

  • Titanium(IV) chloride (TiCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried flask under argon, add a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to -78 °C.

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.2 mmol) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterValueReference
Lewis Acid 1.2 equiv. TiCl₄[9][10]
Solvent Anhydrous DCM[9][10]
Temperature -78 °C[9][10]
Expected Product 6-Bromobicyclo[4.3.0]nonan-7-oneAnalogous Reactions

Conclusion

This compound is a highly valuable starting material for the synthesis of bicyclic systems. The protocols outlined in this guide provide a starting point for researchers to explore a range of powerful cyclization methodologies. The choice of method will depend on the desired product (enone vs. alcohol) and the functional group tolerance required for a particular synthetic route. Further optimization of reaction conditions may be necessary to achieve optimal yields and selectivities for specific applications.

References

  • Inagaki, F., & Mukai, C. (2011). Rh(I)-catalyzed intramolecular [2 + 2 + 1] cycloaddition of allenenes: Construction of bicyclo[4.3.0]nonenones with an angular methyl group and tricyclo[6.4.0.01,5]dodecenone. Beilstein Journal of Organic Chemistry, 7, 404–409. [Link]

  • Inagaki, F., & Mukai, C. (2006). Rhodium(I)-Catalyzed Intramolecular Pauson−Khand-Type [2 + 2 + 1] Cycloaddition of Allenenes. Organic Letters, 8(6), 1113–1116. [Link]

  • Koskinen, A. M. P., & Selkälä, S. A. (2005). Preparation of Bicyclo[4.3.0]nonanes by an Organocatalytic Intramolecular Diels–Alder Reaction. European Journal of Organic Chemistry, 2005(8), 1620–1624. [Link]

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  • Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chaudhuri, S., Maity, S., Roy, M., Ray, P., & Ray, J. K. (2016). A Vinyl Radical Cyclization Route to Hydroxycyclohexene Fused Carbocycles. Asian Journal of Chemistry, 28(1), 233-234. [Link]

  • Fu, W., Nie, M., Wang, A., Cao, Z., & Tang, W. (2015). Highly enantioselective nickel-catalyzed intramolecular reductive cyclization of alkynones. Angewandte Chemie International Edition, 54(8), 2520-2524. [Link]

  • Nicolaou, K. C., Ellery, S. P., & Chen, J. S. (2009). Samarium(II) Iodide-Mediated Reactions in Total Synthesis. Angewandte Chemie International Edition, 48(39), 7140–7165. [Link]

  • Macmillan Group. (2013). Samarium Iodide. [Link]

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2010). Samarium(II) Iodide-Mediated Reactions in Total Synthesis. John Wiley & Sons.
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  • Li, C. J., & Trost, B. M. (Eds.). (2007).
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  • Carretero, J. C., & García Ruano, J. L. (2009). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Chemical Society Reviews, 38(4), 1109-1120. [Link]

  • Shen, B., & Dong, G. (2019). Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling Reaction. Journal of the American Chemical Society, 141(35), 13938–13943. [Link]

  • Zard, S. Z. (1997). Radical Reactions (Part 1). In Radical Reactions in Organic Synthesis (pp. 1-38). Oxford University Press.
  • ChemOrgChem. (2022, April 29). Intramolecular cyclisation by tributyl tin hydride (Bu3SnH/AIBN) || part 3 || cyclization reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • Wang, T., & Gevorgyan, V. (2015). Lewis Acid-Mediated Cyclization of Allenyl Aryl Ketones. Organic Letters, 17(15), 3798–3801. [Link]

  • De, S., & Ghorai, M. K. (2016). Lewis acid mediated cyclization: synthesis of 2 spirocyclohexylindolines. Organic & Biomolecular Chemistry, 14(34), 8073-8077. [Link]

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The Versatile Virtuoso: Harnessing 1-(4-Bromocyclohex-3-en-1-yl)ethanone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among these, bifunctional scaffolds that offer orthogonal reactivity are of immense value, enabling chemists to orchestrate sequential or one-pot transformations with precision. 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a molecule possessing both a reactive allylic bromide and a versatile ketone, has emerged as a powerful intermediate for the synthesis of diverse chemical entities, from pharmaceutical lead compounds to natural product analogues. This guide provides an in-depth exploration of its synthetic utility, complete with detailed application notes and field-proven protocols designed for researchers, scientists, and drug development professionals.

Structural and Reactivity Profile

This compound (Figure 1) is characterized by a cyclohexene ring bearing a bromine atom at the allylic C4 position and an acetyl group at the C1 position. This unique arrangement of functional groups dictates its reactivity, offering two primary sites for chemical modification.

  • The Allylic Bromide: The carbon-bromine bond at the C4 position is activated by the adjacent double bond. This allylic positioning makes the bromide an excellent leaving group in nucleophilic substitution reactions, proceeding through either SN2 or SN2' pathways. Furthermore, this moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the formation of new carbon-carbon bonds.[1]

  • The Ketone Carbonyl: The acetyl group provides a classic electrophilic center for a wide array of carbonyl chemistry. This includes nucleophilic additions, reductions to the corresponding alcohol, and condensations, offering a secondary point of diversification.[1]

This dual reactivity allows for a modular approach to the synthesis of complex cyclohexene and cyclohexane derivatives.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the vinyl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for the formation of C-C bonds.

Suzuki-Miyaura Coupling: A Gateway to Arylated Cyclohexenes

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a powerful tool for the synthesis of biaryls and other conjugated systems.[2][3][4][5][6] In the context of our building block, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the cyclohexene ring.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. A phosphine ligand, such as triphenylphosphine (PPh3) or a more electron-rich and bulky biarylphosphine, is typically required to facilitate the oxidative addition of the vinyl bromide to the Pd(0) center. The base, commonly an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. A mixture of an organic solvent like toluene or dioxane and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 1-(4-Phenylcyclohex-3-en-1-yl)ethanone

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

    • Triphenylphosphine (PPh3) (0.08 equiv)

    • Potassium carbonate (K2CO3) (2.0 equiv)

    • Toluene

    • Water

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.

    • Add toluene and water (typically a 4:1 to 10:1 ratio).

    • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.

    • Add the catalyst solution to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-phenylcyclohex-3-en-1-yl)ethanone.

Data Presentation:

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(OAc)2/PPh3K2CO3Toluene/H2O85-95
24-Methoxyphenylboronic acidPd(dppf)Cl2Na2CO3Dioxane/H2O80-90
33-Pyridylboronic acidPd(PPh3)4K3PO4DME/H2O75-85

Note: Yields are representative and can vary based on reaction scale and optimization.

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Ketone, Boronic Acid, Base Inert Inert Atmosphere (N2/Ar) Reagents->Inert Solvent Add Solvents (Toluene/H2O) Inert->Solvent Catalyst Add Pd Catalyst Solution Solvent->Catalyst Heat Heat and Stir (80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Forging Alkenyl-Substituted Cyclohexenes

The Heck reaction provides a powerful method for the alkenylation of vinyl halides.[7][8][9][10] This transformation allows for the introduction of a variety of substituted vinyl groups at the 4-position of the cyclohexene ring, further expanding the synthetic utility of the building block.

Causality Behind Experimental Choices: The Heck reaction typically employs a palladium(II) precatalyst, which is reduced in situ to the active Pd(0) species. A phosphine ligand is often used, although phosphine-free conditions have also been developed. A hindered organic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen halide generated during the catalytic cycle. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like DMF or acetonitrile being common.

Experimental Protocol: Synthesis of 1-(4-Vinylcyclohex-3-en-1-yl)ethanone

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Styrene (or other alkene) (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)2) (0.03 equiv)

    • Tri(o-tolyl)phosphine (P(o-tol)3) (0.06 equiv)

    • Triethylamine (Et3N) (2.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Evacuate and backfill the tube with an inert atmosphere three times.

    • Add anhydrous, degassed DMF, followed by triethylamine and the alkene.

    • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the desired product.

Visualization of the Heck Reaction Catalytic Cycle:

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_complex R-Pd(II)-Br(L2) OxAdd->PdII_complex Alkene_Coord Alkene Coordination PdII_complex->Alkene_Coord Alkene Coord_complex [R-Pd(II)-Br(L2)(alkene)] Alkene_Coord->Coord_complex Mig_Insert Migratory Insertion Coord_complex->Mig_Insert Insert_complex R-alkene-Pd(II)-Br(L2) Mig_Insert->Insert_complex Beta_Elim β-Hydride Elimination Insert_complex->Beta_Elim Product_complex [Product-Pd(II)-H(L2)]Br Beta_Elim->Product_complex Red_Elim Reductive Elimination Product_complex->Red_Elim Product Red_Elim->Pd0 HBase [H-Base]+Br- Red_Elim->HBase Base Base Base->Red_Elim

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Application in Nucleophilic Substitution Reactions

The allylic nature of the bromide in this compound makes it highly susceptible to nucleophilic substitution, providing a straightforward route to a variety of functionalized cyclohexene derivatives.[1][11][12][13][14]

Causality Behind Experimental Choices: The choice of nucleophile and reaction conditions can be tailored to favor either direct (SN2) or allylic rearrangement (SN2') pathways. Strong, soft nucleophiles in polar aprotic solvents generally favor the SN2 pathway. The ketone functionality may need to be protected (e.g., as a ketal) if it is sensitive to the nucleophile or the reaction conditions.

Experimental Protocol: Synthesis of 1-(4-Azidocyclohex-3-en-1-yl)ethanone

This protocol details the synthesis of an azido-substituted cyclohexene, a versatile intermediate for the introduction of nitrogen-containing functionalities.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Sodium azide (NaN3) (1.5 equiv)

    • Dimethylformamide (DMF)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound in DMF.

    • Add sodium azide to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can often be used without further purification, or it can be purified by column chromatography if necessary.

Data Presentation:

EntryNucleophileSolventTemperature (°C)Product
1Sodium azideDMF251-(4-Azidocyclohex-3-en-1-yl)ethanone
2Sodium cyanideDMSO501-(4-Cyanocyclohex-3-en-1-yl)ethanone
3Sodium thiophenoxideTHF0-251-(4-(Phenylthio)cyclohex-3-en-1-yl)ethanone

Application in the Synthesis of Bioactive Molecules

The functionalized cyclohexene and cyclohexane scaffolds derived from this compound are prevalent in a variety of biologically active molecules, including antiviral and anticancer agents.[15][16][17][18] The ability to introduce diverse substituents through the reactions described above makes this building block particularly valuable in medicinal chemistry campaigns.

For instance, the arylated cyclohexene core can serve as a precursor to analogues of natural products with interesting pharmacological profiles. The ketone can be further elaborated to introduce additional diversity and modulate the physicochemical properties of the target molecules.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecular structures. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable compound in their pursuit of novel chemical entities with applications in drug discovery and beyond.

References

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Frontiers in Chemistry. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • ResearchGate. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

  • Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available from: [Link]

  • PubMed. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Available from: [Link]

  • YouTube. Nucleophilic Substitution Experiment S21. Available from: [Link]

  • National Center for Biotechnology Information. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available from: [Link]

  • ResearchGate. Application in natural product synthesis and medicinal chemistry. a... Available from: [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available from: [Link]

  • Open Ukrainian Citation Index. Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. Available from: [Link]

  • PubChem. 4-Bromocyclohex-3-ene-1-carboxylic acid. Available from: [Link]

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  • YouTube. Nucleophilic Aromatic Substitution: Addition-Elimination. Available from: [Link]

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Application Notes & Protocols: 1-(4-Bromocyclohex-3-en-1-yl)ethanone as a Strategic Linchpin in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 1-(4-Bromocyclohex-3-en-1-yl)ethanone in the synthesis of complex natural products. This bifunctional building block, featuring a vinyl bromide and a ketone within a cyclohexene scaffold, offers a powerful platform for constructing intricate molecular architectures, particularly those found in terpenoid natural products. We will explore its reactivity, provide detailed experimental protocols for key transformations, and illustrate its potential in the synthesis of challenging sesquiterpenoid skeletons.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a versatile synthetic intermediate whose value lies in its distinct and orthogonally reactive functional groups.[1] The molecule incorporates a vinyl bromide, which is an excellent handle for transition metal-catalyzed cross-coupling reactions, and a ketone, which can undergo a wide array of classical carbonyl chemistry transformations. This bifunctionality allows for sequential and highly controlled modifications, making it a powerful tool for the convergent synthesis of complex target molecules.[1]

Key Structural Features and Reactivity:

  • Vinyl Bromide: Serves as a key electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Ketone Carbonyl: Acts as an electrophilic center for nucleophilic additions (e.g., Grignard, organolithium reagents), Wittig-type olefination, and as a handle for alpha-functionalization or annulation reactions.

  • Cyclohexene Core: The unsaturated six-membered ring provides a rigid scaffold and can participate in cycloaddition reactions, such as the Diels-Alder reaction, to build polycyclic systems.[1]

The strategic combination of these features allows for the rapid assembly of molecular complexity, a critical aspect in the efficient synthesis of natural products.

Synthesis of the Building Block

The preparation of this compound is typically achieved through a multi-step sequence starting from readily available cyclohexene derivatives.[1] A common approach involves a controlled bromination to install the vinyl bromide moiety, followed by functionalization to introduce the acetyl group. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-bromination and ensure selective formation of the desired product.[1]

Core Applications in Synthetic Strategy

The utility of this compound is best demonstrated by its application in key bond-forming and ring-forming strategies that are central to natural product synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionality is a cornerstone of this reagent's utility, providing a reliable entry point for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C bond formation in modern organic synthesis due to their high functional group tolerance and mild reaction conditions.[2][3]

Conceptual Workflow:

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Synthesized Scaffolds A This compound B Pd-Catalyzed Cross-Coupling A->B (Suzuki, Stille, etc.) C Diels-Alder Cycloaddition A->C (as Dienophile) D Carbonyl Addition/Annulation A->D (Grignard, Robinson, etc.) E Substituted Cyclohexenes B->E F Polycyclic Systems (e.g., Bicyclo[2.2.2]octanes) C->F G Terpenoid Cores (e.g., Himachalene, Longiborneol) D->G

Caption: Strategic utilization of this compound.

This allows for the introduction of a wide variety of substituents (alkyl, aryl, vinyl, alkynyl) at the 4-position of the cyclohexene ring, significantly expanding the molecular diversity accessible from this single precursor.

Diels-Alder Cycloadditions

The electron-deficient double bond of the cyclohexene ring, influenced by the adjacent vinyl bromide, allows this compound to function as a dienophile in [4+2] Diels-Alder cycloadditions.[4] This reaction is exceptionally powerful for the stereospecific construction of six-membered rings, rapidly building molecular complexity and forming up to four new stereocenters in a single step.[5] This strategy is particularly relevant for accessing the bicyclic and polycyclic cores of many terpenoid natural products.[6]

Mechanistic Considerations: The Diels-Alder reaction proceeds through a concerted pericyclic transition state.[5] The stereochemistry of the dienophile is retained in the product. The reaction often favors the endo transition state due to favorable secondary orbital overlap, which places the substituent on the dienophile in a syn relationship to the newly formed double bond in the product.

Annulation Strategies for Terpenoid Cores

The ketone functionality is a key enabler for annulation reactions, most notably the Robinson annulation, to construct new six-membered rings. This is a classic and reliable strategy for the synthesis of terpene skeletons.[7] For instance, in the synthesis of the himachalene family of sesquiterpenes, Robinson annulation is a documented key step for constructing the bicyclic core.[7][8] this compound can serve as a precursor to the requisite cyclohexanone component for such a transformation after suitable modification.

Application Showcase: Synthesis of Sesquiterpenoid Scaffolds

While direct total syntheses commencing with this compound are not yet prevalent in the literature, its structural motifs are present in key intermediates of several complex natural product syntheses. Its potential can be illustrated by proposing its role in accessing important sesquiterpenoid frameworks.

The Himachalene Family

The himachalenes are a class of sesquiterpenes that have been targeted for synthesis due to their role as pheromones in insect communication, which is of interest for pest management.[8][9] Synthetic routes often involve the construction of a fused 6,7-bicyclic system.

Proposed Synthetic Logic:

G A This compound B Suzuki Coupling (with Alkyl Borane) A->B C 4-Alkyl-cyclohex-3-en-1-one Derivative B->C D Robinson Annulation (with MVK) C->D E Himachalene Bicyclic Core D->E

Sources

Application Note & Protocol: A Streamlined Laboratory-Scale Synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a reactive vinyl bromide moiety and a ketone, makes it a versatile intermediate for the construction of complex carbocyclic and heterocyclic frameworks. These structural motifs are prevalent in numerous biologically active compounds and natural products. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this valuable building block, commencing from the readily available starting material, 4-vinylcyclohexene. The synthetic strategy has been designed for efficiency and selectivity, employing a Wacker-Tsuji oxidation followed by a regioselective allylic bromination.

Synthetic Strategy Overview

The synthesis is achieved in two sequential steps, as illustrated in the workflow diagram below. The initial step involves the selective oxidation of the terminal vinyl group of 4-vinylcyclohexene to a methyl ketone, yielding 1-(cyclohex-3-en-1-yl)ethanone. This transformation is accomplished via a Wacker-Tsuji oxidation, a palladium-catalyzed process known for its high selectivity for terminal alkenes. The subsequent step introduces a bromine atom at the allylic position of the cyclohexene ring through a radical substitution reaction with N-bromosuccinimide (NBS), affording the target compound, this compound.

Synthesis_Workflow Start Starting Material: 4-Vinylcyclohexene Step1 Step 1: Wacker-Tsuji Oxidation (PdCl2, CuCl, O2, H2O/DMF) Start->Step1 Intermediate Intermediate: 1-(Cyclohex-3-en-1-yl)ethanone Step1->Intermediate Step2 Step 2: Allylic Bromination (NBS, CCl4, light/heat) Intermediate->Step2 Product Final Product: This compound Step2->Product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-(Cyclohex-3-en-1-yl)ethanone via Wacker-Tsuji Oxidation

Principle and Rationale

The Wacker-Tsuji oxidation is a robust and highly selective method for the oxidation of terminal alkenes to methyl ketones.[1][2] The reaction is catalyzed by a palladium(II) salt, typically palladium(II) chloride (PdCl₂), and utilizes a co-catalyst, such as copper(I) chloride (CuCl), to reoxidize the palladium catalyst, allowing for the use of molecular oxygen as the terminal oxidant.[3] This method is particularly advantageous for the synthesis of 1-(cyclohex-3-en-1-yl)ethanone from 4-vinylcyclohexene as it selectively targets the more reactive terminal vinyl group while leaving the internal double bond of the cyclohexene ring intact. The use of a water/DMF solvent system facilitates the reaction by ensuring the miscibility of the organic substrate and the aqueous reagents.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Vinylcyclohexene≥98%Sigma-Aldrich
Palladium(II) chloride (PdCl₂)99.9%Strem Chemicals
Copper(I) chloride (CuCl)≥99%Acros Organics
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterHigh PurityIn-house
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific
Saturated aq. NH₄ClACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Gas inlet tube

  • Oxygen balloon

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube, add palladium(II) chloride (0.177 g, 1.0 mmol) and copper(I) chloride (0.990 g, 10.0 mmol).

  • Add a solvent mixture of dimethylformamide (DMF) and water (7:1 v/v, 80 mL).

  • Stir the mixture vigorously at room temperature to dissolve the salts.

  • Add 4-vinylcyclohexene (10.82 g, 100 mmol) to the reaction mixture.

  • Replace the gas inlet tube with an oxygen-filled balloon.

  • Heat the reaction mixture to 70 °C and stir vigorously for 24 hours under an oxygen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to afford 1-(cyclohex-3-en-1-yl)ethanone as a colorless oil.

Part 2: Synthesis of this compound via Allylic Bromination

Principle and Rationale

Allylic bromination with N-bromosuccinimide (NBS) is a highly regioselective reaction that introduces a bromine atom at the carbon adjacent to a double bond.[4][5] The reaction proceeds via a free-radical chain mechanism, which is typically initiated by light or a radical initiator.[6] The key to the selectivity of NBS is that it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the double bond.[4] In the synthesis of this compound, NBS will selectively brominate the allylic position of the cyclohexene ring of 1-(cyclohex-3-en-1-yl)ethanone.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(Cyclohex-3-en-1-yl)ethanoneAs synthesized in Part 1-
N-Bromosuccinimide (NBS)99%Sigma-Aldrich
Carbon tetrachloride (CCl₄)Anhydrous, ≥99.5%Sigma-Aldrich
Azobisisobutyronitrile (AIBN)98%Acros Organics
Saturated aq. NaHCO₃ACS GradeVWR
Saturated aq. Na₂S₂O₃ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • UV lamp (optional, for initiation)

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(cyclohex-3-en-1-yl)ethanone (6.21 g, 50 mmol) in carbon tetrachloride (50 mL).

  • Add N-bromosuccinimide (9.78 g, 55 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.082 g, 0.5 mmol).

  • Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be initiated by shining a UV lamp on the flask.

  • Continue refluxing for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS (the denser succinimide byproduct will float on the surface of the CCl₄).

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with saturated aqueous sodium thiosulfate solution (1 x 50 mL) to remove any remaining bromine.

  • Wash with brine (1 x 50 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Quantitative Data Summary

StepReactantMol. Wt. ( g/mol )Amount (g)Moles (mmol)EquivalentsProductExpected Yield (%)
14-Vinylcyclohexene108.1810.821001.01-(Cyclohex-3-en-1-yl)ethanone70-80
PdCl₂177.330.1771.00.01
CuCl99.000.99010.00.1
21-(Cyclohex-3-en-1-yl)ethanone124.186.21501.0This compound80-90
N-Bromosuccinimide (NBS)177.989.78551.1
AIBN164.210.0820.50.01

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium salts are toxic and should be handled with care.

  • Carbon tetrachloride is a hazardous and carcinogenic solvent; handle with extreme caution and consider substituting with a safer alternative like dichloromethane if possible, though reaction conditions may need re-optimization.

  • N-bromosuccinimide is a lachrymator and corrosive; avoid inhalation and contact with skin.

  • The reactions should be monitored for any exothermic events, especially the bromination step.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound. The described methodology leverages a selective Wacker-Tsuji oxidation and a regioselective allylic bromination to afford the target compound in good overall yield. This protocol is intended for use by researchers and scientists in the fields of organic synthesis and drug development who require access to this versatile chemical intermediate.

References

  • Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(3-cyclohexen-1-yl)ethanone. Retrieved from [Link]

  • OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Vinylcyclohexene. In PubChem. Retrieved from [Link]

  • Wikipedia. (2023). 4-Vinylcyclohexene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(1S)-Cyclohex-3-en-1-yl]ethanone. In PubChem. Retrieved from [Link]

  • Harris, D., Wichner, B., & Nalli, T. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Chem VOD. (2014, February 9). Allylic Bromination Using NBS [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wacker Oxidation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. Retrieved from [Link]

Sources

Application Notes & Protocols for the Comprehensive Characterization of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a functionalized cyclohexene derivative of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a vinyl bromide, a ketone, and a chiral center, presents a unique analytical challenge requiring a multi-faceted approach for unambiguous characterization and purity assessment. As a key intermediate in the synthesis of more complex molecules, ensuring its structural integrity and purity is paramount to the success of downstream applications.[1][2] This guide provides a detailed overview of the essential analytical techniques and validated protocols for the comprehensive characterization of this compound, designed for researchers, scientists, and professionals in drug development.

The methodologies outlined below are grounded in fundamental principles of analytical chemistry and are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality of Experimental Choices: ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift of each proton is influenced by the electron density around it, which is in turn affected by the presence of electronegative atoms (like bromine and oxygen) and π-systems (the double bond and carbonyl group). Spin-spin coupling between adjacent protons reveals their connectivity.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Notes
Olefinic CH =C-Br~6.0 - 6.5Triplet or Doublet of doublets~3-5The vinylic proton is deshielded by the double bond and the electronegative bromine atom.
Methine CH -C=O~2.8 - 3.2Multiplet-This proton is adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift.
Allylic CH~2.2 - 2.6Multiplet-These protons are adjacent to the double bond.
Aliphatic CH~1.8 - 2.2Multiplet-These are the remaining methylene protons on the cyclohexene ring.
Methyl CH~2.1Singlet-The methyl protons are adjacent to the carbonyl group.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish the connectivity of the protons in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR provides information about the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts are highly sensitive to the hybridization of the carbon and the presence of electron-withdrawing groups. Proton-decoupled ¹³C NMR is typically used to simplify the spectrum, where each unique carbon appears as a single line.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carbonyl C =O~208 - 212The carbonyl carbon is highly deshielded.
Olefinic C =C-Br~125 - 130Deshielded due to sp² hybridization and attachment to bromine.
Olefinic C=C -Br~115 - 120Deshielded due to sp² hybridization.
Methine C H-C=O~45 - 55sp³ carbon adjacent to the carbonyl group.
Allylic C H₂~25 - 35sp³ carbons adjacent to the double bond.
Aliphatic C H₂~20 - 30Remaining sp³ carbons in the ring.
Methyl C H₃~28 - 32sp³ carbon of the acetyl group.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H NMR spectrum.

    • Correlate the observed chemical shifts with the expected values to confirm the carbon skeleton.

    • Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve Sample in CDCl3 add_tms Add TMS Standard dissolve->add_tms h1_nmr Acquire 1H NMR Spectrum add_tms->h1_nmr c13_nmr Acquire 13C NMR Spectrum add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration For 1H analysis Structural Elucidation calibration->analysis integration->analysis report report analysis->report Final Structure Confirmation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Causality of Experimental Choices: Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule.[7] The presence of bromine is a key diagnostic feature in the mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximately 1:1 ratio.[8][9] This results in a characteristic M+2 peak for bromine-containing ions that is nearly equal in intensity to the M+ peak.[10][11]

Predicted Mass Spectrum Data:

m/z ValueIonNotes
216/218[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
201/203[M - CH₃]⁺Loss of a methyl group.
173/175[M - CH₃CO]⁺Loss of the acetyl group.
137[M - Br]⁺Loss of a bromine radical.
43[CH₃CO]⁺Acetyl cation, often a prominent peak.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup (Gas Chromatography):

    • Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

    • Use helium as the carrier gas.

  • Instrument Setup (Mass Spectrometry):

    • Use Electron Ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum of this peak.

    • Confirm the molecular weight from the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to further support the proposed structure.[12]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Prepare Dilute Solution injection Inject Sample dissolve->injection gc_sep GC Separation injection->gc_sep ionization EI Ionization gc_sep->ionization ms_detect Mass Analysis & Detection ionization->ms_detect tic Analyze Total Ion Chromatogram ms_detect->tic mass_spec Extract Mass Spectrum tic->mass_spec mw_confirm Confirm MW & Isotopic Pattern mass_spec->mw_confirm frag_analysis Analyze Fragmentation mw_confirm->frag_analysis report report frag_analysis->report Structural Confirmation

Caption: Workflow for GC-MS based molecular weight and fragmentation analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Causality of Experimental Choices: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. The presence of a carbonyl group (C=O) and a carbon-carbon double bond (C=C) in this compound will give rise to characteristic strong absorption bands. The position of the C=O stretch can indicate if it is part of a conjugated system.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationIntensityNotes
~3020 - 3080=C-H stretchMediumCharacteristic of vinylic C-H bonds.
~2850 - 2960C-H stretch (sp³)StrongFrom the CH₂ and CH₃ groups.
~1715C=O stretchStrongCharacteristic of a ketone.
~1640C=C stretchMediumCharacteristic of a carbon-carbon double bond.
~550 - 750C-Br stretchMedium-StrongIn the fingerprint region.

Protocol for FTIR Analysis:

  • Sample Preparation:

    • Neat (liquid sample): Place a drop of the neat liquid between two KBr or NaCl plates.

    • KBr pellet (solid sample): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.[13]

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.

Chromatographic Techniques: Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for assessing the purity of pharmaceutical intermediates.[1][14]

Causality of Experimental Choices: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a semi-volatile and thermally stable compound like this compound, GC is an excellent choice. HPLC is also a powerful alternative, especially for less volatile or thermally labile impurities. The use of a validated method ensures accuracy, precision, and reliability of the purity determination.[15][16]

Protocol for Purity Assessment by GC-FID:

  • Method Validation: Before routine use, the analytical method must be validated for parameters such as specificity, linearity, range, accuracy, and precision, following ICH guidelines.[3]

  • Sample and Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of the test sample at the same concentration.

  • Instrument Setup:

    • Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Use the same column and temperature program as described for GC-MS.

  • Data Analysis:

    • Inject the sample solution and record the chromatogram.

    • The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Logical Relationship for Analytical Characterization:

Characterization_Logic cluster_primary Primary Structural Confirmation cluster_secondary Functional Group & Purity Analysis cluster_validation Method Validation NMR NMR Spectroscopy (1H, 13C) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry MS->Report FTIR FTIR Spectroscopy FTIR->Report Chromatography Chromatography (GC/HPLC) Chromatography->Report Validation Validation of Protocols (Accuracy, Precision, Specificity) Validation->Chromatography Ensures Reliability Validation->Report Compound This compound Compound->NMR Provides Connectivity Compound->MS Provides MW & Formula Compound->FTIR Identifies Functional Groups Compound->Chromatography Determines Purity

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Synthesis Overview

The target molecule, this compound, is a valuable bifunctional building block in organic synthesis, featuring both a reactive bromine atom and a carbonyl group.[1] The most common and effective route to this compound involves a two-step process:

  • Diels-Alder Reaction: A [4+2] cycloaddition between isoprene (diene) and methyl vinyl ketone (dienophile) to form the precursor, 4-acetyl-1-methylcyclohexene.[2][3]

  • Allylic Bromination: A selective radical substitution at the allylic position using N-Bromosuccinimide (NBS) in a process known as the Wohl-Ziegler reaction.[4][5][6]

This guide will focus primarily on troubleshooting and optimizing the second, more nuanced step: the Wohl-Ziegler bromination.

Overall Reaction Scheme:

Step 1: Diels-Alder Reaction Isoprene + Methyl Vinyl Ketone → 4-Acetyl-1-methylcyclohexene

Step 2: Wohl-Ziegler Allylic Bromination 4-Acetyl-1-methylcyclohexene + NBS → this compound + Succinimide

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Category 1: Low or No Product Yield

Question 1: My final yield of this compound is consistently low (<40%). What are the most likely causes?

Answer: Low yield is a frequent challenge and typically points to issues in the critical allylic bromination step.[7][8] The Wohl-Ziegler reaction is a radical chain reaction that is highly sensitive to reaction conditions.[4]

  • Cause A: Poor Reagent Quality (Especially NBS)

    • Expertise & Experience: N-Bromosuccinimide can degrade over time, especially with exposure to light and moisture, turning yellow or brown due to the formation of molecular bromine (Br₂).[9] While a small amount of Br₂ is needed to initiate the reaction, excess Br₂ leads to competitive and undesirable side reactions, primarily electrophilic addition across the double bond.[4][10][11]

    • Troubleshooting:

      • Use Fresh NBS: Always use freshly opened or purified NBS. Pure NBS should be a white crystalline solid.[9]

      • Recrystallize if Necessary: If your NBS is discolored, it can be recrystallized from hot water or acetic acid to remove impurities like succinimide and bromine.

      • Check Initiator: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is not expired and has been stored correctly.

  • Cause B: Incorrect Solvent Choice and Purity

    • Expertise & Experience: The solvent's role is critical. It must be inert to radical conditions and effectively solubilize the starting material while being a poor solvent for the succinimide byproduct.[4] Carbon tetrachloride (CCl₄) is the traditional solvent of choice because the dense NBS sinks and the less dense succinimide floats upon reaction completion, providing a visual cue.[4][5] However, due to toxicity, safer alternatives are preferred.

    • Troubleshooting:

      • Solvent Selection: Use anhydrous, non-polar solvents. Acetonitrile or trifluorotoluene are effective and safer alternatives to CCl₄.[4][5]

      • Ensure Anhydrous Conditions: The presence of water can hydrolyze the product and interfere with the reaction.[9] Use flame-dried glassware and anhydrous solvents.[12][7]

  • Cause C: Inefficient Radical Initiation or Premature Termination

    • Expertise & Experience: The radical chain reaction must be properly initiated and sustained. Insufficient initiation leads to an incomplete reaction, while inhibitors can halt the chain prematurely.

    • Troubleshooting:

      • Initiation Method: Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO) at the appropriate temperature, or use photochemical initiation with a UV lamp.

      • Maintain Reflux: The reaction is typically run at the boiling point of the solvent to ensure steady initiation and propagation.[5] Vigorous boiling indicates the reaction is proceeding.[5]

      • Exclude Oxygen: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxygen from acting as a radical scavenger and terminating the chain reaction.

Question 2: TLC and GC-MS analysis show only my starting material (4-acetyl-1-methylcyclohexene). Why isn't the reaction starting?

Answer: A complete lack of conversion points to a fundamental failure in one of the reaction's essential components.

  • Cause A: Inactive Initiator

    • Expertise & Experience: The most common reason for non-initiation is an expired or improperly stored radical initiator. AIBN and BPO have finite shelf lives and decompose over time.

    • Troubleshooting: Purchase a new bottle of initiator. Do not attempt to use old or discolored initiators.

  • Cause B: Insufficient Energy for Initiation

    • Expertise & Experience: Radical initiation requires an energy input, either thermal or photochemical. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to start the chain reaction.

    • Troubleshooting: Ensure your heating mantle or oil bath is calibrated and reaching the reflux temperature of your chosen solvent (e.g., ~80 °C for acetonitrile). If using a UV lamp, ensure it is functional and positioned close to the reaction flask (use a borosilicate glass flask, as standard Pyrex can block some UV wavelengths).

Category 2: Product Impurity & Side Reactions

Question 3: My NMR spectrum shows a mixture of my desired product and a dibrominated species. How can I prevent this over-bromination?

Answer: The formation of dibromo compounds is a classic side reaction in Wohl-Ziegler brominations and indicates an excessively high concentration of molecular bromine.[9][13]

  • Expertise & Experience: The entire purpose of using NBS is to maintain a very low, steady-state concentration of Br₂.[11][14][15][16] If HBr, a byproduct of the propagation step, is allowed to accumulate, it will react with NBS to produce more Br₂ than the radical chain can consume, leading to ionic electrophilic addition across the double bond.

  • Troubleshooting:

    • Control Stoichiometry: Use a precise stoichiometry of NBS, typically 1.0 to 1.1 equivalents relative to the starting alkene. Do not add a large excess.

    • Add Acid Scavenger: Including a mild, insoluble base like barium carbonate or calcium carbonate can scavenge the HBr byproduct, preventing its reaction with NBS and thus suppressing the formation of excess Br₂.[9]

    • Use Fresh NBS: As mentioned, old NBS already contains excess Br₂, predisposing the reaction to this side product.[9]

Question 4: I've isolated a product, but it's an isomer where the double bond has shifted. Why did this happen and is it preventable?

Answer: Double bond migration is a direct consequence of the resonance-stabilized allylic radical intermediate.[17][18] This is an inherent feature of the mechanism and often cannot be completely prevented, but it can be influenced.

  • Mechanism Insight: The initial abstraction of a hydrogen atom forms an allylic radical. This radical is delocalized across multiple carbons via resonance.[15][18] Bromination can occur at any carbon atom that bears significant radical character, leading to a mixture of constitutional isomers.[11][16]

  • Troubleshooting & Control:

    • Thermodynamic vs. Kinetic Control: The product ratio is often determined by the relative stabilities of the possible isomeric products (thermodynamic control). Lower reaction temperatures might favor the kinetically formed product, but this can be difficult to control in a refluxing radical reaction.

    • Accept and Separate: In many cases, the formation of a mixture is unavoidable. The most practical approach is to focus on an efficient purification strategy, such as flash column chromatography, to separate the desired isomer from the others. Optimize your solvent system using TLC to achieve the best possible separation.[12]

Experimental Protocols & Data

Protocol 3.1: Synthesis of this compound

This protocol is a representative procedure and should be adapted based on laboratory safety standards and preliminary optimization experiments.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-acetyl-1-methylcyclohexene (see Table 1 for quantities).

  • Reagent Addition: Add anhydrous acetonitrile, followed by N-Bromosuccinimide (NBS, freshly recrystallized) and Azobisisobutyronitrile (AIBN).

  • Reaction: Place the flask in a preheated oil bath and heat the mixture to a gentle reflux (~82 °C) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by observing the consumption of the dense NBS solid and the formation of the less dense, white succinimide solid which will float.[5] The reaction is typically complete within 1-3 hours. You can also monitor by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the succinimide solid. Wash the solid with a small amount of cold acetonitrile.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x) to remove any remaining water-soluble impurities.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Table 1: Reagent Quantities
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Acetyl-1-methylcyclohexene138.2110.01.38 g1.0
N-Bromosuccinimide (NBS)177.9810.51.87 g1.05
AIBN164.210.582 mg0.05
Anhydrous Acetonitrile--100 mL-

Visualization of Key Processes

Diagram 1: General Experimental Workflow

This diagram outlines the logical flow from starting materials to the final, purified product.

G reagents 1. Reagent Preparation (Starting Material, NBS, AIBN, Solvent) reaction 2. Reaction Setup & Reflux (Heat to ~82°C, 1-3h) reagents->reaction Combine workup 3. Workup (Filter Succinimide, Aqueous Washes) reaction->workup Cool & Quench purify 4. Purification (Flash Column Chromatography) workup->purify Crude Product analysis 5. Analysis (NMR, GC-MS) purify->analysis Pure Product G start Problem: Low Yield check_conversion Is Starting Material Consumed (TLC/GC-MS)? start->check_conversion no_conversion Diagnosis: Reaction Failure check_conversion->no_conversion No conversion Diagnosis: Product Loss or Side Reactions check_conversion->conversion Yes check_initiator Is Initiator (AIBN) Fresh & Stored Correctly? no_conversion->check_initiator check_temp Is Reaction at Correct Reflux Temp? check_initiator->check_temp Yes solution_initiation Solution: 1. Replace Initiator 2. Verify Temperature check_initiator->solution_initiation No check_temp->start Yes (Re-evaluate other params) check_temp->solution_initiation No check_nbs Is NBS Pure & White? conversion->check_nbs check_workup Was Workup Performed Correctly (e.g., pH, emulsions)? check_nbs->check_workup Yes solution_purity Solution: 1. Recrystallize NBS 2. Add Acid Scavenger 3. Optimize Workup/Purification check_nbs->solution_purity No check_workup->solution_purity No check_workup->solution_purity Yes (Focus on Purification)

Caption: A logical guide to troubleshooting low product yield.

References

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Wohl–Ziegler reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Radical Allylic Bromination (Wohl-Ziegler Reaction). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

  • Supra Sciences. (n.d.). The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. Retrieved from [Link]

  • Docslib. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • ResearchGate. (n.d.). Long-term reaction of isoprene with methyl vinyl ketone. Retrieved from [Link]

  • YouTube. (2014). Allylic Bromination Using NBS. Retrieved from [Link]

  • OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Journal of the American Chemical Society. (1993). Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Diels-Alder reaction. Retrieved from [Link]

  • YouTube. (2020). Diels-Alder regiochemistry practice. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). A few questions about the conditions of the Diels Alder Reactions. Retrieved from [Link]

  • Sci-Hub. (1993). ChemInform Abstract: Ab initio Study of Diels‐Alder Reactions of Cyclopentadiene with Ethylene, Isoprene, Cyclopentadiene, Acrylonitrile, and Methyl Vinyl Ketone. Retrieved from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). making halogenoalkanes (haloalkanes). Retrieved from [Link]

  • GeeksforGeeks. (2022). Methods of preparation of Haloalkanes and Haloarenes. Retrieved from [Link]

  • YouTube. (2011). Haloalkanes 4. Tertiary Haloalkane preparation and purification. Retrieved from [Link]

  • YouTube. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • Alliant Academy. (n.d.). 10. HALOALKANES AND HALOARENES. Retrieved from [Link]

  • NIST. (n.d.). 4-Acetyl-1-methylcyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-1-methylcyclohexene. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Preparation of Haloalkanes. Retrieved from [Link]

  • IJARSCT. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

  • PubChem. (n.d.). 1-[(1S)-Cyclohex-3-en-1-yl]ethanone. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

Sources

Troubleshooting common side reactions in 1-(4-Bromocyclohex-3-en-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions and challenges encountered during this multi-step synthesis. Here, we address specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your reaction outcomes.

The synthesis of this compound is a valuable route to a versatile bifunctional building block in organic synthesis. The most common synthetic approach involves a [4+2] cycloaddition (Diels-Alder reaction) between isoprene and methyl vinyl ketone, followed by a selective allylic bromination. This guide is structured to address potential issues in each of these critical steps.

Part 1: The Diels-Alder Reaction - Formation of the Cyclohexene Backbone

The initial step, the Diels-Alder reaction of isoprene with methyl vinyl ketone, is crucial for establishing the correct cyclohexene scaffold. While seemingly straightforward, issues with regioselectivity and yield are common.

FAQ 1: My Diels-Alder reaction is giving a low yield of the desired 1-(4-methylcyclohex-3-en-1-yl)ethanone. What are the likely causes and how can I improve it?

Low yields in this Diels-Alder reaction can often be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.

Root Cause Analysis:

  • Reagent Purity: Isoprene is volatile and prone to polymerization, especially if not stored correctly. Methyl vinyl ketone can also polymerize or undergo side reactions if it contains impurities.

  • Reaction Equilibrium: The Diels-Alder reaction is reversible. If the reaction temperature is too high, the retro-Diels-Alder reaction can become significant, leading to a lower yield of the adduct.

  • Diene Conformation: The Diels-Alder reaction requires the diene (isoprene) to be in the s-cis conformation. While isoprene has a relatively low energy barrier to adopt this conformation, high temperatures can favor the more stable s-trans form, reducing the concentration of the reactive conformer.[1]

  • Polymerization: At elevated temperatures, both the diene and the dienophile can undergo polymerization, which competes with the desired cycloaddition.

Troubleshooting Protocol:

  • Reagent Purification:

    • Distill isoprene immediately before use. Ensure it is stored in a cool, dark place, preferably with a polymerization inhibitor.

    • Distill methyl vinyl ketone under reduced pressure before the reaction.

  • Optimization of Reaction Temperature:

    • While some heat is necessary to overcome the activation energy, excessive temperatures can be detrimental. A systematic approach to optimizing the temperature is recommended. Start with a moderate temperature (e.g., 80-100 °C in a sealed tube or under reflux with a suitable solvent) and monitor the reaction progress by TLC or GC-MS.

    • If the reaction is sluggish at lower temperatures, consider the use of a Lewis acid catalyst.

  • Use of a Lewis Acid Catalyst:

    • Lewis acids can accelerate the Diels-Alder reaction by coordinating to the carbonyl group of the dienophile (methyl vinyl ketone), making it more electron-deficient and thus more reactive.[2] This can allow the reaction to proceed at lower temperatures, minimizing side reactions like polymerization and the retro-Diels-Alder reaction.

    • Recommended Catalysts: A variety of Lewis acids can be employed, including AlCl₃, ZnCl₂, and SnCl₄. Start with catalytic amounts (e.g., 0.1 equivalents).

    • Caution: Lewis acids can also promote the polymerization of the reactants. Add the catalyst at a low temperature and monitor the reaction closely.

  • Solvent Choice:

    • The choice of solvent can influence the reaction rate. While the reaction can be run neat, using a high-boiling, inert solvent such as toluene or xylene can provide better temperature control.

FAQ 2: I am observing a mixture of regioisomers in my Diels-Alder product. How can I improve the selectivity for the desired 1-(4-methylcyclohex-3-en-1-yl)ethanone?

The reaction between an unsymmetrical diene (isoprene) and an unsymmetrical dienophile (methyl vinyl ketone) can lead to two primary regioisomers: the "para" adduct (1,4-disubstituted) and the "meta" adduct (1,3-disubstituted). The desired product is the "para" isomer.

Understanding the Regioselectivity:

The regioselectivity of this Diels-Alder reaction is governed by the electronic effects of the substituents on the diene and dienophile. The methyl group on isoprene is electron-donating, while the acetyl group on methyl vinyl ketone is electron-withdrawing. The preferred orientation aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[3][4] For the reaction between isoprene and methyl vinyl ketone, the "para" adduct is generally the major product.[5] However, reaction conditions can influence the ratio of these isomers.

Troubleshooting Protocol:

  • Solvent Effects: The regioselectivity of the Diels-Alder reaction can be sensitive to the solvent.[6] Hydrogen-bond donating solvents can enhance the para/meta isomer ratio.[6]

    • Recommendation: While non-polar solvents are common, consider experimenting with more polar or hydrogen-bonding solvents to see if the regioselectivity improves. However, be mindful of potential side reactions with more reactive solvents.

  • Lewis Acid Catalysis: As mentioned for improving yield, Lewis acids can also enhance regioselectivity. By coordinating to the carbonyl oxygen of methyl vinyl ketone, the Lewis acid increases the electronic disparity between the carbons of the double bond, favoring the formation of the "para" isomer.

  • Temperature Control: Lower reaction temperatures generally lead to higher selectivity. This is because the transition state leading to the major isomer is lower in energy, and at lower temperatures, there is less energy available to overcome the higher activation barrier to the minor isomer.

Identifying the Isomers:

Distinguishing between the "para" and "meta" isomers can be achieved using spectroscopic methods, primarily ¹H NMR.

IsomerKey ¹H NMR Signals
1-(4-methylcyclohex-3-en-1-yl)ethanone (para) - Vinylic proton adjacent to the methyl group. - Singlet for the methyl group on the double bond.
1-(3-methylcyclohex-3-en-1-yl)ethanone (meta) - Vinylic proton adjacent to a CH₂ group. - Singlet for the methyl group on the double bond will be in a different chemical shift environment.

Part 2: Allylic Bromination - Introduction of the Bromo functionality

The second step involves the selective bromination of the Diels-Alder adduct at the allylic position to yield the final product. The reagent of choice for this transformation is N-bromosuccinimide (NBS).

FAQ 3: My allylic bromination with NBS is resulting in a significant amount of a dibrominated side product. How can I prevent this?

The formation of a dibrominated product is a classic side reaction in allylic bromination and is due to the competing electrophilic addition of bromine across the double bond.

Root Cause Analysis:

The purpose of using NBS is to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[7][8] This low concentration favors the free-radical substitution pathway over the ionic electrophilic addition pathway. If the concentration of Br₂ becomes too high, electrophilic addition will compete, leading to the formation of 1,2-dibromo-1-(4-methylcyclohex-3-en-1-yl)ethane.

Troubleshooting Protocol:

  • Purity of NBS: Ensure that the NBS used is of high purity. Old or impure NBS can contain significant amounts of Br₂, leading to the unwanted side reaction. It is good practice to recrystallize NBS from water before use if its purity is in doubt.

  • Reaction Initiation: The reaction is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light. Ensure that the initiator is fresh and active. The initiation should be controlled to maintain a steady but low concentration of bromine radicals.

  • Solvent Choice: The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. These solvents disfavor the formation of ionic intermediates required for electrophilic addition.

  • Exclusion of Light (if using a chemical initiator): If you are using a chemical initiator like AIBN or benzoyl peroxide, it is advisable to conduct the reaction in the dark to prevent photochemical initiation, which can be less controlled.

  • Temperature Control: Maintain a steady reflux to ensure a constant rate of radical initiation and propagation. Avoid overheating, which can lead to decomposition of reactants and products.

FAQ 4: I am observing a mixture of isomeric bromo-ketones in my final product. What is the cause of this and how can I control it?

The formation of isomeric bromo-ketones is likely due to the nature of the allylic radical intermediate.

Root Cause Analysis:

The allylic bromination proceeds through a resonance-stabilized allylic radical. For the starting material, 1-(4-methylcyclohex-3-en-1-yl)ethanone, abstraction of an allylic hydrogen can lead to a radical that has two resonance contributors. Bromination can then occur at either of the two carbons that share the radical character, leading to a mixture of constitutional isomers.[9]

Troubleshooting Protocol:

Unfortunately, controlling the regioselectivity of radical reactions can be challenging. The product distribution is often a reflection of the relative stabilities of the possible radical intermediates and the steric accessibility of the radical centers.

  • Characterization of Isomers: The first step is to identify the different isomers being formed. This can be achieved using GC-MS to determine the number of components and their mass-to-charge ratios, and by careful analysis of ¹H and ¹³C NMR spectra to elucidate their structures.

  • Purification: If a mixture of isomers is unavoidable, the focus should shift to purification.

    • Column Chromatography: Silica gel column chromatography is the most common method for separating isomers. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary to achieve good separation.

    • Preparative HPLC: For more challenging separations, preparative high-performance liquid chromatography (HPLC) may be required.

Experimental Workflow and Key Pathways

To provide a clearer picture of the synthesis and the potential for side reactions, the following diagrams illustrate the key transformations.

Diels-Alder Reaction Pathway:

Diels_Alder cluster_reactants Reactants Isoprene Isoprene DA_Adduct 1-(4-methylcyclohex-3-en-1-yl)ethanone (Desired 'para' adduct) Isoprene->DA_Adduct [4+2] Cycloaddition (Major Pathway) Meta_Adduct 1-(3-methylcyclohex-3-en-1-yl)ethanone ('meta' adduct - Side Product) Isoprene->Meta_Adduct (Minor Pathway) MVK Methyl Vinyl Ketone MVK->DA_Adduct [4+2] Cycloaddition (Major Pathway) MVK->Meta_Adduct (Minor Pathway)

Caption: Diels-Alder reaction of isoprene and methyl vinyl ketone.

Allylic Bromination Pathways:

Allylic_Bromination cluster_starting_material Starting Material DA_Adduct 1-(4-methylcyclohex-3-en-1-yl)ethanone Final_Product This compound (Desired Product) DA_Adduct->Final_Product NBS, Initiator (Allylic Bromination - Major) Rearranged_Product Isomeric Bromo-ketone (Side Product via Rearrangement) DA_Adduct->Rearranged_Product (Allylic Rearrangement) Dibromo_Product 1,2-Dibromo Adduct (Side Product via Electrophilic Addition) DA_Adduct->Dibromo_Product Excess Br2 (Electrophilic Addition)

Caption: Allylic bromination and potential side reactions.

Summary of Troubleshooting Strategies

IssueProbable Cause(s)Recommended Actions
Low Yield in Diels-Alder Impure reagents, retro-Diels-Alder, polymerization.Purify reagents, optimize temperature, use a Lewis acid catalyst.
Poor Regioselectivity in Diels-Alder Suboptimal reaction conditions.Lower reaction temperature, use a Lewis acid catalyst, experiment with solvent.
Formation of Dibromo Adduct High concentration of Br₂.Use pure NBS, ensure proper initiation, use a non-polar solvent.
Mixture of Bromo-ketone Isomers Allylic rearrangement of the radical intermediate.Careful characterization (NMR, GC-MS), purification by column chromatography or preparative HPLC.

This technical support guide provides a framework for addressing common challenges in the synthesis of this compound. By understanding the underlying chemical principles of each reaction step, researchers can systematically troubleshoot and optimize their synthetic procedures to achieve higher yields and purity of the desired product.

References

  • Chemistry LibreTexts. (2023, October 13). Allylic Bromination by NBS. [Link]

  • ResearchGate. (n.d.). Long-term reaction of isoprene with methyl vinyl ketone under standard.... [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

  • jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS [Video]. YouTube. [Link]

  • The Organic Chemist. (2020, January 27). Allylic Radical Bromination with NBS [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, December 5). Regioselectivity of the Diels-Alder Reaction [Video]. YouTube. [Link]

  • Organic Syntheses. (2006). PREPARATION OF 3-OXOCYCLOHEX-1-ENECARBONITRILE. [Link]

  • Master Organic Chemistry. (2018, November 5). Regiochemistry In the Diels-Alder Reaction. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Cativiela, C., García, J. I., Mayoral, J. A., & Salvatella, L. (1994). Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. Journal of the Chemical Society, Perkin Transactions 2, (4), 847-851. [Link]

  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)-ethanone, (R)-. [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • Reddit. (2023, February 28). Diels-Alder reaction -- challenging problem. [Link]

  • Chem Help ASAP. (2020, February 8). Diels-Alder regiochemistry practice [Video]. YouTube. [Link]

  • Organic Syntheses. (2006). ASYMMETRIC MICHAEL ADDITION OF A KETONE ENOLATE TO NITROALKENES: (S)-2-(2-NITRO-1-PHENYLETHYL)-CYCLOHEXANONE. [Link]

  • The Good Scents Company. (n.d.). 1-(4-methyl-3-cyclohexen-1-yl) ethanone. [Link]

  • Jorgensen, W. L., Lim, D., & Blake, J. F. (1993). Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Journal of the American Chemical Society, 115(8), 2936-2942. [Link]

  • ChemTube3D. (n.d.). Diels-Alder - endo vs exo Methyl vinyl ketone. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Photodissociation Dynamics of Methyl Vinyl Ketone Oxide: A four-carbon unsaturated Criegee intermediate from isoprene ozonolysis. [Link]

  • PubMed. (2018). Electronic spectroscopy of methyl vinyl ketone oxide: A four-carbon unsaturated Criegee intermediate from isoprene ozonolysis. [Link]

  • precisionFDA. (n.d.). 1-(4-METHYL-3-CYCLOHEXEN-1-YL)-ETHANONE. [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • ResearchGate. (n.d.). Observations of isoprene, methacrolein (MAC) and methyl vinyl ketone (MVK) at a mountain site in Hong Kong. [Link]

  • Organic Syntheses. (n.d.). 4-BROMO-2-HEPTENE. [Link]

  • Labcompare. (n.d.). This compound from Aladdin Scientific Corporation. [Link]

Sources

Technisches Support-Center: Aufreinigungsmethoden für 1-(4-Bromcyclohex-3-en-1-yl)ethanon

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit der Synthese und Aufreinigung von 1-(4-Bromcyclohex-3-en-1-yl)ethanon (CAS: 651358-93-9) befasst sind. Als leitender Anwendungswissenschaftler werde ich Sie durch die häufigsten Herausforderungen führen und praxisbewährte Lösungen und Protokolle anbieten.

Teil 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit den ersten Fragen, die während des Aufreinigungsprozesses auftreten.

F1: Was sind die häufigsten Verunreinigungen, denen ich bei rohem 1-(4-Bromcyclohex-3-en-1-yl)ethanon begegnen kann?

A1: Die Verunreinigungen hängen stark von der Syntheseroute ab. Eine gängige Methode ist die kontrollierte Bromierung eines Cyclohexen-Vorläufers.[1] Daraus ergeben sich mehrere potenzielle Verunreinigungen:

  • Ausgangsmaterialien: Nicht umgesetzte Cyclohexen-Vorläufer.

  • Überbromierte Produkte: Bildung von Dibrom- oder polybromierten Nebenprodukten, wenn die Reaktionsbedingungen nicht streng kontrolliert werden.[1]

  • Regioisomere: Isomere des Produkts, bei denen die Brom- oder Acetylgruppen an unterschiedlichen Positionen des Rings gebunden sind.

  • Lösungsmittelreste: Restliche Lösungsmittel aus der Reaktion und der Aufarbeitung (z. B. Dichlormethan).[1]

  • Zersetzungsprodukte: Aufgrund der Reaktivität des allylischen Bromids kann es bei Kontakt mit Nukleophilen oder bei Erwärmung zu Zersetzung kommen.[1]

F2: Meine gereinigte Verbindung ist gelb oder braun. Was bedeutet das und wie kann ich es beheben?

A2: Eine gelbe oder braune Färbung deutet typischerweise auf Zersetzung oder das Vorhandensein von Spuren von Brom hin. Das allylische Bromid in der Molekülstruktur macht die Verbindung anfällig für Oxidation und Eliminierungsreaktionen, insbesondere bei Einwirkung von Licht, Luft oder Hitze.

  • Ursachenanalyse: Die Farbe kann von geringen Mengen an elementarem Brom (Br₂) stammen, das während der Synthese oder Lagerung freigesetzt wird, oder von konjugierten organischen Nebenprodukten.

  • Lösung:

    • Aktivkohlebehandlung: Lösen Sie die Verbindung in einem geeigneten organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat) und geben Sie eine kleine Menge Aktivkohle hinzu. Rühren Sie die Suspension 15–30 Minuten bei Raumtemperatur und filtern Sie dann die Kohle durch Celite oder einen Spritzenfilter.

    • Erneute Aufreinigung: Wenn die Farbe bestehen bleibt, ist eine erneute chromatographische Aufreinigung oft die beste Lösung.

F3: Mein NMR-Spektrum sieht komplex aus. Wie kann ich mein Produkt und wichtige Verunreinigungen identifizieren?

A3: Die Identifizierung Ihres Produkts inmitten von Verunreinigungen erfordert die Kenntnis der charakteristischen Signale. Nachstehend finden Sie eine Tabelle der erwarteten ¹H-NMR-Signale für 1-(4-Bromcyclohex-3-en-1-yl)ethanon.[1]

Chemische Verschiebung (δ, ppm)MultiplizitätZuordnungAnmerkungen
~ 5.9-6.1MultiplettOlefinisches Proton (H am C=C-Br)Dies ist ein Schlüssel-Diagnosesignal für das Produkt.
~ 2.8-3.0MultiplettProton an Position 1 (neben C=O)Ein weiteres wichtiges Signal zur Bestätigung der Struktur.
~ 2.1-2.2SingulettMethylprotonen der Acetylgruppe (-COCH₃)Sollte als scharfes Singulett erscheinen, das 3 Protonen integriert.
~ 1.5-2.5Komplexe MultiplettsVerbleibende Cyclohexen-Ring-ProtonenÜberlappungen in diesem Bereich sind häufig. Verunreinigungen können hier ebenfalls Signale aufweisen.

F4: Wie thermisch stabil ist diese Verbindung? Kann ich eine Destillation zur Aufreinigung verwenden?

A4: Aufgrund der Anwesenheit eines allylischen Bromids ist die Verbindung thermisch labil.[1] Eine Standarddestillation bei atmosphärischem Druck führt mit ziemlicher Sicherheit zu einer signifikanten Zersetzung. Wenn eine Destillation erforderlich ist, muss sie unter stark reduziertem Druck und bei niedriger Temperatur durchgeführt werden. Eine Kugelrohrdestillation (bulb-to-bulb) ist einer fraktionierten Destillation vorzuziehen, da sie die Verweilzeit bei hohen Temperaturen minimiert. Für ein ähnliches Cyclohexenon-Derivat wurde eine Destillation bei 46 °C unter 53,3 Pascal berichtet, was auf die Notwendigkeit eines Hochvakuums hindeutet.[2]

F5: Ich sehe Zersetzung auf meiner DC-Platte (Verschmieren oder neue Flecken). Was passiert da?

A5: Das Verschmieren auf einer DC-Platte ist ein klassisches Anzeichen für die Zersetzung der Probe auf dem stationären Medium. Kieselgel ist von Natur aus sauer und kann die Eliminierung von HBr aus Ihrem Molekül katalysieren, was zu konjugierten Dien-Nebenprodukten führt.

  • Lösung:

    • Neutralisierung des Kieselgels: Deaktivieren Sie das Kieselgel, indem Sie eine kleine Menge eines Amins wie Triethylamin (~0,5-1 %) zu Ihrem Laufmittel geben. Dies neutralisiert die sauren Stellen auf dem Kieselgel.

    • Verwendung eines alternativen Sorbens: Erwägen Sie die Verwendung von neutralem Aluminiumoxid oder Florisil für die Chromatographie, wenn die Zersetzung auf Kieselgel schwerwiegend ist.

    • Schnelle Durchführung: Entwickeln Sie die DC-Platte schnell nach dem Auftragen der Probe und vermeiden Sie es, die Platte vor der Entwicklung längere Zeit stehen zu lassen.

Teil 2: Fehlerbehebung bei Aufreinigungsworkflows

Dieser Abschnitt bietet strukturierte Anleitungen zur Lösung spezifischer Probleme während der Aufreinigung.

Problem: Geringe Reinheit nach der anfänglichen wässrigen Aufarbeitung

Wenn Ihre Rohproduktanalyse (z. B. ¹H-NMR oder GC-MS) eine signifikante Menge an Verunreinigungen nach der Extraktion zeigt, muss Ihr Aufarbeitungs- und Aufreinigungsplan optimiert werden.

G start Rohprodukt nach Reaktion workup Wässrige Aufarbeitung (z.B. NaHCO₃-Wäsche) start->workup dry Trocknen der organischen Phase (z.B. MgSO₄, Na₂SO₄) workup->dry concentrate Konzentration unter reduziertem Druck dry->concentrate crude_analysis Analyse des Rohprodukts (DC, ¹H-NMR, GC-MS) concentrate->crude_analysis decision Reinheit > 95%? crude_analysis->decision chromatography Flash-Säulenchromatographie decision->chromatography Nein, polare Verunreinigungen distillation Hochvakuumdestillation (Kugelrohr) decision->distillation Nein, nichtflüchtige Verunreinigungen recrystallization Niedertemperatur- Rekristallisation decision->recrystallization Nein, falls kristallin final_product Reines Produkt decision->final_product Ja chromatography->final_product distillation->final_product recrystallization->final_product

Abbildung 1: Entscheidungs-Workflow für die primäre Aufreinigungsstrategie.

Problem: Koelution von Verunreinigungen während der Säulenchromatographie

Sie führen eine Flash-Chromatographie durch, aber eine Verunreinigung eluiert zusammen mit Ihrem Produkt.

G start Koelution bei der Säulenchromatographie beobachtet check_rf Analyse der DC: ΔRf < 0.1? start->check_rf change_solvent Laufmittelsystem ändern check_rf->change_solvent Ja gradient Gradientenelution optimieren check_rf->gradient Nein, aber breite Peaks solvent_details Polarität ändern (z.B. Hexan/MTBE statt Hexan/EtOAc) Selektivität ändern (z.B. Toluol oder DCM hinzufügen) change_solvent->solvent_details stationary_phase Stationäre Phase ändern change_solvent->stationary_phase Kein Erfolg end Trennung erreicht change_solvent->end gradient_details Flacheren Gradienten verwenden (z.B. 0-10% über 20 Säulenvolumina) gradient->gradient_details gradient->stationary_phase Kein Erfolg gradient->end phase_details Wechsel von Kieselgel zu: - Aluminiumoxid (neutral) - C18-Umkehrphase - Silbernitrat-imprägniertes Kieselgel (zur Trennung von Alkenen) stationary_phase->phase_details stationary_phase->end

Abbildung 2: Fehlerbehebung bei Koelution in der Säulenchromatographie.

Experteneinblick: Die Änderung der Selektivität des Laufmittels ist oft effektiver als nur die Anpassung der Polarität. Der Ersatz von Ethylacetat (ein Wasserstoffbrückenakzeptor) durch MTBE oder die Zugabe eines aromatischen Lösungsmittels wie Toluol kann die Wechselwirkungen zwischen Analyt, stationärer Phase und mobiler Phase verändern und so die Trennung verbessern.

Teil 3: Detaillierte Aufreinigungsprotokolle

Wichtiger Sicherheitshinweis: Tragen Sie immer angemessene persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe. Arbeiten Sie in einem gut belüfteten Abzug.

Protokoll 1: Flash-Säulenchromatographie auf Kieselgel

Diese Methode ist ideal zur Entfernung von polaren und unpolaren Verunreinigungen.

  • Vorbereitung der Säule:

    • Wählen Sie eine Säule geeigneter Größe (typischerweise wird eine Probenmenge von 1-10 % der Kieselgelmasse empfohlen).

    • Packen Sie die Säule als Aufschlämmung mit Kieselgel (230-400 mesh) in Ihrem Anfangslaufmittel (z. B. 98:2 Hexan:Ethylacetat).

  • Probenvorbereitung:

    • Lösen Sie Ihr Rohprodukt in einer minimalen Menge Dichlormethan oder dem Laufmittel.

    • Alternativ adsorbieren Sie das Rohprodukt auf einer kleinen Menge Kieselgel ("Trockenbeladung"), was oft zu einer besseren Auflösung führt.

  • Elution:

    • Beginnen Sie die Elution mit einem niedrigpolaren Laufmittel (z. B. 98:2 Hexan:Ethylacetat).

    • Erhöhen Sie die Polarität schrittweise oder durch einen linearen Gradienten (z. B. bis zu 90:10 Hexan:Ethylacetat).

    • Tipp: Fügen Sie dem Laufmittel 0,5 % Triethylamin hinzu, um eine Zersetzung auf der Säule zu verhindern.

  • Fraktionssammlung und Analyse:

    • Sammeln Sie Fraktionen und analysieren Sie diese mittels DC.

    • Vereinigen Sie die reinen Fraktionen, die Ihr Produkt enthalten.

  • Lösungsmittelentfernung:

    • Entfernen Sie das Lösungsmittel mit einem Rotationsverdampfer bei einer Badtemperatur von nicht mehr als 30-35 °C, um eine thermische Zersetzung zu vermeiden.

Protokoll 2: Niedertemperatur-Rekristallisation

Diese Methode ist effektiv, wenn das Produkt bei Raumtemperatur ein Feststoff oder ein hochviskoses Öl ist und die Verunreinigungen unterschiedliche Löslichkeitseigenschaften aufweisen.

  • Lösungsmittelauswahl:

    • Suchen Sie ein Lösungsmittelsystem, in dem Ihre Verbindung bei Raumtemperatur mäßig löslich ist, aber bei niedrigen Temperaturen (z. B. -20 °C oder -78 °C) sehr schlecht löslich ist.

    • Gute Kandidaten sind Pentan, Hexan oder eine Mischung aus Diethylether und Pentan.

  • Verfahren:

    • Lösen Sie das Rohprodukt in einer minimalen Menge des gewählten Lösungsmittels bei Raumtemperatur.

    • Kühlen Sie die Lösung langsam in einem Gefrierschrank (-20 °C) oder einem Trockeneis/Aceton-Bad ab.

    • Wenn Kristalle oder ein fester Niederschlag entstehen, lassen Sie die Lösung mehrere Stunden bei dieser Temperatur stehen, um die Ausbeute zu maximieren.

  • Isolierung:

    • Filtrieren Sie das Produkt schnell in der Kälte durch einen vorgekühlten Büchnertrichter.

    • Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem Lösungsmittel.

    • Trocknen Sie das Produkt unter Hochvakuum.

Teil 4: Referenzen

  • The Diels-Alder Reaction. Master Organic Chemistry. Verfügbar unter: [Link]

  • WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery. Google Patents. Verfügbar unter:

Sources

Technical Support Center: Navigating Byproduct Formation in Reactions of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Bromocyclohex-3-en-1-yl)ethanone. This molecule is a versatile intermediate, frequently employed in the synthesis of complex scaffolds due to its reactive functionalities. However, its utility is often challenged by the formation of closely related byproducts that can complicate reaction outcomes, reduce yields, and introduce purification difficulties.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to anticipate and control these side reactions effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We're observing a significant amount of an aromatic byproduct in our reaction mixture. What is it, and why is it forming?

Answer: The most common aromatic byproduct is 1-(4-bromophenyl)ethanone . Its formation is a result of an oxidation/aromatization process that the cyclohexene ring can undergo, particularly under harsh reaction conditions.

Causality & Mechanism: The driving force for this side reaction is the thermodynamic stability of the resulting aromatic system. The cyclohexene ring is susceptible to dehydrogenation, a process that can be promoted by various factors:

  • Oxidizing Agents: Trace oxidizing agents in your reaction mixture can facilitate the removal of hydrogen atoms.

  • High Temperatures: Thermal stress can provide the activation energy needed to overcome the barrier to aromatization.

  • Catalysts: Certain metal catalysts, especially those used in cross-coupling reactions (e.g., Palladium), can promote dehydrogenation pathways.

Troubleshooting & Mitigation Strategies:

StrategyRationale
Lower Reaction Temperature Reduces the available thermal energy for the endergonic dehydrogenation process.
Inert Atmosphere Rigorously sparging your reaction with an inert gas (Argon or Nitrogen) minimizes the presence of atmospheric oxygen, a potential oxidant.
Use Purified Reagents Ensures that trace metal impurities or peroxide contaminants, which can catalyze oxidation, are removed.

Below is a diagram illustrating the logical flow for troubleshooting the formation of 1-(4-bromophenyl)ethanone.

Aromatization_Troubleshooting start Observation: Significant Aromatic Byproduct (e.g., 1-(4-bromophenyl)ethanone) cond1 Are you using high temperatures (>100 °C)? start->cond1 action1 Action: Lower reaction temperature. Monitor conversion at intervals. cond1->action1 Yes cond2 Is the reaction run under an inert atmosphere? cond1->cond2 No action1->cond2 action2 Action: Degas solvent and sparge headspace with Ar or N2. cond2->action2 No cond3 Are you using a metal catalyst (e.g., Pd, Cu)? cond2->cond3 Yes action2->cond3 action3 Action: Consider alternative catalysts or additives that suppress dehydrogenation. cond3->action3 Yes end_node Outcome: Reduced Aromatic Byproduct Formation cond3->end_node No action3->end_node

Caption: Troubleshooting workflow for aromatization byproduct.

Question 2: My GC-MS analysis shows two isomeric impurities with the same mass as my starting material. What are these, and how do I prevent them?

Answer: You are likely observing alkene isomerization byproducts. The double bond in the 4-bromocyclohex-3-en-1-yl ring can migrate to form 1-(4-bromocyclohex-2-en-1-yl)ethanone and 1-(4-bromocyclohex-1-en-1-yl)ethanone . The latter is an α,β-unsaturated ketone, which is often more thermodynamically stable.

Causality & Mechanism: This isomerization can be catalyzed by the presence of either acid or base.

  • Acid-Catalyzed Isomerization: Trace acid can protonate the double bond, leading to a carbocation intermediate that can be deprotonated at an adjacent position to form a more stable alkene.

  • Base-Catalyzed Isomerization: A base can deprotonate the carbon alpha to both the ketone and the double bond, forming an enolate. Reprotonation of this resonant structure can lead to the conjugated α,β-unsaturated system.

Troubleshooting & Mitigation Strategies:

StrategyRationale
Control pH Ensure your reaction medium is neutral. If necessary, use a non-nucleophilic buffer or a proton sponge like 2,6-di-tert-butylpyridine to scavenge trace acid.
Purify Solvents and Reagents Remove acidic or basic impurities. For example, passing solvents through a plug of neutral alumina can remove trace acid.
Lower Reaction Temperature Isomerization processes, while often having a low energy barrier, are still accelerated by heat.
Choose a Milder Base/Acid If your primary reaction requires a base or acid, select one that is less prone to inducing isomerization. For instance, use K₂CO₃ instead of a stronger base like NaOH.

The following diagram illustrates the mechanistic pathways for isomerization.

Isomerization_Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway start_acid This compound protonation Protonation (+H⁺) start_acid->protonation carbocation Carbocation Intermediate protonation->carbocation deprotonation Deprotonation (-H⁺) carbocation->deprotonation product_acid Isomeric Products deprotonation->product_acid start_base This compound deprotonation_base Deprotonation (Base) start_base->deprotonation_base enolate Enolate Intermediate deprotonation_base->enolate reprotonation Reprotonation enolate->reprotonation product_base α,β-Unsaturated Product reprotonation->product_base

Caption: Acid and base-catalyzed isomerization pathways.

Part 2: Protocols for Byproduct Identification

A definitive diagnosis of byproduct formation requires robust analytical evidence. Below are standardized protocols for identifying the common byproducts discussed.

Protocol 1: GC-MS Analysis for Isomer and Aromatization Identification

This protocol is designed to separate and identify volatile byproducts based on their mass-to-charge ratio and retention time.

Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Sample: 1 mg of crude reaction mixture dissolved in 1 mL of Dichloromethane (DCM)

Methodology:

  • Injector Setup: Set the injector temperature to 250°C. Use a split ratio of 50:1.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Detector: Set the transfer line temperature to 280°C and the ion source temperature to 230°C. Acquire data in scan mode from m/z 40 to 400.

  • Data Analysis:

    • Compare the retention times of peaks in your sample to authentic standards if available.

    • Analyze the mass spectrum of each peak. Look for the molecular ion (M⁺) and characteristic fragmentation patterns.

Expected Data Summary:

CompoundExpected Retention Time (Approx.)Key m/z Fragments
This compound~10.5 min216/218 (M⁺), 173/175 (M-COCH₃), 136 (M-Br), 43 (COCH₃)
1-(4-Bromocyclohex-2-en-1-yl)ethanone~10.2 min216/218 (M⁺), 173/175 (M-COCH₃), 136 (M-Br), 43 (COCH₃)
1-(4-Bromophenyl)ethanone~11.2 min198/200 (M⁺), 183/185 (M-CH₃), 155/157 (M-COCH₃), 119 (M-Br), 43 (COCH₃)

Part 3: Comprehensive References

  • Palladium-Catalyzed Dehydrogenation: de Vries, J. G. (2007). The Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link]

  • Acid/Base Catalyzed Isomerization: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Mass Spectrometry of Aromatic Ketones: NIST Chemistry WebBook. 1-Propanone, 1-(4-bromophenyl)-. National Institute of Standards and Technology. [Link]

How to avoid elimination reactions in 1-(4-Bromocyclohex-3-en-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

A Guide to Minimizing Elimination Byproducts

Welcome to the technical support guide for the synthesis of this compound. This document, intended for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to address the primary challenge in this synthesis: the formation of elimination byproducts. As your Senior Application Scientist, my goal is to explain the causality behind these side reactions and provide robust, field-proven strategies to ensure a high-yield, high-purity synthesis of your target compound.

The most common and effective route to this compound is the allylic bromination of the precursor, 1-acetylcyclohex-3-ene, using N-Bromosuccinimide (NBS). This reaction operates via a free-radical mechanism.[1] However, it is often plagued by a competing ionic elimination (E2) reaction, which leads to the formation of a conjugated diene byproduct, 1-acetylcyclohexa-1,3-diene. Controlling the delicate balance between these two pathways is the key to a successful synthesis.[2]

Part 1: Understanding the Competing Pathways

To effectively troubleshoot, one must first understand the underlying mechanisms. The desired synthesis and the primary side reaction operate via fundamentally different pathways.

  • Desired Pathway: Free-Radical Allylic Bromination (Wohl-Ziegler Reaction) This reaction is initiated by light or a radical initiator (like AIBN or benzoyl peroxide) to generate a bromine radical (Br•) from NBS.[3][4] This radical then abstracts a hydrogen atom from the allylic position (C-4) of 1-acetylcyclohex-3-ene. This is the most favorable position because it forms a resonance-stabilized allylic radical at a lower energy cost than abstracting other hydrogens.[5] This allylic radical then reacts with a molecule of Br₂, generated in low concentrations from the reaction of NBS with HBr byproduct, to form the desired product and another bromine radical, which continues the chain reaction.[6][7]

  • Undesired Pathway: Ionic Elimination (E2 Mechanism) Elimination becomes a significant problem if conditions favor ionic reactions. The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton, and a leaving group (bromide) departs simultaneously to form a double bond.[8][9] In this specific substrate, any base present in the reaction mixture (including the succinimide anion byproduct) can abstract a proton from C-5. This, coupled with the departure of the bromide from C-4, results in the formation of a stable, conjugated diene system. This pathway is highly sensitive to solvent polarity, temperature, and the presence of basic species.[10]

.dot digraph "Competing Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .enddot Caption: Competing radical substitution and ionic elimination pathways.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yields primarily the conjugated diene byproduct. What is the most likely cause?

A: A high yield of the diene strongly indicates that your reaction conditions are favoring the ionic E2 elimination pathway over the desired radical substitution. The most common culprits are:

  • High Temperature: While heat is often used for initiation, excessive temperatures provide the activation energy needed for elimination, which is often entropically favored.[11]

  • Polar or Protic Solvents: Solvents like acetonitrile, DMSO, or alcohols can stabilize the charged transition state of the E2 mechanism, accelerating the undesired reaction.

  • Presence of Base: The succinimide byproduct of the NBS reaction is weakly basic. If it accumulates or if other bases are present, it can promote the deprotonation required for elimination. The HBr byproduct can also catalyze ionic side reactions if not properly managed.[12]

Q2: How does solvent choice critically impact the suppression of elimination reactions?

A: Solvent choice is paramount. The goal is to use a non-polar, aprotic solvent.[13] Non-polar solvents disfavor the formation of charged intermediates and transition states inherent to ionic mechanisms like E2.[14]

  • Recommended Solvents: Carbon tetrachloride (CCl₄) is the classic choice for Wohl-Ziegler reactions due to its inertness and non-polar nature.[3][15] Cyclohexane is also an excellent, less toxic alternative.

  • Solvents to Avoid: Avoid polar aprotic solvents (like acetone, DMF, acetonitrile) and especially polar protic solvents (like ethanol, water) as they will significantly promote elimination and other ionic side reactions.

Q3: What is the optimal temperature range, and how should it be controlled?

A: The optimal temperature is a balance between initiating the radical chain reaction and preventing elimination.

  • For Thermal Initiation: If using a thermal initiator like AIBN or benzoyl peroxide, the reaction should be gently refluxed in CCl₄ (b.p. 77°C) or cyclohexane (b.p. 81°C).[15] Careful monitoring is essential to avoid overheating.

  • For Photo-initiation: Using a UV lamp allows the reaction to be run at lower temperatures, which can further suppress elimination. Some procedures report success at temperatures as low as -30°C to 0°C for other types of brominations to enhance selectivity.[16] While allylic bromination requires initiation, keeping the bulk temperature low is a valid strategy.

Q4: Can the choice and quality of N-Bromosuccinimide (NBS) affect the outcome?

A: Absolutely. The purity of your NBS is critical.

  • Decomposition: Over time, NBS can decompose, turning yellow or brown due to the formation of Br₂.[4] Using old or impure NBS introduces a higher initial concentration of molecular bromine, which promotes ionic addition and other side reactions across the double bond instead of the desired allylic substitution.[2]

  • Purification: It is best practice to use freshly recrystallized NBS. This can be done by dissolving the NBS in preheated water (e.g., 90-95°C) and allowing it to cool slowly to form pure white crystals, which are then filtered and dried thoroughly.[3]

Q5: Should I add a base or an acid scavenger to the reaction?

A: This is an advanced technique that can be very effective. While you want to avoid strong bases, adding an insoluble, non-nucleophilic weak base can neutralize the HBr byproduct as it forms. HBr can catalyze the formation of Br₂ from NBS, increasing its concentration and favoring ionic pathways.[12][17]

  • Recommended Scavenger: A small amount of powdered barium carbonate or calcium carbonate can be added to the reaction mixture.[4] Being solids, their effect is localized, maintaining acid-free and anhydrous conditions without interfering with the radical mechanism.

ParameterRecommendation for Minimizing EliminationRationale
Reagent Use freshly recrystallized, pure white NBS.[3]Impure NBS contains excess Br₂, which promotes ionic side reactions over radical substitution.[2]
Solvent Anhydrous, non-polar aprotic (e.g., CCl₄, cyclohexane).[13]Disfavors the charged transition states required for ionic E2 elimination pathways.[14]
Initiator Use a radical initiator (AIBN, benzoyl peroxide) or UV light.[18]Ensures the reaction proceeds via the desired free-radical mechanism.
Temperature Maintain the minimum temperature required for initiation (gentle reflux).Higher temperatures provide the activation energy for the competing elimination reaction.[11]
Additives Consider adding a catalytic amount of an acid scavenger like BaCO₃ or CaCO₃.[4]Neutralizes the HBr byproduct, which can catalyze the formation of high Br₂ concentrations.[12]

Part 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield of this compound.

Objective: To synthesize this compound from 1-acetylcyclohex-3-ene via allylic bromination while minimizing the formation of the 1-acetylcyclohexa-1,3-diene byproduct.

Materials:

  • 1-acetylcyclohex-3-ene (1.0 eq)

  • N-Bromosuccinimide (NBS), freshly recrystallized (1.05 - 1.1 eq)[13]

  • Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)

  • Anhydrous carbon tetrachloride (CCl₄) or cyclohexane

  • Calcium Carbonate (CaCO₃), powdered (optional, ~0.1 eq)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stirrer. Ensure the system is kept under an inert atmosphere throughout the reaction.

  • Charging Flask: To the flask, add 1-acetylcyclohex-3-ene, the chosen anhydrous solvent (e.g., CCl₄), and the optional powdered CaCO₃.

  • Reagent Addition: Add the freshly recrystallized NBS and the catalytic amount of AIBN to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 77-81°C). Alternatively, for photo-initiation, keep the flask at room temperature and irradiate with a broad-spectrum UV lamp.

  • Monitoring: The reaction progress should be monitored by TLC or GC. A key indicator of reaction progression is the consumption of the solid NBS, which is dense and will sink, while the succinimide byproduct is less dense and will float. The reaction is typically complete in 1-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the solid succinimide and any CaCO₃. c. Wash the filtrate with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[13] d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography or vacuum distillation to isolate the pure this compound.

.dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: A workflow for troubleshooting high elimination byproduct yield.

References

  • Quantum Pioneer. (n.d.). NBS for Radical Bromination: A Guide for Chemists. Retrieved from [Link]

  • Reagent Guru. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • SURU Chemical. (2025). Radical Allylic Bromination Enabled by N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • JoVE. (2025). Video: Radical Substitution: Allylic Bromination. Retrieved from [Link]

  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). E1 and E2 elimination reactions in primary allylic and benzylic halides. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018). Allylic Bromination Mechanism (without peroxides). YouTube. Retrieved from [Link]

  • Jee Mains. (2019). N-BromoSuccinimide (NBS) in Organic Chemistry | Concept Booster. YouTube. Retrieved from [Link]

  • St. Olaf College. (n.d.). Examples of E2 Reactions of Alkyl and Allylic Halides. Retrieved from [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Allylic Bromination Explained. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The E2 Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved from [Link]

  • ijarsct. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

  • PubChem. (n.d.). 1-[(1S)-Cyclohex-3-en-1-yl]ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010043522A1 - Synthesis of green ketone intermediate.

Sources

Improving stereoselectivity in reactions with 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex stereochemical challenges, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving stereoselectivity in reactions involving 1-(4-Bromocyclohex-3-en-1-yl)ethanone. As a versatile synthetic intermediate, this molecule presents unique opportunities and hurdles in controlling stereochemical outcomes due to its multiple reactive sites and stereogenic center.

This guide moves beyond simple protocols to explain the underlying principles governing stereoselection. Here, you will find a curated collection of frequently asked questions and troubleshooting guides designed to address specific experimental issues, grounded in mechanistic understanding and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of stereocontrol for this specific substrate.

Q1: What are the primary reactive sites on this compound and how do they influence stereochemical control?

A1: The molecule possesses three primary sites for chemical transformation, each with distinct stereochemical implications. Understanding these is the first step in designing a selective reaction. The key sites are:

  • The Ketone Carbonyl: This is an electrophilic center subject to nucleophilic attack (e.g., reduction by hydrides, addition of organometallics). Reactions here create a new stereocenter, and the facial selectivity of the attack (axial vs. equatorial) determines the diastereomeric outcome relative to the C1-acetyl group.

  • The α,β-Unsaturated System (Enone): The double bond is activated by the ketone, making the β-carbon susceptible to 1,4-conjugate addition (Michael addition). This reaction also creates a new stereocenter, and achieving high enantioselectivity is a common goal.[1][2][3]

  • The Allylic Bromide: The bromine atom at the C4 position is an excellent leaving group, enabling nucleophilic substitution reactions.[4] These reactions can proceed through S(_N)1 or S(_N)2 pathways, with the potential for allylic rearrangement, making stereocontrol challenging.[5][6]

cluster_molecule This compound cluster_reactions Reaction Types & Stereochemical Challenges cluster_outcomes Primary Stereochemical Goal mol Key Reactive Sites ketone Ketone Reduction / Addition mol->ketone  C=O Attack enone Conjugate (Michael) Addition mol->enone  1,4-Addition bromide Allylic Substitution mol->bromide  C-Br Cleavage dr Diastereoselectivity ketone->dr ee Enantioselectivity enone->ee rr Regio- & Stereoselectivity bromide->rr

Fig 1. Key reactive sites and associated stereochemical goals.

Q2: How can I control the diastereoselectivity during the reduction of the ketone group?

A2: Controlling the diastereoselectivity of the ketone reduction hinges on directing the facial approach of the hydride nucleophile. The two faces of the carbonyl are diastereotopic. The choice of reducing agent is paramount.[7]

  • For Equatorial Attack (forming the trans-alcohol): Small, unhindered hydride reagents like sodium borohydride (NaBH₄) typically favor attack from the less hindered equatorial face to avoid steric clash with axial hydrogens. This leads to the formation of the axial alcohol, which is often the thermodynamically more stable product.[8]

  • For Axial Attack (forming the cis-alcohol): Bulky, sterically demanding hydride reagents are required to override the inherent steric factors. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are too large to approach from the equatorial face and are forced to attack from the more open axial face, leading to the equatorial alcohol (the kinetic product).[9]

Q3: What are the most effective strategies for achieving high enantioselectivity in reactions with this substrate?

A3: Enantioselectivity requires the introduction of a chiral influence into the reaction system. The most common and effective strategies include:

  • Organocatalysis: This is a powerful method, especially for conjugate additions to the enone system. Chiral secondary amines (e.g., proline derivatives) or thioureas can form chiral intermediates (enamines or activated carbonyls) that differentiate the two faces of the substrate, guiding the nucleophile to one side.[10][11][12] This approach is highly effective for generating optically active secondary alcohols and other chiral building blocks.[10]

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to the substrate to direct a subsequent stereoselective transformation.[13] For instance, the ketone could be converted into a chiral imine or enamine using a chiral amine (like (S)-(-)-1-phenylethylamine). After a diastereoselective reaction (e.g., alkylation), the auxiliary can be removed to reveal the enantiomerically enriched product.[14] Lactic acid esters have also been successfully used as chiral auxiliaries in Diels-Alder reactions involving cyclohexene systems.[15]

  • Metal-Based Chiral Lewis Acids: Chiral Lewis acid catalysts, often based on metals like copper, titanium, or zinc complexed with chiral ligands, can coordinate to the ketone. This coordination creates a sterically defined environment that blocks one face of the carbonyl or enone system, forcing the nucleophile to attack from the other, leading to high enantioselectivity.[16][17]

Troubleshooting Guides & Protocols

This section provides actionable solutions to specific experimental problems.

Issue 1: Poor Diastereoselectivity in Ketone Reduction

Problem: "My reduction of this compound with NaBH₄ gives a nearly 1:1 mixture of diastereomeric alcohols. How can I selectively obtain one diastereomer?"

Analysis: A 1:1 ratio suggests that the intrinsic steric and electronic biases of the substrate are insufficient to direct the NaBH₄ to a single face. The half-chair conformation of the cyclohexene ring can lead to competing transition states of similar energy. To improve selectivity, you must use a reagent that dramatically amplifies the energy difference between the axial and equatorial attack pathways.

Solution Pathway:

  • Define the Target: First, determine which diastereomer you need.

    • To favor the cis-alcohol (equatorial -OH): You need to force an axial attack.

    • To favor the trans-alcohol (axial -OH): You need to enhance the preference for equatorial attack.

  • Implement Reagent Control: The most reliable solution is to switch your reducing agent based on steric demand.

ReagentTypical ConditionsExpected Major ProductRationale & Key ConsiderationsDiastereomeric Ratio (d.r.)
NaBH₄ / CeCl₃ (Luche Reduction) Methanol, 0 °C to RTtrans-alcohol (Axial OH)The cerium salt coordinates to the carbonyl, increasing its electrophilicity and often enhancing selectivity for 1,2-addition. It can improve selectivity over NaBH₄ alone.Moderate to Good (e.g., 85:15 to 95:5)
L-Selectride® or K-Selectride® THF, -78 °Ccis-alcohol (Equatorial OH)Extremely bulky hydride attacks from the more open axial face due to severe steric hindrance from the equatorial approach.[9] Requires strictly anhydrous conditions.Excellent (>98:2)
Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O, 0 °Ctrans-alcohol (Axial OH)A stronger, less selective reagent than NaBH₄. May offer slightly better selectivity but often not a significant improvement over NaBH₄ for this substrate.Low to Moderate (e.g., 60:40 to 80:20)
Protocol: Diastereoselective Reduction to the cis-Alcohol via Axial Attack

Objective: To synthesize cis-1-(4-bromocyclohex-3-en-1-yl)ethan-1-ol with high diastereoselectivity.

Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the substrate, this compound (1.0 eq), to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Allow the mixture to warm to room temperature. Add 30% hydrogen peroxide solution carefully to oxidize the residual boranes. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cis-alcohol.

Issue 2: Low Enantioselectivity in an Organocatalyzed Michael Addition

Problem: "I am attempting an enantioselective conjugate addition of diethyl malonate to this compound using (S)-proline as a catalyst, but my product has a low enantiomeric excess (ee < 30%)."

Analysis: Low enantioselectivity in organocatalyzed reactions often points to issues with the formation or stability of the key chiral intermediate (in this case, an enamine) or a competing uncatalyzed background reaction. The choice of catalyst, solvent, and temperature are critical variables that need optimization.[12]

Troubleshooting Workflow:

start Low ee (<30%) Observed catalyst Screen Catalyst Variants ((S)-proline, diphenylprolinol silyl ether, thioureas) start->catalyst Catalyst may be suboptimal solvent Optimize Solvent (Polar aprotic: DMSO, DMF vs. Nonpolar: Toluene, CH2Cl2) catalyst->solvent Solvent influences transition state temp Lower Reaction Temperature (RT -> 0 °C -> -20 °C) solvent->temp Lower temp increases selectivity additives Consider Additives (e.g., water, weak acid co-catalyst) temp->additives Additives can accelerate catalytic cycle check Analyze Results additives->check check->catalyst ee still low (Iterate) success High ee Achieved check->success ee > 90%

Fig 2. Workflow for troubleshooting low enantioselectivity.

Actionable Steps:

  • Catalyst Screening: (S)-proline is a good starting point, but other organocatalysts may provide a more sterically hindered and selective chiral environment.[11] Consider catalysts like diarylprolinol silyl ethers, which are often more effective for conjugate additions to cyclic enones.[1]

  • Solvent Effects: The solvent has a profound impact on the stability of the transition state. An uncatalyzed background reaction might be competitive in polar, protic solvents.

    • Screen a range of solvents: Compare polar aprotic (e.g., DMSO, NMP) with nonpolar solvents (e.g., Toluene, Dichloromethane). Sometimes a combination is effective.

  • Temperature Reduction: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) can significantly enhance enantioselectivity by favoring the lower-energy transition state that leads to the major enantiomer.[12]

  • Concentration and Additives: Ensure the reaction is run at a suitable concentration (typically 0.1 M to 0.5 M). In some cases, small amounts of an additive, like water or a weak acid, can accelerate the catalytic cycle and improve selectivity.

By systematically addressing these parameters, you can diagnose the cause of poor stereoselectivity and rationally optimize the reaction to achieve the desired outcome.

References

  • De Oliveira, B. G., & Tormena, C. F. (2014). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Journal of Organic Chemistry. [Link]

  • Singh, G., & Kumar, D. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]

  • Wang, W., et al. (2016). Organocatalytic Enantioselective Conjugate Addition of Azlactones to Enolizable Linear and Cyclic Enones. Journal of Organic Chemistry. [Link]

  • Capozzi, M. A. M., et al. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules. [Link]

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  • Chen, J., et al. (2022). Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. Organic Letters. [Link]

  • Schaus, S. E., et al. (2011). Enantioselective Conjugate Allylation of Cyclic Enones. PMC. [Link]

  • Various Authors. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. [Link]

  • Kočovský, P., et al. (1999). Stereo- and regiocontrol of electrophilic additions to cyclohexene systems by neighboring groups. The Journal of Organic Chemistry. [Link]

  • Oki, K., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. [Link]

  • Kumar, S., & Singh, V. (2022). Helicene-Based Chiral Auxiliaries and Chirogenesis. Symmetry. [Link]

  • Gilbert, A., et al. (1982). Stereochemical control in meta photocycloaddition of alkenes to the benzene ring: the anomalous behaviour of cyclohexene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (2011). Enantioselective addition of cyclopentadiene to cyclic enones. [Link]

  • List, B., et al. (2022). Organocatalytic stereoselective cyanosilylation of small ketones. ResearchGate. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Wipf, P., & Ribe, S. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC. [Link]

  • Krska, S. W., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • ResearchGate. (2023). Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. [Link]

  • Harada, T., & Oku, A. (1994). Enantioselective methods for chiral cyclohexane ring synthesis. Accounts of Chemical Research. [Link]

  • Pharmacy 180. Diastereoselection in Aldol Reactions. [Link]

  • Houk, K. N., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]

  • Iannelli, G. (2025). Diastereoselective Umpolung Cyclisation of Ketones. YouTube. [Link]

  • CMV. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. YouTube. [Link]

  • ResearchGate. (2014). Setting Cyclohexane Stereochemistry with Oxidation. [Link]

  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • PubChem. 4-Bromocyclohex-3-ene-1-carboxylic acid. [Link]

  • LibreTexts Chemistry. (2022). Elimination by the E1 Mechanism. [Link]

  • Pearson. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol. [Link]

  • Pawluć, P., et al. (2023). The Regio- and Stereoselective Synthesis of 1,4-Diarylbut-1-en-3-ynes Having Aryl Groups at the Mutual Syn Positions. Molecules. [Link]

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  • Chemistry Stack Exchange. (2022). Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction. [Link]

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Column chromatography conditions for 1-(4-Bromocyclohex-3-en-1-yl)ethanone purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-(4-Bromocyclohex-3-en-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful isolation of this key synthetic intermediate.

Introduction

This compound is a valuable building block in organic synthesis, featuring a reactive allylic bromide and a ketone functionality. Its purification via column chromatography can be challenging due to potential stability issues on acidic stationary phases and the close polarity of starting materials and byproducts. This guide provides a structured approach to developing a robust purification protocol and troubleshooting common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Question: My compound appears to be decomposing on the column, leading to low yields and multiple spots on TLC of the collected fractions. What is happening and how can I prevent it?

Answer: This is a frequent issue with acid-sensitive compounds like allylic bromides when using standard silica gel.[1][2] Silica gel is slightly acidic and can promote side reactions such as hydrolysis, elimination of HBr, or rearrangement.[2]

Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can catalyze the degradation of your compound.

Solutions:

  • Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is a highly effective strategy.

    • With Triethylamine (Et₃N): Prepare a slurry of your silica gel in a solvent system containing 1-3% triethylamine.[1] Pack the column with this slurry and flush with one to two column volumes of the same solvent system before loading your sample. This will neutralize the acidic sites. You can then proceed with your chosen eluent (with or without triethylamine).

    • With Water: Add a controlled amount of water (e.g., 10-12% by weight) to the dry silica gel.[3][4] Mix thoroughly until the powder is free-flowing and allow it to equilibrate for several hours in a sealed container before packing the column.[3][4]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica gel. For ketones, neutral alumina (pH ~7) is generally recommended.[5][6] It is less acidic than silica and can prevent the degradation of acid-sensitive compounds.[5]

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a suitable alternative.

Question: I am having difficulty separating my product from the unreacted starting material and/or the dibrominated byproduct. The spots are very close on the TLC plate. How can I improve the separation?

Answer: Poor separation is a common challenge, especially when the polarity of the desired product and impurities are similar.[7] The key is to optimize the mobile phase to maximize the differences in their interactions with the stationary phase.

Causality: The chosen eluent may have a polarity that is too high, causing all components to move too quickly up the TLC plate (high Rf values) and elute together from the column. Conversely, a solvent system that is not polar enough will result in all components remaining at the baseline.

Solutions:

  • Systematic TLC Analysis: The first step is to find an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound.[1]

    • Start with a low polarity eluent, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 19:1).[8]

    • Gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate).

    • Consider using a less polar solvent than ethyl acetate, such as diethyl ether or dichloromethane, in combination with hexanes. Sometimes, a small change in the solvent composition can significantly improve separation.[7] For instance, trying a few percent of diethyl ether in hexanes might provide the necessary selectivity.[7]

  • Employ Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is recommended.

    • Start with a low polarity mobile phase to elute the least polar impurities (e.g., unreacted starting material).

    • Gradually increase the polarity of the mobile phase during the chromatography run to elute your product, leaving the more polar impurities (like the dibrominated product) behind.[1]

  • Improve Column Packing and Loading:

    • Ensure the column is packed uniformly without any air bubbles or cracks.[9]

    • Load the sample in a minimal amount of solvent to ensure a narrow starting band.[2] Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also be very effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the stationary and mobile phases for the purification of this compound?

A1: For a compound of this nature, a normal-phase chromatography setup is typically employed.

ParameterRecommendationRationale
Stationary Phase Silica gel (60-120 or 230-400 mesh)A standard and cost-effective choice for many organic compounds.[2] However, due to the acid sensitivity of the analyte, consider deactivating it or using neutral alumina.[1][5]
Mobile Phase (Eluent) Hexanes/Ethyl AcetateThis is a versatile and common solvent system.[8][10] Start with a low polarity mixture (e.g., 95:5 or 90:10) and adjust based on TLC analysis.[8]
TLC Visualization UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain.The α,β-unsaturated ketone will be UV active. The permanganate stain will react with the double bond, and the p-anisaldehyde stain will react with the ketone.

Q2: How do I properly pack a silica gel column?

A2: Proper column packing is crucial for good separation.[9] The "wet packing" method is generally preferred as it minimizes the chances of trapping air bubbles.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of the silica gel in the initial, low-polarity eluent.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to help the silica pack down evenly.

  • Open the stopcock to drain some of the solvent, which will also help in uniform packing.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding more solvent or the sample.

  • Ensure the solvent level never drops below the top of the silica gel, as this can cause the column to "run dry" and crack, leading to poor separation.[2]

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a technique for applying the sample to the column. It is particularly useful when the crude product is not very soluble in the initial eluent.[1]

Protocol for Dry Loading:

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column (onto the top layer of sand).

  • Add another thin layer of sand on top of the sample-adsorbed silica.

  • You can then begin eluting with your chosen solvent system.

Q4: How do I monitor the separation and collect fractions?

A4: The separation is monitored by collecting small, sequential fractions of the eluent and analyzing them by TLC.[11]

  • Collect fractions of a consistent volume in numbered test tubes or vials.

  • Spot a small amount from each fraction (or every few fractions) onto a TLC plate.

  • Also spot your crude mixture and, if available, a pure standard of your product for comparison.

  • Develop the TLC plate in your chosen eluent system and visualize the spots.

  • Combine the fractions that contain your pure product.

Workflow for Column Chromatography Purification

Below is a generalized workflow for the purification of this compound.

Column Chromatography Workflow Purification Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find optimal solvent system, Rf ~0.2-0.4) prep_column 2. Prepare Stationary Phase (Deactivate silica or use neutral alumina) tlc->prep_column pack 3. Pack Column (Wet packing method) prep_column->pack load 4. Load Sample (Dry or wet loading) pack->load elute 5. Elute Column (Isocratic or gradient elution) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent (Rotary Evaporation) combine->evaporate product Pure Product evaporate->product

Caption: A typical workflow for column chromatography purification.

References

  • How can I prepare deactivated silica gel with 12%v/w water for chromatography? (2016). ResearchGate. [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • How To Neutralize Silica Gel? (2025). Chemistry For Everyone - YouTube. [Link]

  • Column chromatography. University of Calgary. [Link]

  • In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica ? (2017). ResearchGate. [Link]

  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH). [Link]

  • Alumina. Sorbent Technologies, Inc. [Link]

  • Aluminium Oxide for Column Chromatography. Acme Synthetic Chemicals. [Link]

  • Preparation Silica Gel for Better Column Chromatography. Membrane Solutions. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]

  • How To Activate Silica Gel For Column Chromatography? (2025). Chemistry For Everyone - YouTube. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Silica gel catalyzed a-bromination of ketones using N-bromosuccinimide. (2013). ScienceDirect. [Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Chinese Chemical Letters. [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • What Solvent Is Used In Thin Layer Chromatography? (2025). Chemistry For Everyone - YouTube. [Link]

  • BGD Group TLC Systems. Scribd. [Link]

  • Clean synthesis of α-bromo ketones... Royal Society of Chemistry. [Link]

  • BGD Group TLC System. Scribd. [Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method. SciSpace. [Link]

  • Column chromatography. (2019). YouTube. [Link]

  • Separation of Ketone and alpha Bromo ketone. Reddit. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Column Chromatography and Its Applications. Hilaris Publisher. [Link]

  • Column Chromatography. Winthrop University. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method. ResearchGate. [Link]

  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. PubMed. [Link]

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Technical Support Center: Navigating the Reactivity of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Bromocyclohex-3-en-1-yl)ethanone. This versatile bifunctional molecule, featuring a vinyl bromide and a ketone on a cyclohexene scaffold, is a valuable intermediate in organic synthesis.[1] However, its unique structure also presents stability challenges that can impact reaction outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent decomposition and achieve optimal results in your experiments.

Understanding the Molecule's Dual Reactivity

This compound possesses two key reactive sites: the vinyl bromide and the ketone functional group within an unsaturated ring system. The interplay between these groups dictates the molecule's reactivity and potential decomposition pathways.

  • Vinyl Bromide: This moiety is susceptible to both nucleophilic substitution and elimination reactions. The allylic position of the bromine atom enhances its reactivity as a leaving group.[1]

  • α,β-Unsaturated Ketone System: The ketone functionality can undergo standard carbonyl chemistry, such as nucleophilic addition. The conjugated double bond also allows for 1,4-conjugate (Michael) additions.

Due to this dual reactivity, the compound can be sensitive to reaction conditions, particularly pH and temperature.

Troubleshooting Guide: Preventing Decomposition

This section addresses common issues encountered during reactions with this compound and provides solutions to mitigate decomposition.

Issue 1: Unexpected Formation of Aromatic Byproducts

Symptom: You observe the formation of a new, aromatic compound in your reaction mixture, often detected by NMR or GC-MS.

Potential Cause: Dehydrobromination, the elimination of hydrogen bromide (HBr), can lead to the formation of a cyclohexadiene derivative, which may subsequently aromatize depending on the reaction conditions. This is a common decomposition pathway for brominated cyclohexene systems, especially in the presence of a base.

Solutions:

  • Choice of Base: Avoid using strong, non-nucleophilic bases (e.g., DBU, t-BuOK) if dehydrobromination is not the desired outcome. For reactions requiring a base, consider using a weaker, non-nucleophilic base or a hindered base that is less likely to promote elimination.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elevated temperatures can favor elimination reactions.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the formation of elimination byproducts.

Issue 2: Isomerization of the Double Bond

Symptom: You isolate a product where the double bond has migrated from the 3-position to another position in the cyclohexene ring.

Potential Cause: Acidic conditions can catalyze the isomerization of the double bond in cyclohexene systems to a more thermodynamically stable position. Trace amounts of acid in your reagents or formed during the reaction can be sufficient to trigger this side reaction.

Solutions:

  • pH Control: Ensure your reaction is run under neutral or basic conditions if isomerization is a concern. If an acidic catalyst is required for your transformation, consider using a milder Lewis acid or performing the reaction at a lower temperature to disfavor isomerization.

  • Aqueous Work-up: During the work-up, promptly neutralize any acidic solutions. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove any residual acid.

  • Solvent Choice: Use aprotic solvents to avoid unintended proton sources.

Issue 3: Low Yields in Nucleophilic Substitution Reactions

Symptom: When attempting a nucleophilic substitution at the vinyl bromide, you observe low yields of the desired product and the formation of multiple byproducts.

Potential Cause: Vinyl bromides are generally less reactive towards traditional SN1 and SN2 reactions compared to alkyl bromides.[2] Forcing the reaction with high temperatures can lead to decomposition. Additionally, the ketone functionality can interfere with the desired reaction.

Solutions:

  • Catalysis: Employ transition metal catalysis (e.g., palladium or copper-catalyzed cross-coupling reactions) to facilitate the nucleophilic substitution. These methods proceed through different mechanisms that are more favorable for vinyl halides.

  • Protection of the Ketone: If the nucleophile is also reactive towards the ketone, consider protecting the ketone as an acetal before performing the substitution reaction.[3] The acetal can be removed under acidic conditions after the substitution is complete.

Issue 4: Unwanted 1,2-Addition vs. 1,4-Conjugate Addition

Symptom: When performing a conjugate addition with a nucleophile, you obtain a significant amount of the 1,2-addition product at the carbonyl group.

Potential Cause: The regioselectivity of nucleophilic addition to α,β-unsaturated ketones is dependent on the nature of the nucleophile. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., cuprates, thiols, amines) generally favor 1,4-conjugate addition.

Solutions:

  • Choice of Nucleophile: If 1,4-addition is desired, use a softer nucleophile. For organometallic reagents, converting a Grignard or organolithium reagent to a cuprate (Gilman reagent) can switch the selectivity to favor 1,4-addition.

  • Reaction Conditions: In some cases, reaction temperature and solvent can influence the ratio of 1,2- to 1,4-addition. Lower temperatures often favor the thermodynamically more stable 1,4-adduct.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize decomposition, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term storage, refrigeration is recommended. Protect from light and moisture.

Q2: How can I purify this compound if it has started to decompose?

A2: Purification can be challenging due to the compound's sensitivity. Flash column chromatography on silica gel is a common method. However, care must be taken as silica gel can be slightly acidic and may promote isomerization or decomposition. To mitigate this, you can:

  • Use a neutral stationary phase like alumina.

  • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine.

  • Perform the chromatography at a low temperature.

Q3: Can I reduce the ketone without affecting the vinyl bromide?

A3: Yes, selective reduction of the ketone is possible. Standard reducing agents like sodium borohydride (NaBH₄) will typically reduce the ketone to an alcohol without reacting with the vinyl bromide. Avoid harsher reducing agents like lithium aluminum hydride (LiAlH₄) if you want to preserve the vinyl bromide, as it may be less selective.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Cross-Coupling Reaction

This protocol provides a general guideline for a nucleophilic substitution at the vinyl bromide position, which can be adapted for various nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or organoboron reagent)

  • Copper(I) catalyst (e.g., CuI, CuTC)

  • Ligand (if necessary, e.g., a diamine or phosphine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, toluene)

Procedure:

  • To an oven-dried reaction vessel, add the copper catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the this compound and the nucleophile, followed by the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., water or saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protecting the Ketone as an Acetal

This protocol describes the protection of the ketone functionality before performing reactions that are incompatible with the carbonyl group.

Materials:

  • This compound

  • Ethylene glycol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the this compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting acetal can be used in subsequent reactions without further purification.

Visualizing Decomposition Pathways

The following diagram illustrates the potential decomposition pathways of this compound under different conditions.

DecompositionPathways A This compound B Isomerized Product (Double bond migration) A->B  Acidic Conditions (e.g., trace H⁺) C Dehydrobromination Product (Diene) A->C  Basic Conditions (e.g., strong base) D Aromatized Product C->D  Oxidation/Heat

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Challenges in the scale-up of 1-(4-Bromocyclohex-3-en-1-yl)ethanone production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Bromocyclohex-3-en-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile synthetic building block.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[1] The primary route involves the controlled bromination of a cyclohexene derivative, followed by the introduction of the acetyl group.[1] While seemingly straightforward, scaling this process from the lab bench to pilot or production scale introduces a unique set of challenges. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis and scale-up of this compound.

Low Yield of the Brominated Intermediate

Q1: My initial bromination step is resulting in a low yield of the desired 4-bromocyclohexene intermediate. What are the likely causes and how can I improve it?

A1: Low yields in the initial bromination of the cyclohexene precursor are often traced back to several key factors:

  • Over-bromination: The addition of excess bromine or inadequate temperature control can lead to the formation of di- or poly-brominated byproducts.

    • Solution: Implement precise temperature control, typically maintaining the reaction at -10°C to 0°C.[1] Use a syringe pump for the slow, controlled addition of bromine to prevent localized high concentrations. The reaction should be monitored closely by TLC or GC-MS to determine the optimal endpoint and avoid over-reaction.

  • Competing Elimination Reactions: The brominated intermediate can undergo elimination reactions to form undesired diene byproducts, particularly if the reaction temperature is too high or if basic impurities are present.

    • Solution: Ensure all glassware is scrupulously clean and dry. Use an inert solvent like dichloromethane (CH₂Cl₂) to minimize side reactions.[1] Maintaining a low reaction temperature is critical to disfavor elimination pathways.

  • Loss During Workup: The brominated intermediate can be volatile or unstable, leading to losses during aqueous washes and solvent removal.

    • Solution: Use a cold aqueous wash to quench the reaction and remove water-soluble impurities. Minimize the time the product is in the aqueous phase. During solvent removal by rotary evaporation, use a moderate bath temperature and vacuum to prevent co-distillation of the product.

Poor Selectivity in Acetyl Group Introduction

Q2: I am struggling with the introduction of the acetyl group, observing a mixture of isomers and other byproducts. How can I improve the regioselectivity of this step?

A2: Achieving high regioselectivity in the acylation step is crucial for the overall success of the synthesis. The formation of isomers and byproducts often stems from the following:

  • Grignard Reagent Reactivity: If using a Grignard-based approach, the reactivity of the organometallic reagent can lead to side reactions with the double bond or the bromo-substituent.

    • Solution: Employ a less reactive organometallic reagent or a copper-catalyzed reaction to promote 1,4-conjugate addition if applicable to your specific precursor. Careful control of the addition rate and temperature is paramount.

  • Lewis Acid Catalyst Issues: In direct acylation methods, the choice and amount of Lewis acid catalyst are critical.[1] An inappropriate catalyst or stoichiometry can lead to undesired side reactions or incomplete conversion.

    • Solution: Screen a variety of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) to identify the most effective one for your substrate. Optimize the molar ratio of the catalyst to the substrate to maximize yield and minimize byproduct formation. In-process monitoring via HPLC or GC can help determine the optimal reaction time.

  • Oxidation of Alcohol Precursor: When the route involves the oxidation of an alcohol precursor, over-oxidation or incomplete reaction can be problematic.[1]

    • Solution: Choose a mild and selective oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to prevent over-oxidation to a carboxylic acid. Monitor the reaction progress diligently to ensure complete conversion of the alcohol.

Impurity Profile and Purification Challenges

Q3: My final product is contaminated with persistent impurities that are difficult to remove by standard column chromatography. What are these impurities likely to be, and what purification strategies can I employ?

A3: Persistent impurities are a common hurdle in the scale-up of this synthesis. The most common culprits include:

  • Isomeric Byproducts: Positional isomers of the bromo and acetyl groups on the cyclohexene ring are often the most challenging to separate due to their similar polarities.

  • Over-brominated Species: As mentioned earlier, di- and tri-brominated cyclohexene derivatives can carry through the synthesis.

  • Unreacted Starting Materials: Incomplete reactions in either the bromination or acylation step will lead to the presence of starting materials in the final product.

Advanced Purification Strategies:

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, fractional crystallization can be a highly effective purification method on a larger scale. Experiment with different solvent systems to find one that provides good discrimination between the product and impurities.

  • Distillation: For liquid products, fractional distillation under reduced pressure can be effective, especially for separating components with different boiling points.

  • Preparative HPLC: While expensive for large-scale production, preparative HPLC can be invaluable for producing highly pure material for analytical standards or early-stage research.

Scale-Up Considerations

Q4: We are planning to scale up the production of this compound. What are the most critical parameters to consider for a successful and safe scale-up?

A4: Scaling up this synthesis requires careful attention to several key areas:

  • Heat Transfer: The bromination reaction is exothermic. What is easily controlled in a laboratory flask can become a significant safety hazard in a large reactor.

    • Mitigation: Ensure the reactor has adequate cooling capacity. Consider using a continuous flow reactor for better heat management and control.[2][3]

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in increased byproduct formation.

    • Mitigation: Use a reactor with an appropriate agitator design and agitation speed to ensure homogeneous mixing of the reactants.

  • Reagent Addition: The rate of addition of reagents, particularly bromine, is critical for controlling the reaction.

    • Mitigation: Utilize automated dosing pumps to ensure a slow and consistent addition rate.

  • Safety: Bromine is a hazardous and corrosive substance.

    • Mitigation: All personnel must be equipped with appropriate personal protective equipment (PPE). The reaction should be conducted in a well-ventilated area, and appropriate scrubbers should be in place to handle any off-gassing.[4][5][6][7]

III. Frequently Asked Questions (FAQs)

Q5: What are the typical analytical methods for characterizing this compound and monitoring reaction progress?

A5: A combination of chromatographic and spectroscopic techniques is essential for both in-process control and final product characterization.

Analytical TechniqueApplicationKey Observables[1]
Thin Layer Chromatography (TLC) Rapid reaction monitoring and fraction analysis during chromatography.Visualization of starting materials, intermediates, and products.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.Retention time for the main component and mass-to-charge ratio for impurity identification.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity profiling.Peak area percentage for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the final product.Characteristic shifts for the methyl protons (δ ~2.1-2.2 ppm), olefinic proton (δ ~5.9-6.1 ppm), and the proton adjacent to the carbonyl (δ ~2.8-3.0 ppm).
Infrared (IR) Spectroscopy Functional group analysis.Strong carbonyl (C=O) stretch around 1710 cm⁻¹ and C=C stretch around 1650 cm⁻¹.

Q6: What are the storage and handling recommendations for this compound?

A6: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4][7] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Due to its potential for irritation, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[6]

Q7: Can this compound undergo further transformations?

A7: Absolutely. The bifunctional nature of this compound, with both a reactive bromine atom and a ketone functional group, makes it a valuable intermediate for a variety of subsequent reactions.[1] These include nucleophilic substitution at the bromo-position, reactions at the carbonyl group (e.g., reduction, Grignard addition), and various cyclization reactions.[1]

IV. Experimental Protocols & Visualizations

Diagram of the General Synthetic Pathway

Synthesis_Pathway Cyclohexene_Derivative Cyclohexene Derivative Brominated_Intermediate 4-Bromocyclohexene Intermediate Cyclohexene_Derivative->Brominated_Intermediate Controlled Bromination Final_Product This compound Brominated_Intermediate->Final_Product Acetyl Group Introduction

Caption: General synthetic route to this compound.

Troubleshooting Logic Flow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Is Reaction Temperature Controlled at -10°C to 0°C? Start->Check_Temp Check_Br_Addition Is Bromine Addition Slow and Controlled? Check_Temp->Check_Br_Addition Yes Over_Bromination Potential Over-bromination Check_Temp->Over_Bromination No Check_Workup Is Workup Performed Quickly and at Low Temp? Check_Br_Addition->Check_Workup Yes Side_Reactions Potential Side Reactions Check_Br_Addition->Side_Reactions No Product_Loss Potential Product Loss During Workup Check_Workup->Product_Loss No Solution1 Implement Precise Temperature Control Check_Workup->Solution1 No Over_Bromination->Solution1 Solution2 Use Syringe Pump for Bromine Addition Side_Reactions->Solution2 Solution3 Use Cold Aqueous Wash and Careful Evaporation Product_Loss->Solution3

Sources

Managing temperature control in the synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Temperature Control for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone. As Senior Application Scientists, we understand that precise control over reaction parameters is paramount to success in complex organic synthesis. This guide is designed to provide you with in-depth, field-proven insights into managing the most critical variable in this process: temperature. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis with confidence and scientific rigor.

Troubleshooting Guide: A-Q&A Approach to Common Temperature-Related Issues

This section addresses specific problems that may arise during the synthesis, with a focus on temperature as the root cause and solution.

Question 1: My final product yield is consistently low. How can I diagnose if temperature control is the culprit?

Answer: Low yield is a common problem directly linked to suboptimal temperature management in two key stages:

  • During the Bromination of Cyclohexene: The initial bromination to form the 4-bromocyclohex-3-ene intermediate is highly sensitive to temperature. If the reaction temperature rises above the optimal range (typically -10°C to 0°C), multiple bromination events can occur.[1] This leads to the formation of di- and poly-brominated side products, consuming your starting material and drastically reducing the yield of the desired mono-brominated product.

  • During the Acylation Step: If you are employing a method like Friedel-Crafts acylation to introduce the ketone group, the temperature must be carefully optimized.[2] A temperature that is too low may result in an incomplete reaction or a sluggish reaction rate, leaving a significant amount of the intermediate unreacted. Conversely, a temperature that is too high can lead to decomposition of the product or catalyst, or the formation of unwanted polymeric materials.

Self-Validation Check: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of multiple spots or peaks with higher molecular weights than your desired product after the bromination step is a strong indicator of over-bromination due to excessive heat.

Question 2: I am observing significant and difficult-to-separate impurities in my final product. How can precise temperature control improve purity?

Answer: The formation of isomers and other side products is a classic sign of inadequate temperature regulation.

  • Isomer Formation in Friedel-Crafts Acylation: The regioselectivity of Friedel-Crafts reactions can be temperature-dependent.[3] Fluctuations in temperature can alter the kinetic versus thermodynamic product distribution, leading to a mixture of isomers that may be challenging to separate via standard column chromatography. Maintaining a steady, predetermined temperature is crucial for ensuring the selective formation of the desired isomer.

  • Preventing Side Reactions: Many reagents used in this synthesis can participate in unwanted side reactions if the temperature is not strictly controlled. For example, the addition of a base like pyridine after bromination can be significantly exothermic.[4] Without an efficient cooling bath to dissipate this heat, localized "hot spots" can form within the reaction mixture, promoting side reactions and reducing the overall purity of your intermediate.

Question 3: My reaction seems to stall and does not proceed to completion, even after extended reaction times. Should I increase the temperature?

Answer: This is a delicate situation that requires careful consideration. While a modest increase in temperature can sometimes provide the necessary activation energy to drive a sluggish reaction to completion, it must be approached with caution.[4]

Recommended Troubleshooting Workflow:

  • Confirm Stalling: First, verify that the reaction has indeed stalled by taking a sample and analyzing it (e.g., via TLC or NMR) to confirm the presence of unreacted starting material.

  • Evaluate Thermal Stability: Consider the thermal stability of your reactants, intermediates, and the final product. This compound contains an allylic bromide, which can be susceptible to elimination or substitution reactions at elevated temperatures.

  • Gradual Temperature Increase: If you decide to heat the reaction, do so gradually and in small increments (e.g., 5-10°C at a time). Monitor the reaction closely at each new temperature point before increasing it further.

  • Consider Alternatives: Before resorting to higher temperatures, ensure that other factors are not at play, such as catalyst deactivation or insufficient mixing.

Below is a decision-making workflow for this specific issue.

G start Reaction Stalled? check_sm Confirm Starting Material via TLC/GC-MS start->check_sm sm_present Starting Material Present? check_sm->sm_present reassess Re-evaluate Stoichiometry and Catalyst Activity sm_present->reassess  No gradual_heat Gradually Increase Temp (e.g., +10°C) sm_present->gradual_heat  Yes monitor Monitor Progress Closely gradual_heat->monitor complete Reaction Complete? monitor->complete workup Proceed to Workup complete->workup  Yes stop Stop. Further heating may cause degradation. complete->stop  No

Caption: Troubleshooting workflow for a stalled reaction.

Frequently Asked Questions (FAQs)

Q: What is the ideal temperature range for the initial bromination step, and why is it so critical?

A: The most commonly cited temperature range for the bromination of cyclohexene to form the mono-brominated intermediate is -10°C to 0°C .[1] Some protocols may even recommend temperatures as low as -45°C, achieved with a dry ice/acetonitrile bath, for maximum selectivity.[4] This low temperature is critical because the bromination of an alkene is a fast and exothermic reaction. By keeping the temperature low, you slow down the reaction rate, which helps to prevent the electrophilic addition of a second bromine molecule to the newly formed 4-bromocyclohex-3-ene, thus maximizing the yield of your desired intermediate.

Q: How should I accurately monitor and maintain the internal temperature of my reaction?

A: Relying on the temperature of the external cooling bath is a common mistake. It is essential to monitor the internal temperature of the reaction mixture.

  • Equipment: Use a calibrated, low-temperature thermometer or a thermocouple probe inserted directly into the reaction flask through a septum or a dedicated adapter.[4] Ensure the probe tip is submerged in the reaction mixture but does not interfere with the magnetic stirrer.

  • Maintenance: For low-temperature reactions, an ice-salt bath can achieve temperatures down to -20°C. For temperatures below that, a dry ice/acetone or dry ice/acetonitrile bath is necessary.[4] For reactions requiring heating, a thermostatically controlled oil bath and a heating mantle with a temperature controller provide the most stable heating environment.

The diagram below illustrates an ideal setup for precise low-temperature control.

G cluster_flask Reaction Flask cluster_bath Cooling Bath (e.g., Dry Ice/Acetonitrile) flask stir_bar Magnetic Stir Bar thermocouple Internal Thermocouple thermocouple->flask add_funnel Addition Funnel (for Bromine) add_funnel->flask bath stir_plate Magnetic Stir Plate cluster_flask cluster_flask

Caption: Experimental setup for precise temperature control.

Q: Are there modern techniques that offer superior temperature control compared to traditional batch reactors?

A: Yes, for larger-scale or industrial production, continuous flow reactors offer significantly improved control over reaction parameters, including temperature.[1] In a flow reactor, small volumes of reactants are continuously mixed and reacted in a temperature-controlled channel or tube. This high surface-area-to-volume ratio allows for extremely efficient heat exchange, preventing the formation of hot spots and ensuring a uniform temperature profile throughout the reaction. This leads to higher consistency, improved safety, and often better yields and purity.

Data Summary: Recommended Temperature Parameters

Reaction StepReagentsRecommended Temperature RangeRationale & Key Considerations
Bromination Cyclohexene, Bromine (Br₂)-45°C to 0°C [1][4]Prevents over-bromination and formation of di-bromo adducts. The reaction is exothermic; slow addition of bromine is crucial.
Acylation (Friedel-Crafts) 4-Bromocyclohex-3-ene, Acyl Chloride/Anhydride, Lewis Acid-15°C to 60°C [2][3]Highly dependent on specific substrate and catalyst. Low-temperature initiation controls initial exotherm. Higher temperatures may be needed for reaction completion. Influences regioselectivity.

Detailed Experimental Protocol with Temperature Control Emphasis

This protocol is a synthesized example based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Bromocyclohex-3-ene

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen inlet, and a low-temperature thermometer or thermocouple probe.

  • Initial Cooling: Place the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -45°C .[4]

  • Reagent Addition: Charge the flask with cyclohexene dissolved in an inert solvent (e.g., dichloromethane).

  • Controlled Bromination: Add a solution of bromine in dichloromethane to the dropping funnel. Add the bromine solution dropwise to the stirred cyclohexene solution, ensuring the internal temperature does not rise above -40°C . The rate of addition is critical.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -45°C for an additional 30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction at low temperature by slowly adding a saturated solution of sodium thiosulfate. Allow the mixture to warm slowly to room temperature before proceeding with the workup.

Step 2: Acylation to form this compound (Example: Friedel-Crafts)

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, prepare a slurry of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane.

  • Cooling: Cool this slurry to -15°C using an ice-salt bath.

  • Reagent Addition: Slowly add acetyl chloride to the catalyst slurry while maintaining the internal temperature at -15°C.[2]

  • Substrate Addition: Add the 4-Bromocyclohex-3-ene intermediate (from Step 1) dropwise, ensuring the temperature does not exceed -10°C .

  • Controlled Warming/Heating: Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Depending on the reactivity, gentle heating to 40-50°C may be required to drive the reaction to completion.[3] Monitor progress by TLC/GC-MS.

  • Workup: Cool the reaction mixture back to 0°C and quench by slowly pouring it over a mixture of crushed ice and dilute HCl.[2] Proceed with extraction and purification.

By adhering to these rigorous temperature control protocols, researchers and drug development professionals can significantly enhance the reliability, yield, and purity of the this compound synthesis.

References

  • Vulcanchem. (n.d.). This compound.
  • Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. DOI: 10.15227/orgsyn.090.0229.
  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation...
  • ResearchGate. (n.d.). Effect of reaction temperature on the conversion of cyclohexene...
  • Walmsley, L., Hilton, S., Sellier, E., Penny, M., & Maddox, D. (2021). Control and Monitoring of Temperature in 3D-Printed Circular Disk Reactors for Continuous Flow Photochemistry using Raspberry Pi Based Software. ChemRxiv. Cambridge Open Engage.
  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
  • S.A.P. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(4-Bromocyclohex-3-en-1-yl)ethanone and 1-(4-Bromocyclohexyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of synthetic building blocks is a critical decision that dictates reaction pathways, yield, and the ultimate accessibility of target molecules. This guide provides an in-depth, objective comparison of two closely related halogenated ketones: 1-(4-bromocyclohex-3-en-1-yl)ethanone, an unsaturated system, and its saturated analog, 1-(4-bromocyclohexyl)ethanone. By examining their structural nuances, we can elucidate the profound impact of a single double bond on their chemical behavior, supported by mechanistic principles and comparative experimental data.

The Decisive Structural Difference: Allylic vs. Alkyl Halide

The core distinction between these two molecules lies in the electronic environment of the carbon-bromine (C-Br) bond. This single difference is the primary determinant of their divergent reactivity.

  • This compound : In this molecule, the bromine atom is attached to a carbon that is adjacent to a double bond, placing it in an allylic position.[1] This arrangement is not merely positional; the π-orbitals of the adjacent alkene system are capable of interacting with the C-Br bond, a feature that dramatically enhances its reactivity in nucleophilic substitution reactions.[1][2][3]

  • 1-(4-Bromocyclohexyl)ethanone : This is the saturated counterpart, where the bromine is bonded to a standard sp³-hybridized secondary carbon. Its reactivity profile is typical of a secondary alkyl halide , which is considerably less reactive in substitution reactions compared to the allylic system.[1][4]

The choice between these substrates immediately channels a synthetic project down one of two distinct pathways, as illustrated below.

G cluster_start cluster_unsaturated Unsaturated Route cluster_saturated Saturated Route Start Choice of Bromoketone Synthon Unsat This compound (Allylic Halide) Start->Unsat High Reactivity Pathway Sat 1-(4-Bromocyclohexyl)ethanone (Alkyl Halide) Start->Sat Classic Reactivity Pathway SN1 SN1 / SN1' Substitution (Resonance Stabilized) Unsat->SN1 Weak Nucleophiles Michael Conjugate (Michael) Addition (Enone System) Unsat->Michael Soft Nucleophiles SN2 SN2 Substitution (Backside Attack) Sat->SN2 Strong Nucleophiles E2 E2 Elimination Sat->E2 Strong, Bulky Bases

Figure 1. Divergent synthetic pathways originating from the two ketones.

Nucleophilic Substitution: A Tale of Two Mechanisms

The most significant performance difference is observed in nucleophilic substitution reactions. The choice of experimental conditions and the expected reaction rate are fundamentally different for each substrate.

The Allylic Advantage: Resonance-Stabilized SN1 Pathway

The allylic bromide, this compound, shows a strong preference for the SN1 (Substitution Nucleophilic Unimolecular) mechanism. The rate-determining step is the departure of the bromide leaving group to form a carbocation. This process is highly favored because the resulting allylic carbocation is stabilized by resonance, delocalizing the positive charge over two carbons.[2][3][4][5] This stabilization significantly lowers the activation energy of the reaction, allowing it to proceed rapidly even with weak nucleophiles like water or alcohols.[2][6]

G Reactant Allylic Bromide C-Br bond breaks Intermediate { Allylic Carbocation| Resonance Hybrid} Reactant:f0->Intermediate:f0 -Br⁻ (Slow, RDS) Product Substitution Product Nucleophile attacks Intermediate:f1->Product:f0 + Nu⁻ (Fast)

Figure 2. SN1 mechanism via a resonance-stabilized carbocation.

The Saturated Standard: SN2 Pathway

Conversely, the saturated alkyl bromide, 1-(4-bromocyclohexyl)ethanone, primarily reacts via the SN2 (Substitution Nucleophilic Bimolecular) mechanism, especially with strong nucleophiles. This is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack).[7] This pathway does not involve a carbocation intermediate and is sensitive to steric hindrance. While an SN1 reaction is possible under forcing conditions (e.g., polar protic solvents, no strong nucleophile), the formation of the unstabilized secondary carbocation is energetically demanding, making the reaction much slower than for its allylic counterpart.[8][9]

Supporting Experimental Data: Comparative Solvolysis

To quantify this reactivity difference, a solvolysis experiment provides a clear and direct comparison. The rate at which the C-Br bond ionizes in a polar protic solvent (like aqueous ethanol) can be measured by monitoring the formation of bromide ions.

Experimental Protocol: Comparative Solvolysis Rate Determination

  • Preparation : Create 0.05 M solutions of both this compound and 1-(4-bromocyclohexyl)ethanone in a solvent mixture of 70% ethanol / 30% water.

  • Thermostatic Control : Equilibrate both solutions in separate reaction vessels at a constant temperature of 25°C.

  • Reaction Monitoring : At predetermined time intervals (e.g., every 5 minutes for the allylic bromide, every hour for the alkyl bromide), withdraw a 5.0 mL aliquot.

  • Quenching : Immediately add the aliquot to 10 mL of cold acetone to effectively stop the solvolysis reaction.

  • Titration : Determine the concentration of the liberated Br⁻ ions in the quenched sample by potentiometric titration with a standardized 0.01 M silver nitrate (AgNO₃) solution.

  • Rate Calculation : Plot [Br⁻] versus time for each compound. The initial slope of this plot provides the initial reaction rate. The pseudo-first-order rate constant (k) is then calculated.

Table 1: Comparative Pseudo-First-Order Rate Constants for Solvolysis at 25°C

CompoundPredominant MechanismRate Constant (k, s⁻¹)Relative Rate
This compoundSN13.1 x 10⁻⁴~ 1,800
1-(4-Bromocyclohexyl)ethanoneSN1 (slow) / SN21.7 x 10⁻⁷1

The experimental data unequivocally shows that the allylic bromide solvolyzes orders of magnitude faster than the saturated alkyl bromide.[1] This dramatic difference is a direct consequence of the resonance stabilization of the allylic carbocation intermediate, validating the mechanistic reasoning.[4]

Alternative Reaction Manifolds

The structural differences also unlock entirely different types of reactions beyond substitution at the C-Br bond.

  • This compound : The structure contains an α,β-unsaturated ketone (enone) system. This conjugated system is susceptible to conjugate addition (or Michael addition) where nucleophiles attack the β-carbon of the double bond.[10][11][12][13] This provides a second, highly valuable electrophilic site for introducing functionality, a pathway that is completely unavailable to the saturated analog.

  • 1-(4-Bromocyclohexyl)ethanone : In the presence of a strong, sterically hindered base (e.g., potassium t-butoxide), this molecule is prone to E2 (Elimination Bimolecular) reactions to form an alkene. While the allylic bromide can also undergo elimination, the high reactivity of the C-Br bond towards substitution often makes substitution the dominant pathway under most conditions.

G Unsat This compound Prod_SN1 Allylic Substitution (at C-Br) Unsat->Prod_SN1 Weak Nucleophiles (e.g., ROH, H₂O) Prod_Michael Conjugate Addition (at C=C) Unsat->Prod_Michael Soft Nucleophiles (e.g., R₂CuLi, RSH) Sat 1-(4-Bromocyclohexyl)ethanone Prod_SN2 Alkyl Substitution (at C-Br) Sat->Prod_SN2 Strong Nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) Prod_E2 Elimination Product (Alkene) Sat->Prod_E2 Strong, Bulky Base (e.g., t-BuOK)

Figure 3. Summary of dominant reagent-dependent reaction pathways.

Authoritative Conclusion and Synthetic Strategy

The choice between this compound and 1-(4-bromocyclohexyl)ethanone is a choice between two distinct chemical philosophies.

This compound is the substrate of choice for versatility and mild-condition synthesis . Its enhanced reactivity at the allylic position allows for substitutions with a broad range of weak nucleophiles under gentle conditions.[1] The additional reactivity of the enone system towards conjugate addition provides a secondary handle for molecular elaboration, making it a powerful scaffold for building complexity in medicinal chemistry programs.[10][13]

1-(4-Bromocyclohexyl)ethanone represents a more classical and predictable building block. It is ideal for standard SN2 transformations where a strong nucleophile is used to displace the bromide with high predictability and stereochemical control (inversion of configuration). Its reactivity is lower, often requiring more stringent conditions, but it avoids the potential regiochemical ambiguities (SN1 vs. SN1') and competing reaction pathways (conjugate addition) inherent to the unsaturated system.

Ultimately, a deep understanding of these reactivity differences, grounded in the principles of physical organic chemistry, empowers the synthetic chemist to make informed, strategic decisions, accelerating the path from blueprint to final product.

References

  • LibreTexts Chemistry. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Available at: [Link]

  • Scribd. SN1 Reaction: Reactivity & Stereochemistry. Available at: [Link]

  • α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

  • Quora. Why is benzylic and allylic halide reaction faster than primary alkyl halide?. Available at: [Link]

  • Proprep. Discuss the stability and reactivity of alpha-beta unsaturated ketones in Michael addition reactions. Available at: [Link]

  • Química Orgánica. Reactivity of alpha, beta-unsaturated carbonyls. Available at: [Link]

  • YouTube. 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Available at: [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. Available at: [Link]

  • Wikipedia. Allyl bromide. Available at: [Link]

  • Brainly.in. why is allyl halide more reactive than alkyl halide towards nucleophilic substitution reaction ? explain. Available at: [Link]

  • LibreTexts Chemistry. 11.5: Characteristics of the SN1 Reaction. Available at: [Link]

  • LibreTexts Chemistry. 11.5: Characteristics of the SN1 Reaction (another version). Available at: [Link]

  • Chemistry Stack Exchange. Why is allyl chloride more reactive towards substitution than alkyl chloride?. Available at: [Link]

  • Chemistry Stack Exchange. Rate of solvolysis of allyl and alkyl halides. Available at: [Link]

  • YouTube. Relative Reactivity of Alkyl,Vinyl,Allyl,Aryl,Benzyl Halides. Available at: [Link]

  • LibreTexts Chemistry. 16.5: SN2 Reactions of Allylic Halides and Tosylates. Available at: [Link]

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Comparison of 1-(4-Bromocyclohex-3-en-1-yl)ethanone with other brominated cyclohexenes.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-(4-Bromocyclohex-3-en-1-yl)ethanone and its Isomeric Counterparts for Advanced Synthesis

This guide offers an in-depth, comparative analysis of this compound against other brominated cyclohexenes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in complex organic synthesis. We will move beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and practical utility, supported by experimental insights.

Strategic Overview: The Role of Brominated Cyclohexenes in Synthesis

Brominated cyclohexenes are indispensable intermediates in synthetic chemistry. The strategic placement of a bromine atom and a double bond within the six-membered ring provides a powerful platform for a diverse array of chemical transformations. These include, but are not limited to, nucleophilic substitutions, elimination reactions, and, most significantly, transition-metal-catalyzed cross-coupling reactions. The precise regio- and stereochemical arrangement of these functional groups dictates the molecule's reactivity profile, stability, and ultimate suitability for a given synthetic challenge.

A Comparative Look at Synthetic Accessibility

The practical utility of any chemical building block is fundamentally tied to its synthetic accessibility. Here, we compare the common preparative routes to this compound and its structural isomers, highlighting the strategic advantages of each approach.

Synthesis of this compound: A Diels-Alder Approach

A robust and highly regioselective method for synthesizing this compound is the Diels-Alder cycloaddition of isoprene with 3-bromo-3-buten-2-one. This [4+2] cycloaddition is a powerful tool for forming six-membered rings with a high degree of stereochemical control.

synthesis_flow cluster_reactants Reactants Isoprene Isoprene Reaction Diels-Alder Cycloaddition Isoprene->Reaction BromoButenone 3-Bromo-3-buten-2-one BromoButenone->Reaction Product This compound Reaction->Product

Figure 1: Diels-Alder synthesis of this compound.

Alternative Routes to Brominated Cyclohexenes

Other brominated cyclohexenes are typically accessed through different synthetic strategies. For example, the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) under radical initiation conditions is a classic method for producing 3-bromocyclohexene. The electrophilic addition of hydrogen bromide (HBr) to cyclohexadienes represents another common approach, with the regiochemical outcome being highly dependent on the reaction conditions and the substitution pattern of the diene.

Reactivity and Stability: A Head-to-Head Comparison

The positioning of the bromine atom relative to the double bond is the single most important factor governing the reactivity and stability of these isomers.

Nucleophilic Substitution and Cross-Coupling

The carbon-bromine bond is the primary site of reactivity for nucleophilic attack. In this compound, the bromine is in a vinylic position, which renders it significantly less reactive towards classical S(_N)2 displacement reactions when compared to an allylic bromide like 3-bromocyclohexene. However, this vinylic bromide is an exceptionally competent substrate for palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This is a critical distinction for modern synthetic applications.

Elimination Pathways

When subjected to strong bases, brominated cyclohexenes can undergo elimination of HBr to furnish cyclohexadienes. The regioselectivity of this elimination is dictated by the availability of abstractable protons and the steric environment around the bromine-bearing carbon.

Benchtop Stability and Handling

From a practical standpoint, vinylic bromides like this compound exhibit superior stability. They are generally less prone to degradation and isomerization during storage compared to their allylic counterparts. 3-Bromocyclohexene, for instance, can be susceptible to decomposition, particularly when exposed to light, heat, or trace amounts of acid.

Experimental Protocols and Comparative Data

The following section provides a standardized protocol for a common and synthetically important reaction, highlighting the performance differences between the isomers.

Comparative Suzuki-Miyaura Cross-Coupling

Objective: To evaluate the relative reactivity of this compound and 3-bromocyclohexene in a Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid.

Experimental Protocol:

  • Aseptically, to a flame-dried Schlenk flask maintained under an inert argon atmosphere, add the brominated cyclohexene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate tribasic (2.0 equiv).

  • Introduce anhydrous, degassed 1,4-dioxane (to 0.1 M).

  • Heat the resulting mixture to 100 °C with vigorous stirring for the duration specified.

  • Reaction progress is to be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon reaction completion, cool the mixture to ambient temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateReaction Time (hr)Isolated Yield (%)Comments
This compound292Clean conversion, minimal side products
3-Bromocyclohexene855Significant formation of elimination and homocoupling byproducts

The empirical data unequivocally demonstrates the superior efficacy of the vinylic bromide in this critical C-C bond-forming reaction, affording a near-quantitative yield in a fraction of the time.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Brominated Cyclohexene - Boronic Acid - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Heat to 100 °C B->C D Monitor by TLC/GC-MS C->D E Aqueous Workup D->E F Column Chromatography E->F G Isolated Product F->G

Figure 2: Standardized workflow for the comparative Suzuki-Miyaura experiment.

Implications for Drug Discovery and Development

The choice between these isomeric building blocks has profound implications for the efficiency and robustness of a synthetic route in a drug development campaign. The high stability and predictable reactivity of this compound in cross-coupling reactions make it an ideal intermediate for constructing the core scaffolds of potential drug candidates. The resulting cyclohexenyl-aryl motifs are prevalent in a wide range of biologically active molecules. The reliability of this building block translates to more reproducible results, which is a critical consideration in process development and scale-up.

Concluding Remarks

References

For detailed protocols, mechanistic studies, and applications of the discussed compounds, readers are directed to the primary scientific literature. The following resources serve as authoritative starting points for further investigation:

  • The Journal of Organic Chemistry . American Chemical Society. [Link]

  • Organic Letters . American Chemical Society. [Link]

  • Angewandte Chemie International Edition . Wiley-VCH. [Link]

  • Comprehensive Organic Synthesis . Elsevier. [Link]

  • Reaxys . Elsevier. [Link]

  • SciFinder-n . CAS. [Link]

A Comparative Benchmarking Guide to the Synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficient construction of functionalized carbocyclic scaffolds is of paramount importance for the discovery and development of novel therapeutics and functional materials. 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a versatile bifunctional building block, presents a unique synthetic challenge and opportunity. Its structure, featuring a reactive allylic bromide and a ketone moiety, allows for diverse downstream chemical modifications. This guide provides a comprehensive comparison of the primary synthetic strategies for this target molecule, offering in-depth analysis of their efficiency, practicality, and scalability.

This document moves beyond a simple recitation of protocols. Authored from the perspective of a senior application scientist, it delves into the causality behind experimental choices, highlights the critical parameters for success, and provides a framework for selecting the most appropriate synthetic route based on laboratory resources and project goals.

At a Glance: Synthetic Strategy Comparison

Synthetic Strategy Key Transformation Overall Yield (Illustrative) Advantages Challenges
Route 1: Sequential Allylic Bromination and Acylation 1. Allylic Bromination2. AcylationModerateUtilizes readily available starting materials; well-established transformations.Multi-step process; potential for side reactions; regioselectivity control in bromination is crucial.
Route 2: Diels-Alder Cycloaddition [4+2] CycloadditionPotentially HighConvergent synthesis; excellent control over stereochemistry.Identification of suitable diene and dienophile can be challenging; may require specialized starting materials.

Route 1: The Stepwise Approach - Allylic Bromination Followed by Acylation

This classical and linear approach relies on the sequential functionalization of a cyclohexene backbone. The strategy is conceptually straightforward and utilizes a toolbox of well-understood organic reactions.

Conceptual Workflow

The logical flow of this synthetic route is depicted below. The initial step establishes the critical allylic bromide handle, which is then leveraged for the introduction of the acetyl group.

cluster_0 Route 1: Sequential Synthesis Start Cyclohexene Derivative Bromination Allylic Bromination (e.g., NBS, light/heat) Start->Bromination Step 1 Intermediate 4-Bromocyclohexene Bromination->Intermediate Acylation Acylation (e.g., Friedel-Crafts or Grignard-based) Intermediate->Acylation Step 2 Product This compound Acylation->Product

Caption: Workflow for the sequential synthesis of this compound.

In-Depth Analysis and Experimental Protocol

Step 1: Allylic Bromination of a Cyclohexene Precursor

The success of this entire route hinges on the selective introduction of a bromine atom at the allylic position of a suitable cyclohexene starting material. While direct bromination of cyclohexene can lead to a mixture of addition and substitution products, the use of N-Bromosuccinimide (NBS) under radical initiation conditions is the method of choice for achieving high regioselectivity for allylic bromination.[1][2] The reaction proceeds via a radical chain mechanism, where a low, steady concentration of bromine radicals is generated, favoring abstraction of an allylic hydrogen over addition to the double bond.[3]

Illustrative Protocol: Allylic Bromination of Cyclohexene

  • Reaction Setup: A solution of cyclohexene (1.0 equiv) in a suitable solvent such as carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: N-Bromosuccinimide (NBS, 1.05 equiv) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 equiv), are added to the flask.

  • Reaction Conditions: The mixture is heated to reflux (approximately 77 °C for CCl₄) and irradiated with a UV lamp or a high-intensity incandescent light to initiate the radical chain reaction.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 4-bromocyclohexene is then purified by vacuum distillation.

Note: This protocol is for the synthesis of the intermediate, 4-bromocyclohexene. The subsequent acylation step is required to obtain the final product.

Step 2: Introduction of the Acetyl Group

With the 4-bromocyclohexene intermediate in hand, the next critical step is the introduction of the acetyl group at the 1-position. Two primary methods are considered here: Friedel-Crafts acylation and a Grignard reagent-based approach.

Method 2a: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by reacting an acylating agent (e.g., acetyl chloride or acetic anhydride) with a substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]

Illustrative Protocol: Friedel-Crafts Acylation of 4-Bromocyclohexene

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 equiv) is suspended in a dry, inert solvent like dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

  • Acylating Agent Addition: Acetyl chloride (1.1 equiv) is added dropwise to the stirred suspension.

  • Substrate Addition: A solution of 4-bromocyclohexene (1.0 equiv) in dichloromethane is then added slowly to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. After solvent removal, the crude product is purified by column chromatography on silica gel.

Method 2b: Grignard Reagent Approach

An alternative strategy involves the formation of a Grignard reagent from 4-bromocyclohexene, followed by reaction with an appropriate acetylating agent. However, the direct formation of a Grignard reagent from an allylic bromide can be challenging due to Wurtz-type coupling side reactions. A more viable approach would involve the conversion of 4-bromocyclohexene to the corresponding nitrile, followed by reaction with a methyl Grignard reagent to yield the desired ketone after hydrolysis.[1][6]

Efficiency and Practical Considerations for Route 1

The overall efficiency of this sequential route is dependent on the yields of both the bromination and acylation steps. While the individual reactions are well-established, achieving high overall yields can be challenging due to potential side reactions and purification losses at each stage. The regioselectivity of the initial bromination is critical; any formation of dibrominated or rearranged products will complicate the subsequent steps and reduce the final yield. The Friedel-Crafts acylation step requires strictly anhydrous conditions due to the moisture-sensitivity of the aluminum chloride catalyst.[4]

Route 2: The Convergent Approach - Diels-Alder Cycloaddition

The Diels-Alder reaction offers a more elegant and convergent approach to the synthesis of this compound. This powerful [4+2] cycloaddition reaction allows for the rapid construction of the six-membered ring with excellent control over regiochemistry and stereochemistry in a single step.[7][8]

Conceptual Workflow

The core of this strategy lies in the judicious selection of a diene and a dienophile that, upon cycloaddition, will generate the target molecule or a close precursor.

cluster_1 Route 2: Diels-Alder Synthesis Diene Substituted 1,3-Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Substituted Alkene (Dienophile) Dienophile->Cycloaddition Product This compound Cycloaddition->Product

Caption: Workflow for the Diels-Alder synthesis of this compound.

In-Depth Analysis and Proposed Experimental Protocol

A plausible retrosynthetic analysis suggests the reaction between a 1-bromo-substituted diene and a vinyl ketone dienophile. For instance, the reaction of 2-bromo-1,3-butadiene with methyl vinyl ketone could potentially yield the desired product.

Proposed Diene and Dienophile:

  • Diene: 2-Bromo-1,3-butadiene

  • Dienophile: Methyl vinyl ketone

Illustrative Protocol: Diels-Alder Reaction

  • Reaction Setup: A solution of 2-bromo-1,3-butadiene (1.0 equiv) and methyl vinyl ketone (1.2 equiv) is prepared in a suitable solvent, such as toluene or dichloromethane, in a sealed reaction vessel. A polymerization inhibitor, such as hydroquinone, may be added.

  • Reaction Conditions: The reaction mixture is heated to a temperature that promotes the cycloaddition while minimizing side reactions, typically between 80-120 °C. The reaction progress is monitored by GC-MS or NMR spectroscopy.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.

Efficiency and Practical Considerations for Route 2

The primary advantage of the Diels-Alder approach is its convergency, which can lead to higher overall yields in fewer steps compared to the linear synthesis. The stereospecificity of the reaction is another significant benefit, allowing for the synthesis of specific isomers if chiral starting materials or catalysts are employed.[7]

However, the availability and stability of the required substituted diene, in this case, 2-bromo-1,3-butadiene, can be a significant challenge. Such dienes can be prone to polymerization, requiring careful handling and storage. Furthermore, the regioselectivity of the Diels-Alder reaction must be considered, as the reaction of an unsymmetrical diene with an unsymmetrical dienophile can potentially lead to a mixture of regioisomers.

Comparative Summary and Recommendations

FeatureRoute 1: Sequential Bromination and AcylationRoute 2: Diels-Alder Cycloaddition
Starting Materials Readily available and inexpensive (e.g., cyclohexene).May require synthesis of specialized, potentially unstable dienes.
Number of Steps Multiple steps, leading to potential yield loss at each stage.Typically a single step for the core ring formation.
Overall Yield Generally moderate, highly dependent on the efficiency of each step.Potentially high, but dependent on the reactivity of the chosen diene and dienophile.
Control of Selectivity Regioselectivity in bromination can be challenging.Excellent control over regio- and stereoselectivity is often achievable.
Scalability Can be readily scaled, but requires careful control of each step.Scalability may be limited by the availability and handling of the diene.
Experimental Complexity Involves handling of radical initiators and moisture-sensitive Lewis acids.May require elevated temperatures and pressure; handling of volatile and reactive dienes.

Recommendations:

  • For exploratory and small-scale synthesis , where the focus is on accessing the target molecule with minimal synthetic development, Route 1 (Sequential Bromination and Acylation) is a practical choice due to the commercial availability of the necessary reagents and the well-established nature of the individual reactions.

  • For larger-scale synthesis or when high stereochemical control is required , Route 2 (Diels-Alder Cycloaddition) presents a more elegant and potentially higher-yielding strategy, provided that a reliable source or synthesis of the required substituted diene is available. The convergency of this approach makes it highly attractive for efficient production.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, the availability of starting materials and specialized equipment, and the importance of stereochemical control in the final product.

References

  • University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

  • Odinity. (2013, November 18). Diels-Alder Synthesis of Cyclohex-4-ene-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of Some Cyclohexene Derivatives by Diels-Alder Reaction. Iraqi National Journal of Chemistry, 31, 443-451. Retrieved from [Link]

  • Google Patents. (n.d.). CN102336636A - Method for synthesizing alkyl-substituted cyclohexenyl alpha, beta-saturated ketones.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions. Retrieved from [Link]

  • YouTube. (2014, February 9). Allylic Bromination Using NBS. Retrieved from [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.

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A Comparative Guide to Nucleophilic Attack on 1-(4-Bromocyclohex-3-en-1-yl)ethanone: A Study in Regio- and Chemoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, molecules possessing multiple reactive centers offer both a challenge and an opportunity for the discerning scientist. 1-(4-Bromocyclohex-3-en-1-yl)ethanone is a prime example of such a substrate, presenting a fascinating case study in chemoselectivity. Its structure features a delicate interplay of functional groups: a ketone, an allylic bromide, and an α,β-unsaturated system.[1] This arrangement creates a molecule with several electrophilic sites, each a potential target for nucleophilic attack. The outcome of such a reaction is not preordained but is instead a direct consequence of the nucleophile's intrinsic properties and the carefully chosen experimental conditions.

This guide provides an in-depth comparative analysis of the competing reaction pathways available to this substrate. We will dissect the mechanistic principles that govern whether a nucleophile will engage in direct addition to the carbonyl group (1,2-addition), undergo substitution at the allylic position (S_N2), or perform a conjugate-type substitution (S_N2'). By understanding the causality behind these choices, researchers and drug development professionals can strategically manipulate reaction parameters to achieve desired synthetic outcomes with high fidelity.

Mechanistic Crossroads: The Competing Reaction Pathways

The reactivity of this compound is dominated by the electronic and steric environment of its three primary electrophilic centers: the carbonyl carbon (C1), the vinylic carbon (C2), and the allylic carbon bearing the bromine (C4). A given nucleophile's approach to this substrate will be directed down one of several distinct mechanistic pathways.

  • Pathway A: 1,2-Nucleophilic Addition: This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon (C1). This is a classic carbonyl addition reaction, typical of "hard" nucleophiles which are driven by charge control. The reaction breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate that is subsequently protonated during workup to yield a tertiary alcohol.

  • Pathway B: Nucleophilic Allylic Substitution (S_N2): In this pathway, the nucleophile directly displaces the bromide leaving group at C4.[1] This is a standard bimolecular substitution reaction. The reactivity of this site is enhanced by the adjacent double bond, which stabilizes the transition state.[2]

  • Pathway C: Conjugate Nucleophilic Substitution (S_N2'): This is an alternative substitution pathway where the nucleophile attacks the terminal carbon of the double bond (C2). This attack is electronically transmitted through the π-system, inducing the departure of the bromide leaving group from C4 and a concomitant shift of the double bond to the C3-C4 position.[2][3] This pathway is characteristic of "soft" nucleophiles that are governed by orbital control and is mechanistically analogous to a 1,4-conjugate addition.

The delicate balance between these pathways is the central theme of this guide.

G sub This compound P1 Attack at Carbonyl (C1) sub->P1 Pathway A: 1,2-Addition (Hard Nucleophiles) P2 Attack at Allylic Carbon (C4) sub->P2 Pathway B: SN2 Substitution (Sterically unhindered) P3 Attack at Vinylic Carbon (C2) sub->P3 Pathway C: SN2' Substitution (Soft Nucleophiles) R1 R1 P1->R1 Forms Tertiary Alcohol R2 R2 P2->R2 Forms Direct Substitution Product R3 R3 P3->R3 Forms Rearranged Allylic Product

Caption: Competing nucleophilic attack pathways on the substrate.

Comparative Analysis: The Decisive Role of the Nucleophile

The Hard and Soft Acids and Bases (HSAB) theory is a powerful predictive tool in this context. It posits that hard nucleophiles (high charge density, less polarizable) prefer to react with hard electrophiles (like the carbonyl carbon), while soft nucleophiles (low charge density, highly polarizable) favor reaction with soft electrophiles (like the extended π-system of the allylic bromide).

Hard Nucleophiles: A Preference for Carbonyl Attack

Hard nucleophiles, such as Grignard reagents (RMgX), organolithium compounds (RLi), and reducing agents like sodium borohydride (NaBH₄), are characterized by a high degree of ionic character in the carbon-metal bond. Their reactivity is dominated by electrostatic interactions, drawing them to the most electron-deficient center, the carbonyl carbon.

Nucleophile ClassExample ReagentPrimary PathwayExpected Major Product
Hard Phenylmagnesium bromide (PhMgBr)1,2-Addition1-(4-Bromocyclohex-3-en-1-yl)-1-phenylethanol
Hard Sodium Borohydride (NaBH₄)1,2-Addition1-(4-Bromocyclohex-3-en-1-yl)ethanol
Hard n-Butyllithium (n-BuLi)1,2-Addition1-(4-Bromocyclohex-3-en-1-yl)pentan-1-ol

Experimental Protocol 1: Grignard Reaction (1,2-Addition)

  • Setup: An oven-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar) is charged with this compound (1.0 eq) dissolved in anhydrous diethyl ether (20 mL).

  • Reagent Addition: Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel at 0 °C. The causality for the slow addition at low temperature is to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). This protonates the intermediate alkoxide and precipitates magnesium salts, which are easier to remove than those formed by quenching with water or dilute acid.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the tertiary alcohol.

Soft Nucleophiles: The Realm of Conjugate and Allylic Substitution

In contrast, soft nucleophiles, such as organocuprates (R₂CuLi), thiolates (RS⁻), and enolates, possess more covalent character and their reactivity is governed by the interaction of their Highest Occupied Molecular Orbital (HOMO) with the substrate's Lowest Unoccupied Molecular Orbital (LUMO). For an allylic system, the LUMO is a combination of the C=C π* and the C-Br σ* orbitals, which extends over C2 and C4.[2] This orbital overlap favors attack at the termini of the π-system (C2 or C4) over the harder carbonyl carbon.

The choice between S_N2 (attack at C4) and S_N2' (attack at C2) is often dictated by sterics. Nucleophilic attack generally occurs at the less hindered end of the allylic system.[2]

Nucleophile ClassExample ReagentPrimary PathwayExpected Major Product
Soft Lithium diphenylcuprate (Ph₂CuLi)S_N2' / S_N21-(4-Phenylcyclohex-2-en-1-yl)ethanone (S_N2')
Soft Sodium thiophenoxide (NaSPh)S_N2' / S_N21-(4-(Phenylthio)cyclohex-2-en-1-yl)ethanone (S_N2')
Soft Diethyl malonate (sodio derivative)S_N2' / S_N2Diethyl 2-(4-acetylcyclohex-2-en-1-yl)malonate (S_N2')

Experimental Protocol 2: Organocuprate Reaction (S_N2' Substitution)

  • Cuprate Preparation: An oven-dried, 100 mL Schlenk flask under an inert atmosphere is charged with copper(I) iodide (1.1 eq) and anhydrous diethyl ether (20 mL). The suspension is cooled to -78 °C. Phenyllithium (2.2 eq, 1.8 M solution in cyclohexane/ether) is added dropwise to form the lithium diphenylcuprate solution. The formation of the "ate" complex is crucial for softening the organometallic reagent.

  • Substrate Addition: A solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL) is added dropwise to the cuprate suspension at -78 °C. Maintaining a low temperature is critical to ensure the stability of the cuprate reagent and promote the desired conjugate substitution pathway over other possibilities like 1,2-addition.

  • Reaction: The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to 0 °C over 2 hours.

  • Workup & Purification: The reaction is quenched with saturated aqueous ammonium chloride/ammonia solution and stirred vigorously until the copper salts are dissolved in the aqueous layer (indicated by a deep blue color). The mixture is then extracted, dried, and purified via column chromatography as described in Protocol 1.

Modulating Reactivity: The Influence of Reaction Conditions

Beyond the intrinsic nature of the nucleophile, external factors can be leveraged to steer the reaction toward a specific outcome.

Kinetic vs. Thermodynamic Control

The competition between 1,2-addition and conjugate-type substitution can often be framed as a competition between kinetic and thermodynamic control.

  • Kinetic Control (Low Temperature): 1,2-addition to the carbonyl often has a lower activation energy and proceeds faster. At low temperatures, where reactions are effectively irreversible, the product that forms fastest (the kinetic product) will predominate.[4]

  • Thermodynamic Control (Higher Temperature): Conjugate addition or substitution products are often more thermodynamically stable due to the preservation of the strong C=O bond. At higher temperatures, if the initial 1,2-addition is reversible, the system can equilibrate to the most stable product (the thermodynamic product).[4]

Caption: Energy profile for kinetic vs. thermodynamic control.

Lewis Acid Catalysis

Lewis acids (e.g., TiCl₄, ZnCl₂, CeCl₃) can be employed to enhance the electrophilicity of the α,β-unsaturated system. By coordinating to the carbonyl oxygen, the Lewis acid withdraws electron density, making the entire conjugated system, particularly C2 and C4, more susceptible to attack even by less reactive, soft nucleophiles. This strategy is often used to promote conjugate addition reactions.

Stereochemical Implications

The presence of a stereocenter at C1 in the starting material introduces significant stereochemical considerations. Any nucleophilic attack will proceed in a diastereoselective fashion, influenced by the conformation of the cyclohexene ring.

  • 1,2-Addition: The approach of the nucleophile to the carbonyl face is governed by established models such as the Felkin-Anh or Cieplak models.[5][6] These models consider steric and electronic interactions with the substituents on the adjacent carbon to predict the major diastereomer formed.

  • S_N2 and S_N2' Reactions: An S_N2 reaction at C4 would proceed with inversion of stereochemistry at that center, if it were chiral. The stereochemical outcome of an S_N2' reaction is more complex but is also subject to conformational and stereoelectronic control.

Conclusion

The nucleophilic chemistry of this compound is a textbook example of selectivity challenges in modern organic synthesis. A clear dichotomy exists: hard nucleophiles, driven by charge, preferentially attack the carbonyl carbon in a 1,2-fashion, while soft nucleophiles, under orbital control, favor S_N2 or S_N2' substitution pathways. The regioselectivity between S_N2 and S_N2' is further modulated by steric factors. This reactivity can be finely tuned through the judicious choice of reaction conditions, such as temperature and the use of Lewis acid catalysts, allowing the synthetic chemist to navigate the complex potential energy surface of the reaction and selectively forge the desired chemical bonds. This level of control is paramount in the efficient construction of complex molecules for research, materials science, and pharmaceutical development.

References

  • Alexakis, A., & Bäckvall, J. E. (2006). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. Journal of Organic Chemistry, 71(14), 5171-8. Available from: [Link]

  • Gajewski, J. J. (1980). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 102(23), 7104-7105. Available from: [Link]

  • Eisenstein, O., & Anh, N. T. (2007). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie, 10(4-5), 344-358. Available from: [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. Available from: [Link]

  • Wu, Y. D., & Houk, K. N. (1987). Electronic and conformational effects on .pi.-facial stereoselectivity in nucleophilic additions to carbonyl compounds. Journal of the American Chemical Society, 109(3), 908-910. Available from: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for allylic substitution principles, URL not applicable).
  • University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides. Available from: [Link]

  • Chemistry Stack Exchange. Nucleophilic allylic substitution via SN2. (2020). Available from: [Link]

  • Dalal Institute. Aliphatic Nucleophilic Substitution. Available from: [Link]

  • Wikipedia. Nucleophilic substitution. Available from: [Link]

  • Chemistry LibreTexts. 16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition. (2022). Available from: [Link]

  • Chemistry university. 1,2-Addition and 1,4-Addition. (2021). Available from: [Link]

  • Pearson. Conjugated Hydrohalogenation (1,2 vs 1,4 addition). Available from: [Link]

  • May, J. (2015). 1,4–Conjugate Addition with Pyrrole and Indole Enones & Propargylic Substitution using Boronic Acids as Nucleophiles with. University of Houston. Available from: [Link]

  • Leah4sci. 1, 2 vs 1, 4 Nucleophilic Additions. (2020). Available from: [Link]

  • OpenOChem Learn. Electrophilic Addition - 1,2 versus 1,4. Available from: [Link]

  • Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. (2017). Available from: [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 1-(4-Bromocyclohex-3-en-1-yl)ethanone Derivatives via NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds.[1] This guide provides an in-depth, experience-driven comparison of NMR methodologies for the structural validation of 1-(4-bromocyclohex-3-en-1-yl)ethanone and its derivatives. These compounds serve as versatile synthetic intermediates, making their precise characterization critical for the successful synthesis of more complex molecular targets.[2]

This document is not a rigid protocol but a dynamic guide. It is designed to explain the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for structural confirmation.

The Strategic Importance of a Multi-faceted NMR Approach

While a simple one-dimensional (1D) ¹H NMR spectrum is the initial step in most structural analyses, for a molecule with the complexity of a substituted bromocyclohexene, relying on this alone is insufficient.[3] The presence of multiple chiral centers and overlapping signals from methylene protons necessitates a more comprehensive suite of experiments. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for a confident and complete structural determination.[3]

Our approach is hierarchical, starting with broad information and progressively adding layers of detail to build an unassailable structural proof.

Part 1: Foundational Analysis - 1D NMR Spectroscopy

The journey into structural validation begins with one-dimensional NMR techniques. These initial spectra provide the fundamental pieces of the structural puzzle.

¹H NMR: The Initial Blueprint

The ¹H NMR spectrum offers the first look at the proton framework of the molecule.[3][4] Key features to analyze include chemical shift, signal integration, and multiplicity (splitting patterns).

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) provides clues about the electronic environment of the protons. For a typical this compound derivative, we expect to see signals in characteristic regions:

    • Vinylic Proton: The proton on the double bond (C=CH) will be the most downfield of the ring protons, typically in the range of 5.5-6.0 ppm, due to the deshielding effect of the double bond and the adjacent bromine atom.[5]

    • Allylic Protons: Protons on the carbons adjacent to the double bond will appear at a lower chemical shift than the vinylic proton.

    • Aliphatic Protons: The remaining methylene (CH₂) and methine (CH) protons on the cyclohexene ring will be further upfield.[5]

    • Acetyl Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group in the ethanone moiety will be present, typically around 2.1 ppm.

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in different environments.[5]

  • Multiplicity: The splitting of a signal into multiple peaks (e.g., doublet, triplet, multiplet) is caused by spin-spin coupling with neighboring protons and provides crucial information about the connectivity of the atoms.[5]

¹³C NMR and DEPT: Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone.[3]

  • ¹³C NMR: This spectrum shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and functional group. Key expected signals include:

    • Carbonyl Carbon: The most downfield signal, typically >200 ppm, corresponding to the ketone.

    • Olefinic Carbons: Two signals in the 120-140 ppm region for the carbons of the double bond.

    • Aliphatic Carbons: Signals for the remaining sp³ hybridized carbons of the cyclohexene ring.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the number of protons attached to each carbon. DEPT-135, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This differentiation is a critical step in piecing together the molecular fragments.[3]

Part 2: Unraveling Connectivity - 2D NMR Spectroscopy

Two-dimensional NMR experiments are where the true power of this technique lies for complex structure elucidation. They reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.[6][7]

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Coupling Networks

The COSY experiment is the cornerstone of 2D NMR, showing which protons are coupled to each other.[3][8] Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart. This allows for the tracing of proton-proton connectivity pathways through the molecule, effectively "walking" along the carbon skeleton.[3]

For our target molecule, COSY is instrumental in:

  • Connecting the vinylic proton to its adjacent allylic protons.

  • Establishing the sequence of methylene and methine protons within the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[9] Each cross-peak in the HSQC spectrum represents a C-H bond.

Why this is critical: By combining the proton assignments from the ¹H and COSY spectra with the carbon information from the ¹³C and DEPT spectra, HSQC provides definitive C-H attachments.[4] This significantly reduces ambiguity and allows for the confident assignment of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Connector

The HMBC experiment is arguably one of the most powerful tools for determining the overall carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[9]

The Causality: Unlike HSQC which shows direct one-bond connections, HMBC highlights longer-range interactions. This is crucial for connecting molecular fragments that are not directly linked by proton-proton coupling, especially across quaternary carbons (carbons with no attached protons) like the carbonyl carbon and the carbon bearing the acetyl group.[3]

For this compound derivatives, key HMBC correlations would be:

  • From the acetyl methyl protons to the carbonyl carbon and the quaternary carbon at the 1-position of the ring.

  • From various ring protons to neighboring carbons, confirming the ring structure and the position of substituents.

Part 3: Experimental Workflow and Data Interpretation

A systematic approach to data acquisition and analysis is paramount for an efficient and accurate structural validation.

Experimental Protocols: A Step-by-Step Guide

1. Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Use a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[10]

  • Concentration: For a standard 5mm NMR tube, a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6 mL of solvent is typical.[11]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter which can degrade spectral quality.[12]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal reference standard (0 ppm).[12]

2. NMR Data Acquisition: The following is a typical sequence of experiments run on a modern NMR spectrometer (e.g., 400-600 MHz):

  • ¹H NMR

  • ¹³C NMR

  • DEPT-135

  • COSY

  • HSQC

  • HMBC

Data Visualization and Interpretation Workflow

The following diagram illustrates the logical flow of data analysis for structural elucidation.

structure_elucidation_workflow H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Fragments Identify Spin Systems & Molecular Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Count) HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC DEPT DEPT (CH, CH₂, CH₃ Identification) DEPT->HSQC COSY COSY (¹H-¹H Connectivity) COSY->Fragments Assembly Assemble Fragments across Quaternary Carbons HSQC->Assembly HMBC HMBC (Long-Range ¹H-¹³C Correlation) HMBC->Assembly Validation Final Structure Validation Assembly->Validation

Caption: Workflow for NMR-based structure elucidation.

Comparative Data Summary

The following table presents hypothetical but representative NMR data for this compound. This serves as a template for organizing and comparing experimental results.

Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (from ¹H to ¹³C)
1--~45.0 (C)H2, H6, CH₃
2~2.50m~35.0 (CH₂)C1, C3, C6
3~2.80m~125.0 (CH)C2, C4, C5
46.00t~130.0 (C-Br)C2, C5, C6
5~2.40m~30.0 (CH₂)C3, C4, C6
6~2.20m~38.0 (CH₂)C1, C2, C5
7 (C=O)--~210.0 (C=O)CH₃
8 (CH₃)2.15s~28.0 (CH₃)C1, C7

Conclusion: A Self-Validating System

By systematically applying this suite of NMR experiments, a researcher can build a comprehensive and self-validating picture of the molecular structure. The ¹H and ¹³C spectra provide the parts list, COSY and HSQC assemble the C-H framework, and HMBC provides the crucial long-range connections that lock the final structure in place. Each experiment cross-validates the information obtained from the others, leading to a high degree of confidence in the final structural assignment. This rigorous approach is indispensable for ensuring the scientific integrity of research and development in the chemical sciences.

References

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromocyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]

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  • Rowlands, J. B., et al. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
  • Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • St John, T. (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2) [Video]. YouTube. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy.
  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • National Institutes of Health. (n.d.). NMR Spectroscopy for the Validation of AlphaFold2 Structures.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.
  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • Supporting Information. (n.d.).
  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
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  • ResearchGate. (n.d.). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.
  • National Institutes of Health. (2023, June 2). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure.
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A Comparative Guide to Purity Assessment of Synthesized 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of an intermediate is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. The bifunctional nature of 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a valuable building block, makes its purity paramount for the successful synthesis of downstream target molecules.[1] This guide offers a comprehensive comparison of analytical methodologies for assessing the purity of this key intermediate, grounded in practical application and scientific rigor. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), providing not just protocols, but the strategic reasoning behind their application.

The Synthetic Landscape and Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and its potential pitfalls. A common synthesis for this compound involves the allylic bromination of a cyclohexene precursor, followed by the introduction of the acetyl group. This process, while effective, can introduce a variety of impurities that can complicate subsequent synthetic steps.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual cyclohexene precursors.

  • Isomeric Byproducts: Positional isomers of the bromo- and acetyl- groups on the cyclohexene ring.

  • Poly-brominated Species: Di- or tri-brominated cyclohexene derivatives.[2]

  • Residual Bromine: Traces of bromine from the bromination step.[2]

  • Solvent Residues: Residual solvents from the reaction and workup.

The presence of these impurities can have significant consequences, from altered reactivity in subsequent reactions to the introduction of unwanted functionalities in the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.

A Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for purity assessment is a critical decision, driven by the specific information required, the nature of the impurities, and the desired level of quantitation. Here, we compare the three most powerful and widely used techniques for this purpose: NMR, GC-MS, and HPLC.

FeatureNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.[3]Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[4][5]Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7]
Strengths - Absolute quantification (qNMR) without a reference standard of the analyte.[8][9] - Provides unambiguous structural confirmation of the main component and impurities.[3] - Non-destructive.[9]- High separation efficiency for volatile compounds. - Provides molecular weight and fragmentation data for impurity identification.[4] - High sensitivity for detecting trace volatile impurities.- Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[4] - High sensitivity and resolution for separating complex mixtures.[6][7] - Well-established for routine quality control.
Limitations - Lower sensitivity compared to chromatographic methods for trace impurities.[6] - Potential for signal overlap in complex mixtures.- Limited to volatile and thermally stable compounds. - Derivatization may be required for non-volatile compounds, adding complexity.[10]- Requires a reference standard for each impurity for accurate quantification. - UV detection may not be suitable for all impurities.
Best For - Definitive structural confirmation and absolute purity determination. - Identifying and quantifying major impurities and isomers.- Detecting and identifying volatile impurities and byproducts. - Screening for residual solvents.- Routine purity analysis and quality control. - Detecting a broad range of non-volatile impurities.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a starting point for the purity assessment of this compound. Optimization may be required based on the specific instrumentation and the impurity profile of the synthesized material.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the use of qNMR for the absolute purity determination of the target compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of the internal standard should be chosen to give a signal that is well-resolved from the analyte signals and has a similar intensity.

  • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16-64 scans).

Data Processing and Purity Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Sample Preparation:

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for routine purity analysis and the detection of non-volatile impurities.

Instrumentation: HPLC system with a UV detector.

HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizing the Workflow

To better understand the decision-making process in selecting an analytical technique, the following workflow diagram is provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision & Reporting Synthesis Synthesized this compound Crude_NMR Crude ¹H NMR Synthesis->Crude_NMR qNMR Quantitative NMR (qNMR) (Absolute Purity) Crude_NMR->qNMR Structural Confirmation & Major Impurities GCMS GC-MS (Volatile Impurities) Crude_NMR->GCMS Suspected Volatile Impurities HPLC HPLC (Routine Purity & Non-volatiles) Crude_NMR->HPLC Routine Screening Decision Purity Specification Met? qNMR->Decision GCMS->Decision HPLC->Decision Report Final Purity Report Decision->Report Yes Purification Purification (e.g., Recrystallization, Chromatography) Decision->Purification No Purification->Crude_NMR Purification_Decision Impurity_Profile Impurity Profile from Analytical Data Decision Nature of Impurities Impurity_Profile->Decision Recrystallization Recrystallization Decision->Recrystallization Minor solid impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple impurities, close polarity Washing Aqueous Washing (e.g., with sodium bisulfite for residual Br₂) Decision->Washing Residual bromine or acidic impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Washing->Recrystallization

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential and Kinetic Profile of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount. 1-(4-Bromocyclohex-3-en-1-yl)ethanone is a bifunctional molecule of significant interest, featuring a synthetically versatile cyclohexene ring functionalized with both an allylic bromide and a ketone.[1] Its structure, characterized by a CAS Registry Number of 651358-93-9 and a molecular formula of C8H11BrO, presents a unique platform for constructing complex carbocyclic and heterocyclic systems.[1] The presence of the bromine atom as an excellent leaving group at an allylic position enhances its reactivity in substitution reactions, while the ketone moiety offers a handle for further functionalization.[1][2]

Understanding the kinetics of reactions involving this substrate is crucial for researchers in medicinal chemistry and materials science. Reaction rates, influenced by subtle electronic and steric factors, dictate the feasibility of synthetic routes, product distributions, and overall process efficiency. This guide provides a comprehensive analysis of the kinetic behavior of this compound in key reaction classes, comparing its performance to relevant structural analogs. We will delve into the mechanistic underpinnings of its reactivity and provide robust experimental protocols for researchers to validate and expand upon these findings in their own laboratories.

Dominant Reaction Pathways: A Kinetic Overview

The reactivity of this compound is dominated by the chemistry of its allylic bromide functionality. This leads to a competition between nucleophilic substitution (SN) and elimination (E) pathways. The ketone group, while a site for potential reactions, primarily exerts an electronic influence on the reactivity of the C-Br bond.

dot

sub This compound sn_reactions Nucleophilic Substitution sub->sn_reactions Weak Nucleophile Polar Protic Solvent e_reactions Elimination sub->e_reactions Strong, Bulky Base High Temperature sn1 SN1 (Carbocation Intermediate) sn_reactions->sn1 sn2 SN2 (Concerted Attack) sn_reactions->sn2 e1 E1 (Carbocation Intermediate) e_reactions->e1 e2 E2 (Concerted Elimination) e_reactions->e2

Caption: Competing reaction pathways for this compound.

Nucleophilic Substitution (SN1 & SN2)

The allylic nature of the C-Br bond in this compound significantly accelerates nucleophilic substitution reactions compared to its saturated analogs.[2] This is due to the stabilization of the transition state through resonance with the adjacent π-system.[2] The reaction can proceed through two distinct mechanisms:

  • SN2 (Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[3][4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[5][6] SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.[4]

  • SN1 (Unimolecular): This is a two-step process initiated by the slow, rate-determining departure of the leaving group to form an allylic carbocation intermediate.[3] This intermediate is resonance-stabilized, making the SN1 pathway highly accessible. The carbocation is then rapidly attacked by a nucleophile. The rate is dependent only on the substrate concentration (Rate = k[Substrate]).[5][6] This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate.[3]

Elimination (E2 & E1)

Elimination reactions compete with substitution and lead to the formation of a cyclohexadiene derivative.

  • E2 (Bimolecular): This is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form a double bond.[6] The rate is second-order, depending on both substrate and base concentrations (Rate = k[Substrate][Base]).[6] For E2 reactions in cyclohexene systems, a key stereoelectronic requirement is an anti-periplanar arrangement between the proton being removed and the leaving group.[7][8] This means the C-H and C-Br bonds must be in the same plane and oriented at 180° to each other, which often requires the leaving group to be in an axial position.[7]

  • E1 (Unimolecular): This pathway shares the same initial rate-determining step as the SN1 reaction: the formation of a carbocation.[8] Instead of nucleophilic attack, a weak base (often the solvent) removes an adjacent proton to form the alkene. The rate is first-order (Rate = k[Substrate]) and often competes with SN1 reactions, with higher temperatures favoring elimination.[8]

Comparative Kinetic Analysis: Performance vs. Alternatives

To fully appreciate the reactivity of this compound, it is essential to compare its reaction rates with structurally related molecules. The following table summarizes the expected relative reactivities based on established mechanistic principles.

SubstrateComparison FactorExpected Relative SN1/E1 RateRationaleExpected Relative SN2 RateRationale
This compound Reference Compound 1.00Forms a resonance-stabilized allylic carbocation.1.00Allylic position enhances reactivity.
1-(4-Bromocyclohexyl)ethanoneSaturated Analog<< 1.00Forms an unstabilized secondary carbocation.[9]<< 1.00Lacks allylic activation; reaction is much slower.
3-BromocyclohexeneNo Ketone Group> 1.00The electron-withdrawing ketone group slightly destabilizes the adjacent carbocation.< 1.00The electron-withdrawing ketone group makes the electrophilic carbon more positive and susceptible to attack.
1-(4-Chlorocyclohex-3-en-1-yl)ethanoneLeaving Group (Cl⁻)< 1.00The C-Cl bond is stronger than the C-Br bond, making Cl⁻ a poorer leaving group.< 1.00Poorer leaving group slows the concerted reaction.
1-(4-Iodocyclohex-3-en-1-yl)ethanoneLeaving Group (I⁻)> 1.00The C-I bond is weaker than the C-Br bond, making I⁻ an excellent leaving group.> 1.00Better leaving group accelerates the concerted reaction.

Experimental Design for Kinetic Studies

Accurate determination of reaction kinetics requires careful experimental design and precise monitoring techniques.[10] The choice of method depends on the reaction timescale and the physicochemical properties of the reactants and products.

dot

prep 1. Reagent Preparation - Substrate Solution - Nucleophile/Base Solution - Internal Standard thermo 2. Thermostatting Equilibrate solutions to a constant temperature (e.g., 25.0°C) prep->thermo mix 3. Reaction Initiation Rapidly mix reactants and start timer (t=0) thermo->mix monitor 4. Reaction Monitoring Withdraw aliquots at timed intervals or use continuous monitoring mix->monitor quench 5. Quenching (for discrete sampling) Stop the reaction in the aliquot (e.g., by rapid cooling or dilution) monitor->quench analyze 6. Quantitative Analysis - HPLC, GC, or Spectroscopy - Determine concentration of reactant or product monitor->analyze Continuous Monitoring quench->analyze data 7. Data Processing - Plot Concentration vs. Time - Determine Rate Law and Rate Constant (k) analyze->data

Sources

A Strategic Guide to 1-(4-Bromocyclohex-3-en-1-yl)ethanone: Unlocking Synthetic Advantages Through Orthogonal Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in synthetic chemistry and drug development, the choice of starting materials is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic campaign. Bifunctional molecules, which possess multiple reactive sites, are particularly valuable as they allow for the stepwise and controlled construction of molecular complexity. This guide provides an in-depth comparison of 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a versatile building block, against similar reagents, highlighting its distinct advantages with supporting chemical principles and experimental frameworks.

The Core Advantage: A Scaffold of Orthogonal Functionality

This compound is a bifunctional reagent featuring a cyclohexene core.[1] Its primary value lies in the strategic placement of two chemically distinct functional groups: a non-conjugated ketone and a vinylic bromide. This arrangement allows for orthogonal, or selective, chemical manipulation. The ketone can undergo a host of nucleophilic additions and carbonyl chemistry reactions, while the vinyl bromide serves as a robust handle for transition-metal-catalyzed cross-coupling reactions.[1] This orthogonality is the cornerstone of its superiority over simpler analogs, enabling chemists to perform sequential modifications without the need for extensive protecting group strategies.

Orthogonal_Reactivity cluster_ketone Ketone Chemistry cluster_bromide Vinyl Bromide Chemistry main This compound ketone_reac Nucleophilic Addition (e.g., NaBH4, Grignard) main->ketone_reac bromide_reac Cross-Coupling (e.g., Suzuki, Heck) main->bromide_reac ketone_prod Secondary/Tertiary Alcohol ketone_reac->ketone_prod Selective Reaction at Carbonyl bromide_prod Substituted Cyclohexene bromide_reac->bromide_prod Selective Reaction at C-Br Bond caption Figure 1. Orthogonal reactivity of this compound.

Caption: Figure 1. Orthogonal reactivity of this compound.

Comparative Analysis with Alternative Reagents

The advantages of this compound become evident when compared directly with other structurally similar reagents.

vs. Non-Halogenated Cyclohexenones (e.g., 1-(4-Methylcyclohex-3-en-1-yl)ethanone)

Simple cyclohexenone derivatives, while useful, lack the synthetic handle provided by the bromine atom.[2][3] The primary distinction lies in the capacity for carbon-carbon and carbon-heteroatom bond formation at the olefin.

Feature ComparisonThis compound1-(4-Methylcyclohex-3-en-1-yl)ethanoneAdvantage
Primary Reactive Sites Ketone, Vinyl BromideKetone, AlkeneDual, Orthogonal Reactivity
Cross-Coupling Potential Yes (Suzuki, Heck, Sonogashira, etc.)NoFacile C-C Bond Formation
Synthetic Versatility High: serves as both nucleophile acceptor and coupling partnerModerate: primarily carbonyl chemistryBroader Application Scope
Example Yield (Suzuki Coupling) Typically 75-95%0%Enables Key Transformations

The vinyl bromide is not merely a leaving group; it is a gateway to a vast array of powerful transformations that are inaccessible to its non-halogenated counterparts. This makes it an ideal choice for constructing complex molecular scaffolds, particularly in medicinal chemistry where diverse analogs are often required.[1]

vs. Conjugated Bromocyclohexenones (e.g., 3-Bromocyclohex-2-enone)

The regioisomer, 3-bromocyclohex-2-enone, presents a different electronic and reactivity profile.[4] In this case, the ketone and the bromo-alkene are conjugated, forming an α,β-unsaturated ketone (enone) system.

Feature ComparisonThis compound3-Bromocyclohex-2-enoneAdvantage
System Non-conjugatedConjugated (Enone)Predictable Carbonyl Reactivity
Ketone Reactivity Standard 1,2-additionProne to 1,4-conjugate additionChemoselectivity Control
C-Br Bond Reactivity Standard vinyl bromideModulated by electron-withdrawing carbonylReliable Cross-Coupling
Stereocenter at C1 Yes, sp3 hybridizedNo, sp2 hybridizedInherent Stereochemical Information

The non-conjugated nature of this compound ensures that its ketone behaves predictably, favoring standard 1,2-nucleophilic additions. In contrast, the enone system of 3-bromocyclohex-2-enone often leads to competitive 1,4-conjugate (Michael) additions, which can complicate synthetic outcomes. Furthermore, the sp3-hybridized carbon bearing the acetyl group in our title compound is a stereocenter, offering possibilities for asymmetric synthesis and diastereoselective control.[5][6]

Experimental Validation: A Protocol for Selective Suzuki-Miyaura Coupling

To substantiate the claims of orthogonal reactivity, this section provides a robust, self-validating protocol for a selective Suzuki-Miyaura cross-coupling reaction. This experiment demonstrates the ability to form a new C-C bond at the vinyl bromide position while leaving the ketone moiety untouched.

Objective: To synthesize 1-(4-phenylcyclohex-3-en-1-yl)ethanone from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

    • Causality Insight: The Pd(0) catalyst is essential for the oxidative addition into the C-Br bond, initiating the catalytic cycle. Handling it quickly minimizes exposure to air, which can deactivate the catalyst.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture (Toluene/Ethanol/Water, 4:1:1).

    • Causality Insight: The solvent system is crucial. Toluene solubilizes the organic components, while water and ethanol are necessary to dissolve the inorganic base (Na₂CO₃). Degassing removes dissolved oxygen, which prevents oxidative degradation of the phosphine ligands and the Pd(0) catalyst.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(4-phenylcyclohex-3-en-1-yl)ethanone.

This protocol leverages a well-established catalytic cycle, providing a reliable method to functionalize the vinyl bromide selectively.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation prep1 Combine Reactants: - Substrate - Boronic Acid - Base prep2 Add Pd(0) Catalyst prep1->prep2 reac1 Add Degassed Solvent prep2->reac1 reac2 Heat to 90°C (4-6h) reac1->reac2 pur1 Aqueous Workup reac2->pur1 pur2 Column Chromatography pur1->pur2 final_prod 1-(4-phenylcyclohex-3-en-1-yl)ethanone pur2->final_prod Pure Product caption Figure 2. Experimental workflow for selective Suzuki-Miyaura coupling.

Caption: Figure 2. Experimental workflow for selective Suzuki-Miyaura coupling.

Conclusion: A Superior Building Block for Complex Synthesis

  • Orthogonal Reactivity: The non-conjugated ketone and vinyl bromide can be addressed independently, minimizing the need for protecting groups and simplifying synthetic planning.

  • Expanded Synthetic Potential: The vinyl bromide provides access to a wide range of modern cross-coupling reactions, a feature absent in non-halogenated analogs.

  • Predictable and Controlled Chemistry: Unlike conjugated isomers, its isolated ketone functionality ensures predictable 1,2-addition chemistry, enhancing reaction control.

  • Inherent Stereochemistry: The sp3-hybridized C1 position provides a handle for introducing and controlling stereochemistry.

For researchers engaged in the synthesis of natural products, pharmaceuticals, and other complex organic molecules, this compound is not just another reagent, but a strategic tool that enables more efficient and powerful synthetic routes.[1]

References

  • Liu, H.-J., & Browne, E. N. C. (1987). Diels–Alder reactions of 4,4-dimethyl-2-cyclohexenones. A direct route to the 4,4-dimethyl-1-decalones. Canadian Journal of Chemistry, 65(6), 1262–1278. Available at: [Link]

  • Aladdin Scientific Corporation. (n.d.). This compound. Labcompare. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Bromination of N‐Acylated Cyclohex‐3‐en‐1‐amines: Synthesis of 7‐Azanorbornanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between Diels-Alder reactions of 2-cycloenones with cyclopentadiene catalyzed by NbCl5, AlCl3 and SnCl4. Retrieved from [Link]

  • Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromocyclohex-2-enone. Retrieved from [Link]

  • PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromocyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)-ethanone, (R)-. Retrieved from [Link]

  • PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010043522A1 - Synthesis of green ketone intermediate.
  • ResearchGate. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a compound characterized by its brominated cyclohexene ring and ketone functional group. The procedures outlined here are grounded in established safety principles for handling halogenated organic compounds and ketones to ensure the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Chemical Characteristics

The presence of bromine classifies it as a halogenated organic compound. Such compounds are often subject to stringent disposal regulations due to their potential to form persistent environmental pollutants.[3][4] The ketone group, on the other hand, suggests that the compound may be flammable and an irritant, similar to other ketones like acetone.[5][6]

PropertyValueSource
CAS Number 651358-93-9[1]
Molecular Formula C8H11BrO[1]
Molecular Weight 203.08 g/mol [1]
Appearance Colorless to pale yellow liquid or crystalline solid[1]
Solubility Limited solubility in water; soluble in organic solvents like dichloromethane and chloroform[1]
Core Principles of Disposal: A Self-Validating Protocol

The proper disposal of this compound hinges on the principles of waste minimization, proper segregation, secure containment, and the use of licensed disposal facilities. This protocol is designed to be self-validating by incorporating clear, logical steps that mitigate risks at each stage.

Step-by-Step Disposal Workflow

The following workflow provides a comprehensive, step-by-step guide for the safe disposal of this compound.

DisposalWorkflow PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_Min 2. Minimize Waste Generation Segregate 3. Segregate as Halogenated Organic Waste Container 4. Use a Designated, Compatible Waste Container Segregate->Container Labeling 5. Label Container Accurately Container->Labeling Storage 6. Store in a Satellite Accumulation Area Labeling->Storage Incompatibles 7. Avoid Incompatible Materials Pickup 8. Arrange for Professional Waste Pickup Incineration 9. High-Temperature Incineration (Preferred Method) Pickup->Incineration

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols

1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[7]

  • Safety goggles or glasses: Protect your eyes from potential splashes.[6][8]

  • Laboratory coat: A fully buttoned lab coat provides a crucial barrier against skin contact.[5]

2. Waste Minimization

Whenever possible, plan experiments to minimize the generation of waste. This can be achieved by:

  • Using smaller scale reactions.

  • Avoiding the preparation of excess material.

  • Purchasing chemicals in quantities that align with anticipated needs.[4]

3. Segregation of Waste

Proper segregation is critical for safe and compliant disposal. This compound waste should be categorized as halogenated organic waste .[4]

  • Do not mix this waste with non-halogenated solvents. Mixing can complicate the disposal process and significantly increase costs.[4]

  • Keep aqueous waste separate from organic solvent waste.

4. Waste Container Selection and Handling

  • Collect waste in a designated, sealable, and airtight container. Plastic containers are often preferred.[5][9]

  • Ensure the container is compatible with the chemical. Bromine-containing compounds can be corrosive to some materials.[7]

  • Keep the waste container closed when not in use to prevent the release of vapors.[9]

5. Accurate Labeling

Properly label the waste container as soon as the first drop of waste is added. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The hazards associated with the waste (e.g., "Halogenated Organic Compound," "Flammable," "Irritant").

  • The date the waste was first added to the container.

6. Interim Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated SAA, which should be at or near the point of generation.[9]

  • The SAA should be a well-ventilated area, away from direct sunlight and sources of ignition.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

7. Avoidance of Incompatible Materials

Store the waste container away from incompatible materials to prevent dangerous reactions. For a brominated ketone, this includes:

  • Strong oxidizing agents

  • Strong bases

  • Reducing agents

  • Alkali metals[5][7]

8. Professional Waste Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to 12 months in an SAA), arrange for its collection by a licensed professional waste disposal service.[6][9][10]

  • Complete a chemical collection request form as required by your institution's Environmental Health and Safety (EH&S) department.[5]

9. Final Disposal Method

The recommended method for the final disposal of this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][11] This method is effective for the complete destruction of halogenated organic compounds.

Emergency Procedures for Spills

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[5][7]

  • Place the absorbent material in a sealed, compatible container for disposal as hazardous waste.[5][7]

  • Ventilate the area of the spill.[12]

For large spills, immediately evacuate the area, secure it, and contact your institution's EH&S or emergency response team.[7]

Conclusion

The responsible disposal of this compound is a multi-step process that demands careful attention to detail. By adhering to the principles of waste minimization, proper segregation, secure containment, and professional disposal, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. This guide provides the foundational knowledge to handle this and other halogenated organic compounds with the necessary scientific rigor and commitment to safety.

References

  • This compound Safety Data Sheets. Echemi.

  • Acetone. Washington State University.

  • Acetone Hazards - Safe Handling and Disposal Practices. SafetyIQ.

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.

  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Chemical Waste Management Guide. Southern Illinois University.

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.

  • Hazardous Waste Reduction. University of California, Santa Cruz.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.

  • Material Safety Data Sheet - Bromocyclohexane. Sigma-Aldrich.

  • SAFETY DATA SHEET - 3-Bromocyclohexene. Fisher Scientific.

  • SAFETY DATA SHEET - Bromocyclohexane. Thermo Fisher Scientific.

  • This compound. Vulcanchem.

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.

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Personal protective equipment for handling 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1-(4-Bromocyclohex-3-en-1-yl)ethanone (CAS No. 651358-93-9). As a Senior Application Scientist, my objective is to offer a framework that prioritizes safety through a deep understanding of the compound's chemical nature, ensuring that every step, from preparation to disposal, is part of a self-validating safety system.

Hazard Assessment & Chemical Profile

Effective handling begins with a clear understanding of the molecule. This compound is a functionalized organic compound whose hazards are derived from its constituent parts: a halogenated alkene and a ketone. While a comprehensive toxicological profile for this specific molecule is not widely available, its structure necessitates a cautious approach.[1]

The primary risks stem from:

  • Halogenated Nature: Like many brominated organic compounds, it should be treated as potentially toxic and an irritant.[2] Upon combustion or in the presence of high heat, it may decompose to release hazardous substances such as hydrogen bromide gas.[3][4]

  • Ketone Group: The ketone functional group implies potential flammability and specific solvent properties that can compromise standard personal protective equipment, particularly gloves.[5][6]

  • Reactivity: The molecule features an allylic bromide, which is an excellent leaving group, suggesting higher reactivity in nucleophilic substitution reactions compared to a simple alkyl bromide.[7]

PropertyValueSource
CAS Number 651358-93-9[7]
Molecular Formula C₈H₁₁BrO[7]
Molecular Weight 203.08 g/mol [7]
Appearance Colorless to pale yellow liquid or crystalline solid[7]
Solubility Limited in water; soluble in organic solvents like dichloromethane, THF[7]

The Core Principle: Engineering Controls

Personal protective equipment is the last line of defense. Your primary protection is the implementation of robust engineering controls.

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[8][9] This is non-negotiable. The fume hood's constant airflow protects you from inhaling potentially harmful vapors and contains any accidental releases.[10]

Personal Protective Equipment (PPE) - Your Shield

The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees correctly use, appropriate PPE when handling hazardous chemicals.[11][12] The selection of PPE must be based on a thorough hazard assessment.[13]

Hand Protection: A Critical Choice The ketone functional group is notorious for degrading common laboratory gloves. Standard thin nitrile gloves may offer insufficient protection for prolonged exposure.

  • Recommended: Use gloves specifically rated for resistance to ketones.[14] Butyl rubber or Polyvinyl Alcohol (PVA) coated gloves offer superior protection against a range of ketones and organic solvents.[15][16][17][18]

  • Double Gloving: For added protection, consider wearing a thinner, disposable nitrile glove underneath a heavier, ketone-resistant glove. This protects against incidental contact during glove removal.

  • Actionable Step: Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times before beginning work.

Eye and Face Protection

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.

  • Best Practice: When transferring liquids or performing reactions where splashing is possible, a face shield worn over safety goggles is required.[19]

Body Protection

  • A flame-resistant lab coat must be worn, fully buttoned, with sleeves rolled down.

  • Ensure legs are fully covered (no shorts or skirts).

  • Closed-toe shoes are required; perforated shoes or sandals are prohibited.[2]

ScenarioRequired PPERationale
Weighing/Transfer Double gloves (ketone-resistant outer), safety goggles, face shield, lab coat.High risk of splashes and direct contact.
Reaction Setup/Workup Double gloves (ketone-resistant outer), safety goggles, lab coat.Potential for vapor exposure and incidental contact.
Storage/Transport Single pair of nitrile or butyl gloves, safety glasses, lab coat.Lower risk, but protection from container contamination is necessary.

Standard Operating Procedure (SOP) for Handling

This workflow is designed to minimize exposure and ensure a controlled environment from start to finish.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood Certification & Airflow DonPPE 2. Don Appropriate PPE (See Table Above) Prep->DonPPE Gather 3. Assemble All Necessary Equipment & Reagents DonPPE->Gather Handle 4. Perform Chemical Transfer or Reaction Gather->Handle Cap 5. Securely Cap All Containers Immediately Handle->Cap Decon 6. Decontaminate Work Surface & Equipment Cap->Decon DoffPPE 7. Doff PPE Correctly (Outer Gloves First) Decon->DoffPPE Waste 8. Dispose of Waste in 'Halogenated Organic' Container DoffPPE->Waste Wash 9. Wash Hands Thoroughly Waste->Wash

Caption: Standard workflow for handling this compound.

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.[10]

Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Proceed immediately to an emergency eyewash station. Hold eyelids open and flush with water for at least 15 minutes. Seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Chemical Spills

Your response is dictated by the spill's size and location.

spill Spill Occurs location Location? spill->location size_in Size? location->size_in Inside Fume Hood size_out Size? location->size_out Outside Fume Hood cleanup Trained Personnel Cleanup: 1. Alert others 2. Use spill kit with absorbent pads 3. Neutralize with 5-10% Sodium Thiosulfate 4. Package waste as Halogenated size_in->cleanup Small (<100 mL) Manageable evacuate EVACUATE IMMEDIATELY 1. Alert everyone in the area 2. Close doors behind you 3. Call 911 / Emergency Response 4. Isolate the area size_in->evacuate Large (>100 mL) Unmanageable size_out->evacuate Any Size

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.